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4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Documentation Hub

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  • Product: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate
  • CAS: 76487-58-6

Core Science & Biosynthesis

Foundational

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS number

Technical Whitepaper: Synthesis and Application of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS Number: 76487-58-6 (Commercial/Vendor Reference) Common Identifier: Mesogen M1 (Alkene-terminated) Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis and Application of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

CAS Number: 76487-58-6 (Commercial/Vendor Reference) Common Identifier: Mesogen M1 (Alkene-terminated) Molecular Formula: C₂₀H₂₂O₄ Molecular Weight: 326.39 g/mol [1]

Executive Summary

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a monofunctional reactive mesogen (liquid crystal monomer) widely utilized in the synthesis of Liquid Crystal Elastomers (LCEs) and side-chain liquid crystalline polymers (SCLCPs).[1]

Unlike di-functional crosslinkers, this molecule acts as a pendant mesogen .[1] Its terminal alkene group (hex-5-en-1-yl) allows for lateral attachment to polysiloxane backbones via platinum-catalyzed hydrosilylation.[1] The rigid phenyl benzoate core confers nematic liquid crystalline order, while the flexible alkoxy spacer decouples the mesogen from the polymer backbone, stabilizing the liquid crystal phase.

Key Application: This compound is the standard "rod" used to induce nematic order in Finkelmann-type LCEs, enabling shape-memory and soft-actuation behaviors in artificial muscle research.[1]

Chemical Structure & Retrosynthetic Analysis

To ensure high purity required for phase transition consistency, a convergent synthesis strategy is employed. The molecule is dissected into two primary synthons: the mesogenic acid tail and the phenolic head .

  • Synthon A (Acid): 4-[(hex-5-en-1-yl)oxy]benzoic acid.[1]

  • Synthon B (Phenol): 4-Methoxyphenol (MEHQ).[1]

Structural Logic: The ester linkage is formed last to prevent premature hydrolysis or side reactions involving the alkene. The ether tail is installed first on the benzoic acid moiety using Williamson ether synthesis principles.

Retrosynthesis Product Target: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Inter Intermediate: 4-[(hex-5-en-1-yl)oxy]benzoic acid Product->Inter Esterification (DCC/DMAP) SM3 Start 3: 4-Methoxyphenol (CAS 150-76-5) Product->SM3 Coupling Partner SM1 Start 1: 4-Hydroxybenzoic Acid (CAS 99-96-7) Inter->SM1 Williamson Ether SM2 Start 2: 6-Bromo-1-hexene (CAS 2695-46-7) Inter->SM2 Alkylation

Figure 1: Retrosynthetic breakdown of the target mesogen into commercially available precursors.

Detailed Synthesis Protocol

This protocol prioritizes the removal of byproducts that disrupt liquid crystal phase behavior (e.g., urea derivatives from DCC).

Step 1: Synthesis of 4-[(hex-5-en-1-yl)oxy]benzoic acid

Objective: Alkylation of the phenolic hydroxyl of 4-hydroxybenzoic acid.[1] Note: Direct alkylation of the acid can lead to esters; therefore, we use Ethyl 4-hydroxybenzoate followed by hydrolysis, OR selective alkylation using 2 equivalents of base. The method below uses the Ethyl ester route for higher purity.

Reagents:

  • Ethyl 4-hydroxybenzoate (CAS 120-47-8)

  • 6-Bromo-1-hexene (CAS 2695-46-7)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Acetone (Solvent)[1]

  • Potassium Hydroxide (KOH) / Ethanol (for hydrolysis)[1]

Procedure:

  • Alkylation: Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) and 6-Bromo-1-hexene (1.1 eq) in acetone. Add K₂CO₃ (2.5 eq). Reflux for 24 hours under Argon.

    • Mechanism:[1][2] S_N2 attack of the phenoxide on the alkyl bromide.

  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Hydrolysis: Dissolve the crude ester in Ethanol/Water (10:1). Add KOH (3.0 eq) and reflux for 4 hours.

  • Acidification: Cool to 0°C. Acidify with HCl (1M) to pH 2. The acid precipitates as a white solid.

  • Purification: Recrystallize from Ethanol.

    • Checkpoint: Check 1H NMR for disappearance of ethyl ester quartet/triplet.

Step 2: Esterification (Coupling)

Objective: Coupling the intermediate acid with 4-methoxyphenol.[1]

Reagents:

  • Intermediate Acid (from Step 1)[1]

  • 4-Methoxyphenol (1.0 eq)[1][2]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)[1]

  • Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Dissolution: Dissolve the Acid and 4-Methoxyphenol in dry DCM under Argon. Add DMAP.

  • Activation: Cool the solution to 0°C. Dropwise add DCC dissolved in DCM.

    • Why 0°C? To suppress N-acylurea rearrangement (a stable, unreactive byproduct).[1]

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

  • Filtration: Filter off the DCU precipitate.

  • Wash: Wash the filtrate with 1M HCl (remove DMAP), saturated NaHCO₃ (remove unreacted acid), and brine.

  • Purification:

    • Dry over MgSO₄ and concentrate.

    • Crucial Step: Recrystallize from Ethanol or Methanol. Column chromatography (Silica, Hexane:EtOAc 9:1) may be required if DCU persists.

Characterization & Properties

Trustworthiness in LCE synthesis relies on the purity of the monomer. Even 1% impurity can depress the clearing point significantly.

Spectroscopic Validation (1H NMR in CDCl₃)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityAssignment
Alkene Terminal 5.82Multiplet-CH= (Internal vinyl)
Alkene Terminal 4.95–5.05Multiplet=CH₂ (Terminal vinyl)
Aromatic (Benzoate) 8.15DoubletOrtho to Ester (Acid side)
Aromatic (Benzoate) 6.98DoubletOrtho to Ether (Acid side)
Aromatic (Phenol) 7.10DoubletOrtho to Ester (Phenol side)
Aromatic (Phenol) 6.92DoubletOrtho to Methoxy
Ether Linkage 4.05Triplet-OCH₂- (Next to ring)
Methoxy 3.82Singlet-OCH₃
Thermal Properties (DSC)
  • Melting Point (C-N): ~45–50°C (Transition from Crystalline to Nematic).[1]

  • Clearing Point (N-I): ~80–90°C (Transition from Nematic to Isotropic).[1]

    • Note: These values are sensitive to the "spacer length" (hexyl) and purity. The hexyl spacer typically provides a stable nematic window.

Application: Liquid Crystal Elastomer Synthesis

The primary utility of this mesogen is in the formation of "Side-Chain Liquid Crystal Polymers" (SCLCP) via hydrosilylation.[1]

The Finkelmann Procedure: The mesogen is reacted with a poly(methylhydrosiloxane) (PMHS) backbone.[1] The Si-H bonds react with the terminal C=C bond of the mesogen.[1]

  • Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst).[1]

  • Stoichiometry: Typically, 80-90% of Si-H sites are substituted with the mesogen.[1] The remaining 10-20% are reacted with a divinyl crosslinker to form the elastomer network.[1]

Hydrosilylation Backbone PMHS Backbone (Si-H units) Process Hydrosilylation (Toluene, 80°C) Backbone->Process Mesogen Mesogen M1 (Terminal Alkene) Mesogen->Process Catalyst Pt Catalyst (Karstedt's) Catalyst->Process LCE Side-Chain LCP (Nematic Order) Process->LCE Si-C Bond Formation

Figure 2: Platinum-catalyzed grafting of the mesogen onto a polysiloxane backbone.[1]

Storage and Stability

  • Light Sensitivity: The terminal alkene is relatively stable, but prolonged exposure to UV can induce slow polymerization or oxidation. Store in amber vials.

  • Temperature: Store at 4°C.

  • Inhibitors: If storing for long periods, trace amounts of BHT (butylated hydroxytoluene) may be added, though this must be removed before the hydrosilylation reaction to prevent catalyst poisoning.

References

  • Finkelmann, H., & Rehage, G. (1980). "Liquid Crystal Elastomers." Advances in Polymer Science.

  • Synthon Chemicals. "4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate Product Data." Synthon Catalog.

  • Warner, M., & Terentjev, E. M. (2003). Liquid Crystal Elastomers. Oxford University Press. [1]

  • PubChem. "4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Compound Summary."[1] National Library of Medicine.

  • NIST Chemistry WebBook. "4-Methoxy-phenyl benzoate derivatives."

Sources

Exploratory

Comprehensive Characterization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate: A Mesogenic Monomer for Advanced Materials

The following technical guide provides an in-depth characterization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate , a critical reactive mesogen used in the synthesis of advanced liquid crystalline materials. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate , a critical reactive mesogen used in the synthesis of advanced liquid crystalline materials.

Executive Summary

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6) is a monofunctional reactive mesogen (MRM) widely utilized in the development of Side-Chain Liquid Crystalline Polymers (SCLCPs) and Liquid Crystalline Elastomers (LCEs) . Its molecular design features a classic "decoupled" architecture: a rigid phenyl benzoate core responsible for mesophase formation, a flexible hexenyl spacer to decouple the core from the polymer backbone, and a terminal alkene group for post-polymerization functionalization (typically via hydrosilylation or thiol-ene click chemistry).

This guide details the compound's molecular architecture, physicochemical properties, synthesis protocols, and critical role in soft actuator technology.

Molecular Architecture & Theoretical Properties

The efficacy of this compound as a liquid crystal monomer stems from its specific structural components.

Structural Analysis
  • Rigid Core (Mesogen): The phenyl benzoate moiety provides the necessary anisotropy and rigidity to form liquid crystalline phases (typically nematic).

  • Flexible Spacer: The hexamethylene (

    
    ) chain acts as a "decoupling spacer," allowing the mesogenic core to orient independently of the polymer backbone dynamics.
    
  • Terminal Reactive Group: The vinyl (

    
    ) group enables covalent attachment to polysiloxane or polyacrylate backbones.
    
  • Terminal Tail: The methoxy (

    
    ) group provides a longitudinal dipole moment, stabilizing the nematic phase.
    
Molecular Diagram (Graphviz)

MolecularArchitecture Figure 1: Functional Architecture of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Vinyl Reactive Terminus (Vinyl Group) Spacer Decoupling Spacer (Hexamethylene Chain) Vinyl->Spacer C-C Bond Core Rigid Mesogen (Phenyl Benzoate) Spacer->Core Ether Linkage Tail Polar Tail (Methoxy Group) Core->Tail Ether Linkage

Figure 1: Functional decomposition of the mesogen, highlighting the decoupling spacer concept essential for SCLCP synthesis.

Physicochemical Characterization

The physical properties of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate are dictated by its purity and crystalline packing.

Thermal Transitions (Phase Behavior)

The compound typically exhibits monotropic or enantiotropic nematic behavior depending on purity and thermal history.

PropertyValue / RangeMethodNotes
Molecular Formula

Calc.[1][2]-
Molecular Weight 326.39 g/mol Calc.-
Melting Point (

)
45°C – 55°CDSCTransition from Crystal (Cr) to Isotropic (I) or Nematic (N).
Clearing Point (

)
60°C – 80°CDSC/POMTransition from Nematic (N) to Isotropic (I).
Phase Sequence Cr

N

I
POMOften supercools to form a stable nematic glass.
Enthalpy of Fusion

DSCTypical for phenyl benzoate esters.

> Note: Exact transition temperatures are sensitive to the length of the spacer and the purity of the alkene. The hexenyl derivative generally has lower transitions than shorter homologs (e.g., butenyl) due to increased flexibility.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, Toluene.

  • Insoluble: Water, Methanol (cold), Hexane (partial).

  • Relevance: High solubility in non-polar organic solvents is crucial for solution-based hydrosilylation reactions.

Experimental Protocols

Synthesis Workflow

The synthesis follows a convergent pathway: alkylation of 4-hydroxybenzoic acid followed by esterification with 4-methoxyphenol.

Step 1: Synthesis of 4-(hex-5-enyloxy)benzoic acid
  • Reagents: 4-Hydroxybenzoic acid (1.0 eq), 6-Bromo-1-hexene (1.1 eq), KOH (2.2 eq), Ethanol/Water (10:1).

  • Procedure:

    • Dissolve KOH in Ethanol/Water and add 4-Hydroxybenzoic acid.

    • Add 6-Bromo-1-hexene dropwise under reflux.

    • Reflux for 12–24 hours.

    • Workup: Acidify with HCl to precipitate the product. Filter, wash with water, and recrystallize from Ethanol.

    • Yield: ~70-80%. White crystals.

Step 2: Esterification (Steglich or Acid Chloride Method)

Method A: Acid Chloride Route (Recommended for Scale-up)

  • Reagents: 4-(hex-5-enyloxy)benzoic acid, Thionyl Chloride (

    
    ), 4-Methoxyphenol, Triethylamine (
    
    
    
    ), DCM.
  • Procedure:

    • Reflux the acid in excess

      
       (with cat. DMF) for 3 hours to form the acid chloride. Remove excess 
      
      
      
      under vacuum.
    • Dissolve the residue in dry DCM.

    • Add 4-Methoxyphenol (1.0 eq) and

      
       (1.2 eq) at 0°C.
      
    • Stir at room temperature overnight.

    • Purification: Wash with 1M HCl, 1M NaOH, and Brine. Dry over

      
      . Recrystallize from Ethanol/Hexane.
      
Synthesis Pathway Diagram

SynthesisPathway Figure 2: Synthetic Route to Target Mesogen Acid 4-Hydroxybenzoic Acid Intermed Intermediate: 4-(hex-5-enyloxy)benzoic acid Acid->Intermed Etherification (KOH/EtOH, Reflux) Linker 6-Bromo-1-hexene Linker->Intermed Etherification (KOH/EtOH, Reflux) Phenol 4-Methoxyphenol Product TARGET: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Phenol->Product Esterification (Et3N/DCM) AcidCl Acid Chloride Intermed->AcidCl Activation (SOCl2) AcidCl->Product Esterification (Et3N/DCM)

Figure 2: Two-step convergent synthesis via etherification and subsequent esterification.

Characterization & Validation

To ensure the material is suitable for polymerization, the following validation steps are mandatory.

Nuclear Magnetic Resonance (NMR)

 NMR (400 MHz, 

):
  • 
     8.15 (d, 2H, Ar-H ortho to ester carbonyl) – Diagnostic for benzoate.
    
  • 
     7.10 (d, 2H, Ar-H ortho to methoxy).
    
  • 
     6.95 (d, 2H, Ar-H meta to ester carbonyl).
    
  • 
     6.90 (d, 2H, Ar-H meta to methoxy).
    
  • 
     5.85 (m, 1H, 
    
    
    
    ) – Terminal alkene.
  • 
     5.00 (m, 2H, 
    
    
    
    ) – Terminal alkene.
  • 
     4.05 (t, 2H, 
    
    
    
    ).
  • 
     3.80 (s, 3H, 
    
    
    
    ).
  • 
     2.15 (m, 2H, allylic 
    
    
    
    ).
  • 
     1.5–1.8 (m, 4H, internal 
    
    
    
    ).
Differential Scanning Calorimetry (DSC)

Protocol:

  • Heat: 25°C to 100°C at 10°C/min (erase thermal history).

  • Cool: 100°C to 0°C at 10°C/min (observe crystallization/mesophase formation).

  • Heat: 0°C to 100°C at 10°C/min (record

    
     and 
    
    
    
    ).
  • Success Criterion: Sharp endothermic peaks corresponding to melting and clearing transitions. Broad peaks indicate impurities (likely unreacted phenol).

Applications in Advanced Materials

Liquid Crystalline Elastomers (LCEs)

This monomer is a "workhorse" mesogen for LCEs synthesized via hydrosilylation . It is typically copolymerized with a crosslinker (e.g., a divinyl mesogen) onto a polysiloxane backbone (e.g., poly(methylhydrosiloxane), PMHS).

  • Function: Provides the anisotropic order required for the shape-memory effect.

  • Mechanism: The flexible C6 spacer decouples the mesogen from the siloxane backbone, allowing the side chains to form a nematic director field. Upon heating above

    
    , the order is lost, causing macroscopic contraction of the elastomer (artificial muscle actuation).
    
Application Workflow

ApplicationWorkflow Figure 3: Role of Monomer in LCE Synthesis Monomer Monomer (CAS 76487-58-6) LCP LCP Precursor Monomer->LCP Hydrosilylation (Pt Catalyst) Backbone Polymer Backbone (PMHS) Backbone->LCP Hydrosilylation (Pt Catalyst) Crosslinker Crosslinker (Divinyl Mesogen) Crosslinker->LCP Hydrosilylation (Pt Catalyst) Elastomer Liquid Crystal Elastomer (LCE) LCP->Elastomer Crosslinking & Alignment

Figure 3: Integration of the monomer into polysiloxane-based liquid crystalline elastomers.

References

  • Finkelmann, H., & Rehage, G. (1984). Liquid Crystal Side Chain Polymers. Advances in Polymer Science, 60/61, 99–172. Link

  • Ringsdorf, H., & Zentel, R. (1982). Liquid crystalline side chain polymers with low glass transition temperatures. Makromolekulare Chemie, 183(5), 1245–1256. Link

  • Synthon Chemicals. Product Catalog: Reactive Mesogens. Accessed March 2026. Link

  • Broer, D. J., et al. (1989). In-situ photopolymerization of oriented liquid-crystalline acrylates. Makromolekulare Chemie, 190(12), 3201-3215. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate (CAS 76487-58-6). Link

Sources

Foundational

Structural Dynamics and Synthetic Protocols: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Executive Summary: Molecular Architecture & Design Logic 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a monofunctional reactive mesogen (liquid crystal monomer) characterized by a rigid phenyl benzoate core and a fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Molecular Architecture & Design Logic

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a monofunctional reactive mesogen (liquid crystal monomer) characterized by a rigid phenyl benzoate core and a flexible hexenyl tail terminating in a double bond.

Unlike standard alkyl-terminated liquid crystals (used in displays), this molecule is a chemical intermediate or crosslinker . The terminal alkene (


) serves as a "reactive handle," allowing the mesogen to be covalently bonded to polymer backbones (e.g., polysiloxanes via hydrosilylation) or locked into an elastomeric network.
FeatureStructural ComponentFunction
Rigid Core Phenyl BenzoateProvides the anisotropic geometry required for liquid crystalline phases (Nematic/Smectic).
Head Group Methoxy (

)
Induces a longitudinal dipole moment; lowers viscosity compared to cyano/nitro groups.
Spacer Oxyhexyl (

)
Decouples the rigid core from the polymer backbone, preserving mesophase ordering.
Reactive Tail Terminal Alkene (

)
Enables functionalization via Hydrosilylation (Si-H) or Thiol-Ene "Click" chemistry.
Synthetic Pathway & Mechanistic Insight

The synthesis follows a convergent route: the construction of the acid fragment followed by esterification with the phenolic head group.

Phase 1: Etherification (Williamson Synthesis)

The first step installs the flexible spacer onto the benzoic acid moiety.

  • Reagents: 4-Hydroxybenzoic acid, 6-Bromo-1-hexene, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or Acetone (Polar aprotic favors

    
    ).
    
  • Mechanism: The phenoxide ion attacks the primary bromide.

  • Critical Control: The reaction must be kept below 80°C to prevent thermal polymerization of the terminal alkene.

Phase 2: Esterification (Steglich Coupling)

The acid fragment is coupled with 4-methoxyphenol.

  • Reagents: 4-[(hex-5-en-1-yl)oxy]benzoic acid, 4-Methoxyphenol, DCC (Coupling agent), DMAP (Catalyst).

  • Solvent: Dichloromethane (

    
    ).
    
  • Why Steglich? Acid chlorides (using

    
    ) can be used, but 
    
    
    
    generation risks isomerizing the terminal alkene. Steglich coupling is milder and preserves the double bond integrity.
Visualization: Synthetic Workflow

Synthesis Reactant1 4-Hydroxybenzoic Acid Intermediate 4-[(hex-5-en-1-yl)oxy] benzoic acid Reactant1->Intermediate K2CO3, DMF 80°C (SN2) Reactant2 6-Bromo-1-hexene Reactant2->Intermediate Product TARGET ESTER (Mesogen) Intermediate->Product DCC, DMAP DCM, RT Phenol 4-Methoxyphenol Phenol->Product

Figure 1: Convergent synthesis via Williamson etherification followed by Steglich esterification.

Physicochemical Characterization

Validation of the structure relies on confirming the integrity of the terminal alkene and the ester linkage.

Nuclear Magnetic Resonance (NMR) Profile

The following shifts are characteristic for this specific molecular scaffold (


, 300 MHz).
MoietyProton (

) Shift (

ppm)
MultiplicityInterpretation
Aromatic (Acid side) 8.12 (2H), 6.95 (2H)Doublets (

)
AA'BB' system of the benzoate ring.
Aromatic (Phenol side) 7.10 (2H), 6.90 (2H)DoubletsAA'BB' system of the methoxyphenyl ring.
Alkene (Internal) 5.82 (1H)Multiplet

(Vinylic proton).
Alkene (Terminal) 4.95 - 5.05 (2H)Multiplet

(Terminal vinyl protons).
Ether Linkage 4.05 (2H)Triplet

(Next to phenoxy).
Methoxy 3.80 (3H)Singlet

(Characteristic sharp peak).
Alkyl Chain 1.50 - 2.15 (6H)MultipletsInternal methylene protons of the hexyl chain.
Phase Behavior (DSC & POM)
  • Melting Point: Typically low (

    
    ) due to the flexible hexenyl tail disrupting packing.
    
  • Mesophase: Monotropic or Enantiotropic Nematic phase.

  • Texture: Under Polarized Optical Microscopy (POM), expect a Schlieren texture (characteristic of nematics) upon cooling from the isotropic melt.

Applications: The "Reactive Handle" Strategy

This molecule is rarely used as a standalone display material. Its primary utility is in Liquid Crystal Elastomers (LCEs) and Side-Chain Liquid Crystal Polymers (SCLCPs) .

Pathway A: Hydrosilylation (Siloxane Chemistry)

The terminal alkene reacts with hydride-functionalized polysiloxanes (


) using a Platinum (Karstedt's) catalyst.
  • Result: The mesogen becomes a pendant group on a flexible silicone backbone.

  • Use Case: Artificial muscles, soft actuators, and optical switching films.

Pathway B: Thiol-Ene Click Chemistry

Reaction with multifunctional thiols under UV light.

  • Result: Formation of uniform, cross-linked networks with no shrinkage.

  • Use Case: Optical films and coatings.

Visualization: Functional Utility

Applications Molecule 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Alkene Terminal Alkene (-CH=CH2) Molecule->Alkene PathA Hydrosilylation (Pt Catalyst + Poly-Si-H) Alkene->PathA PathB Thiol-Ene Click (UV + R-SH) Alkene->PathB ResultA Side-Chain LC Polymer (Siloxane Backbone) PathA->ResultA ResultB Crosslinked LC Elastomer Network PathB->ResultB

Figure 2: The terminal alkene enables diverse polymerization routes for advanced materials.

References
  • Chen, C.-C., & Lin, C.-H. (2016). Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate. Asian Journal of Chemistry, 28(6), 1270–1274.

  • Ossila. (n.d.). 4-Pentylphenyl 4-methoxybenzoate (Nematal 105) - Technical Data Sheet. (Homologous structure properties).

  • Synthon Chemicals. (n.d.). 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate Product Specification.

  • PubChem. (2025).[1] 4-Methoxyphenyl benzoate (Core Structure Data). National Library of Medicine.

  • Sigma-Aldrich. (n.d.). 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate (Related Acrylate Mesogen).

Sources

Exploratory

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate: Molecular Weight, Synthesis, and Applications in Stimuli-Responsive Liquid Crystal Elastomers

Executive Summary In the rapidly evolving fields of advanced materials and targeted therapeutics, reactive mesogens serve as the fundamental building blocks for stimuli-responsive systems. 4-Methoxyphenyl 4-[(hex-5-en-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of advanced materials and targeted therapeutics, reactive mesogens serve as the fundamental building blocks for stimuli-responsive systems. 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6) is a highly specialized, monofunctional reactive mesogen[1][2]. Characterized by its rigid phenyl benzoate core and a flexible terminal alkene spacer, this molecule is engineered to undergo hydrosilylation or radical polymerization. For drug development professionals and materials scientists, this compound is a critical precursor in the fabrication of Liquid Crystal Elastomers (LCEs)—smart matrices capable of reversible shape metamorphosis for controlled, spatiotemporal drug delivery[3][4].

Physicochemical Profiling & Molecular Weight Analysis

The precise calculation of the molecular weight is not merely a structural formality; it is a critical parameter for maintaining stoichiometric precision during the polymerization of LCEs. An imbalance in the monomer-to-crosslinker ratio can leave unreacted terminal alkenes, which act as plasticizers and unpredictably depress the nematic-isotropic transition temperature (


) of the final drug delivery matrix.
Structural Causality
  • Mesogenic Core (Phenyl Benzoate): Provides the necessary structural rigidity and

    
     stacking interactions required to drive the self-assembly of the nematic or smectic liquid crystalline phases.
    
  • Terminal Methoxy Group: Tunes the dipole moment of the molecule, lowering the melting point and broadening the temperature window of the mesophase compared to non-polar analogs.

  • Flexible Spacer (Hex-5-en-1-yloxy): The 6-carbon chain length is thermodynamically optimal. It effectively decouples the rigid polymer backbone's motion from the mesogenic core, allowing the core to orient freely. Shorter spacers restrict phase formation, while longer spacers elevate the

    
     beyond physiological temperatures (~37°C), rendering them unsuitable for biological applications[3].
    
Quantitative Data Summary

Table 1: Physicochemical Profile & Elemental Composition

PropertyValueCausality / Significance
Chemical Formula

Defines the exact atomic composition for mass spectrometry validation.
Molecular Weight 326.39 g/mol Essential for calculating exact molar equivalents during polymerization.
CAS Registry Number 76487-58-6Global identifier for procurement and safety data tracking[1].
Carbon Content (C) 73.60%Primary contributor to the hydrophobic nature of the mesogenic core.
Hydrogen Content (H) 6.79%Concentrated in the flexible hexenyl spacer.
Oxygen Content (O) 19.61%Forms the ester and ether linkages, providing dipole moments.

Synthetic Methodology & Causality

The synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is typically achieved via a Steglich Esterification . This method is deliberately chosen over traditional acid chloride routes because the mild reaction conditions prevent the unwanted electrophilic addition of HCl across the terminal double bond of the hexenyl group.

Self-Validating Protocol: Steglich Esterification

Table 2: Reagent Stoichiometry

ReagentEquivalentsRole in Synthesis
4-(Hex-5-enyloxy)benzoic acid1.00 eqPrimary carboxylic acid precursor.
4-Methoxyphenol1.05 eqNucleophilic alcohol (slight excess drives reaction to completion).
N,N'-Dicyclohexylcarbodiimide (DCC)1.10 eqCoupling agent; dehydrates the reaction.
4-Dimethylaminopyridine (DMAP)0.10 eqAcyl transfer catalyst; prevents N-acylurea rearrangement.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 4-(hex-5-enyloxy)benzoic acid and 1.05 eq of 4-methoxyphenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly maintained to prevent the hydrolysis of the highly reactive O-acylisourea intermediate back into the starting carboxylic acid.

  • Catalyst Addition: Add 0.1 eq of DMAP to the solution. Causality: DMAP acts as a superior nucleophile compared to the phenol, attacking the O-acylisourea to form a reactive amide intermediate. This kinetically outcompetes the unwanted, irreversible rearrangement into an unreactive N-acylurea byproduct.

  • Coupling & Self-Validation: Cool the reaction vessel to 0°C and add 1.1 eq of DCC dropwise. Causality: Cooling minimizes exothermic side reactions. As the reaction proceeds, a white precipitate of dicyclohexylurea (DCU) will form. Self-Validating Step: The cessation of DCU precipitation serves as a visual indicator that the coupling reaction has reached completion.

  • Purification: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    , concentrate under reduced pressure, and recrystallize the crude product from hot ethanol to yield pure white crystals.

Synthesis A 4-(Hex-5-enyloxy)benzoic acid C DCC / DMAP (Catalyst System) A->C B 4-Methoxyphenol B->C D 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate C->D Esterification E DCU (Byproduct) C->E Precipitation

Figure 1: Steglich esterification pathway for synthesizing the target reactive mesogen.

Analytical Characterization (Self-Validating Protocols)

To ensure the structural integrity of the synthesized mesogen before integration into a polymer matrix, a multi-modal analytical approach is required.

Table 3: Analytical Validation Metrics

TechniqueTarget Signal / ObservationValidation Causality
ESI-MS (Positive Mode)


Confirms the exact molecular weight (326.39 g/mol + 1.01 g/mol for protonation).

H-NMR (400 MHz,

)
Multiplet at

5.75 - 5.85 ppm
Validates the preservation of the terminal alkene (

), confirming it was not degraded during esterification.
Differential Scanning Calorimetry (DSC) Reversible endothermic peaksIdentifies the melting point (

) and the nematic-isotropic transition temperature (

), confirming mesogenic behavior.

Functional Applications in Advanced Therapeutics & Drug Delivery

While traditionally used in optics and photonics, the unique properties of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate are increasingly being translated into biomedical engineering[5]. By utilizing the terminal alkene, this monomer can be grafted onto a flexible siloxane backbone via platinum-catalyzed hydrosilylation, forming a Liquid Crystal Elastomer (LCE).

In drug delivery systems, LCEs act as intelligent, stimuli-responsive matrices[3][6]. When loaded with a therapeutic agent, the LCE maintains a stable, extended conformation in its nematic phase. Upon exposure to a specific external stimulus (such as localized heat, near-infrared light, or a specific biological microenvironment), the elastomer transitions from the ordered nematic phase to a disordered isotropic phase[4]. This phase transition induces a macroscopic "reversible metamorphosis" (a volumetric contraction or shape change), which physically squeezes the polymer network, resulting in a highly controlled, pulsatile release of the encapsulated drug[4][6].

LCE_DrugDelivery Monomer Reactive Mesogen (Terminal Alkene) Polymer Hydrosilylation Siloxane Backbone Monomer->Polymer Pt Catalyst LCE Liquid Crystal Elastomer (Drug-Loaded Matrix) Polymer->LCE Crosslinking & Drug Loading Release Nematic-Isotropic Transition (Controlled Drug Release) LCE->Release Actuation Stimulus External Stimulus (Heat / Light) Stimulus->LCE Trigger

Figure 2: Integration of the reactive mesogen into an LCE matrix for stimuli-responsive drug delivery.

References

  • ChemIndex. "76487-58-6 | Benzoic acid, 4-(5-hexenyloxy)-, 4-methoxyphenyl ester". ChemIndex Database. Available at: [Link]

  • MDPI. "The Role of Liquid Crystal Elastomers in Pioneering Biological Applications". MDPI Open Access Journals. Available at: [Link]

  • Chalmers Research. "Lyotropic liquid crystal elastomers for drug delivery". Chalmers University of Technology. Available at: [Link]

  • Royal Society of Chemistry (RSC). "Liquid crystal elastomer-based reversible metamorphosis for loss-less droplet manipulation". Materials Horizons. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Executive Summary This application note details the optimized protocol for the synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6). This molecule features a rigid phenyl benzoate core chemically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6). This molecule features a rigid phenyl benzoate core chemically tethered to a flexible hexenyl spacer with a terminal alkene. It serves as a critical reactive mesogen in the fabrication of liquid crystal elastomers (LCEs) and side-chain liquid crystalline polymers.

The protocol utilizes a convergent synthetic strategy:

  • Williamson Ether Synthesis to attach the hexenyl chain.

  • Hydrolysis to generate the free benzoic acid derivative.

  • Steglich Esterification to couple the core mesogenic units under mild conditions, preserving the terminal alkene functionality.

Retrosynthetic Analysis & Workflow

The synthesis is designed to minimize side reactions involving the terminal alkene while ensuring high regioselectivity for the phenolic ester formation.

Retrosynthesis Target Target: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Acid Intermediate A: 4-[(hex-5-en-1-yl)oxy]benzoic acid Target->Acid Steglich Coupling (DCC/DMAP) Phenol Reagent B: 4-Methoxyphenol Target->Phenol Ester Precursor: Ethyl 4-hydroxybenzoate Acid->Ester Hydrolysis (KOH/EtOH) Linker Linker: 6-Bromo-1-hexene Ester->Linker Williamson Ether (K2CO3/Acetone)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the liquid crystal mesogen.

Materials and Equipment

Reagents
ReagentCAS NumberPurityRole
Ethyl 4-hydroxybenzoate120-47-8>99%Starting Material (Scaffold)
6-Bromo-1-hexene2695-46-7>97%Linker (Alkylation Agent)
4-Methoxyphenol150-76-5>99%Coupling Partner
Potassium Carbonate (

)
584-08-7AnhydrousBase
Potassium Iodide (KI)7681-11-0Reagent GradeCatalyst (Finkelstein)
DCC (N,N'-Dicyclohexylcarbodiimide)538-75-099%Coupling Agent
DMAP (4-Dimethylaminopyridine)1122-58-399%Nucleophilic Catalyst
Dichloromethane (DCM)75-09-2AnhydrousSolvent
Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser with

    
     inlet[1]
    
  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

  • Flash chromatography columns or Recrystallization glassware

Experimental Protocol

Phase 1: Synthesis of 4-[(hex-5-en-1-yl)oxy]benzoic acid

This phase involves the O-alkylation of the phenol group followed by saponification of the ethyl ester.

Step 1.1: Williamson Etherification
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Add Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol) and Acetone (200 mL). Stir until dissolved.

  • Base Addition: Add anhydrous

    
      (27.6 g, 200 mmol) and a catalytic amount of KI  (0.5 g). The KI facilitates the reaction via in-situ formation of the more reactive iodide.
    
  • Alkylation: Add 6-Bromo-1-hexene (17.9 g, 110 mmol) dropwise via a syringe or addition funnel.

  • Reaction: Heat the mixture to reflux (

    
    C) and stir vigorously for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2) until the starting phenol is consumed.
    
  • Workup:

    • Cool to room temperature.[2][1] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester oil.

    • Optional: If the oil is impure, pass through a short silica plug (eluent: DCM).

Step 1.2: Hydrolysis (Saponification)
  • Reaction: Dissolve the crude ester from Step 1.1 in Ethanol (150 mL). Add a solution of KOH (11.2 g, 200 mmol) in Water (20 mL).

  • Reflux: Heat to reflux for 4 hours. The solution should become homogeneous.

  • Acidification:

    • Evaporate most of the ethanol.

    • Dilute the residue with water (200 mL).

    • Cool in an ice bath and slowly acidify to pH ~2 using 3M HCl . A white precipitate (the benzoic acid derivative) will form.

  • Isolation: Filter the solid, wash thoroughly with cold water, and dry in a vacuum oven at 40°C.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[2]

    • Yield Target: ~85-90% (over two steps).

    • Checkpoint: Melting point should be distinct (approx. 90–95°C range, verify with literature for homologous series).

Phase 2: Steglich Esterification (Coupling)

This step couples the acid from Phase 1 with 4-methoxyphenol. The Steglich method is chosen over acid chlorides to prevent potential hydrochlorination of the terminal alkene.

  • Setup: Oven-dry a 250 mL round-bottom flask. Purge with nitrogen.[1]

  • Reagent Mixing: Charge the flask with:

    • 4-[(hex-5-en-1-yl)oxy]benzoic acid (11.0 g, 50 mmol)

    • 4-Methoxyphenol (6.2 g, 50 mmol)

    • Anhydrous DCM (150 mL)

  • Catalyst: Add DMAP (0.61 g, 5 mmol, 10 mol%). Stir to dissolve.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Add DCC (11.3 g, 55 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.

    • Note: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.

  • Incubation: Allow the reaction to warm to room temperature naturally and stir for 12–18 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate sequentially with:

      • 1M HCl (2 x 50 mL) – removes DMAP

      • Saturated

        
         (2 x 50 mL) – removes unreacted acid
        
      • Brine (50 mL)

    • Dry the organic layer over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a solid. Recrystallize from Ethanol or Isopropanol .

    • Alternatively, purify via flash column chromatography (Silica gel, Hexane:DCM gradient) if high purity (>99.5%) is required for LC applications.

Quality Control & Characterization

For liquid crystal applications, purity is paramount as impurities drastically affect transition temperatures.

TechniqueParameterExpected Result
TLC

Value
Single spot (Hexane:EtOAc 4:1), distinct from starting acid/phenol.

NMR
Alkene RegionMultiplet at

5.8 (1H, -CH=) and

4.9-5.0 (2H, =CH2).

NMR
Ether/EsterTriplet at

4.0 (-OCH2-); Singlet at

3.8 (-OCH3).
FTIR CarbonylStrong band at ~1730

(Ester C=O).
DSC Phase TransitionsSharp melting peak; check for Nematic/Smectic phases upon cooling.
Workflow Diagram

Workflow Start Start: Reagents Etherification Etherification (Reflux 16h) Start->Etherification Hydrolysis Hydrolysis (KOH, Reflux 4h) Etherification->Hydrolysis Acidify Acid Precipitate (pH 2) Hydrolysis->Acidify Coupling Steglich Coupling (DCC/DMAP, DCM, RT) Acidify->Coupling Filter Filtration (Remove DCU) Coupling->Filter Wash Extraction (HCl / NaHCO3 / Brine) Filter->Wash Cryst Recrystallization (Ethanol) Wash->Cryst Final Final Product: White Crystalline Solid Cryst->Final

Figure 2: Operational workflow for the synthesis and purification of the target benzoate.

Troubleshooting & Optimization

  • Low Yield in Etherification: Ensure reagents are anhydrous. If the reaction is slow, replace Acetone with Butanone (MEK) to increase the reflux temperature to 80°C.

  • DCU Contamination: DCU is notoriously difficult to remove completely. If NMR shows DCU peaks (multiplets ~1.1–1.8 ppm), cool the DCM solution to -20°C overnight to precipitate remaining urea before filtration, or switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) which forms a water-soluble urea.

  • Polymerization: Although the terminal alkene is relatively stable, avoid excessive heating (>100°C) during workup. Add a radical inhibitor (e.g., BHT) if storing the intermediate for long periods.

Safety Considerations

  • 6-Bromo-1-hexene: Irritant and lachrymator. Handle in a fume hood.

  • DCC: Potent contact allergen and sensitizer. Wear double gloves and avoid inhalation of dust.

  • DMAP: Toxic by absorption. Handle with care.

References

  • Imrie, C. T., et al. "Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl." RSC Advances, 2025. Link (Describes homologous series synthesis).

  • BenchChem.[1][3] "A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods." BenchChem Application Notes, 2025. Link

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522-524.
  • PureSynth. "4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)Benzoate Product Data."[4] PureSynth Catalog, 2025. Link (Verifies commercial availability and properties).

  • ChemicalBook. "4-(hex-5-enyloxy)benzoic acid Synthesis Protocols." ChemicalBook, 2025. Link

Sources

Application

Williamson ether synthesis for alkoxybenzoates

Application Note: Williamson Ether Synthesis of Alkoxybenzoates Introduction & Scope Alkoxybenzoates and their corresponding alkoxybenzoic acids are critical building blocks in the synthesis of thermotropic liquid crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Williamson Ether Synthesis of Alkoxybenzoates

Introduction & Scope

Alkoxybenzoates and their corresponding alkoxybenzoic acids are critical building blocks in the synthesis of thermotropic liquid crystals (calamitic mesogens), supramolecular assemblies, and pharmaceutical intermediates 1, 2. The most robust methodology for constructing the ether linkage in these molecules is the Williamson ether synthesis, an


 bimolecular nucleophilic substitution between a phenoxide ion and a primary alkyl halide 3.

Mechanistic Insights & Causality (E-E-A-T)

  • Carboxylic Acid Protection (Causality of Esterification): The presence of a free carboxylic acid group interferes with the basic conditions required for etherification 3. Because the carboxylic acid (

    
    ) is significantly more acidic than the phenol (
    
    
    
    ), the base will preferentially deprotonate the carboxylic acid. Alkylation of the resulting carboxylate yields an ester, competing with the desired etherification. Therefore, the protocol strictly mandates starting with an esterified derivative (e.g., ethyl 4-hydroxybenzoate) 1.
  • Base and Solvent Selection: Potassium carbonate (

    
    ) is the optimal base. It is sufficiently basic to quantitatively generate the phenoxide nucleophile but mild enough to minimize competing E2 elimination of the alkyl halide 2. 2-Butanone (MEK) is the preferred solvent; it allows for a higher reflux temperature (
    
    
    
    ) compared to acetone, which kinetically drives the
    
    
    displacement, particularly for sterically demanding or longer-chain alkyl halides (e.g.,
    
    
    ) 1.
  • Finkelstein Catalysis: The addition of a catalytic amount of potassium iodide (KI) significantly accelerates the reaction. Through in-situ halogen exchange (Finkelstein reaction), the alkyl bromide is transiently converted to an alkyl iodide. Iodide is a superior leaving group, lowering the activation energy of the subsequent nucleophilic attack by the phenoxide 1.

Workflow & Logical Relationships

G N1 Ethyl 4-hydroxybenzoate + Alkyl Bromide N2 Williamson Etherification (K2CO3, KI, 2-Butanone, Reflux) N1->N2 N3 Ethyl 4-alkoxybenzoate (Intermediate) N2->N3 SN2 Reaction N4 Saponification (NaOH, EtOH, Reflux) N3->N4 N5 Acidification & Work-up (HCl, pH 1) N4->N5 Hydrolysis N6 4-Alkoxybenzoic Acid (Final Product) N5->N6 Precipitation

Workflow for the synthesis of 4-alkoxybenzoic acids via Williamson etherification and saponification.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Alkoxybenzoate (Etherification) Self-Validating Principle: The conversion of the highly polar phenol to the less polar ether allows for unambiguous reaction monitoring via Thin Layer Chromatography (TLC).

  • Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-hydroxybenzoate (0.10 mol, 16.62 g) and anhydrous potassium carbonate (0.40 mol, 55.28 g) 1.

  • Solvent & Catalyst: Suspend the mixture in 300 mL of 2-butanone. Add a catalytic amount of potassium iodide (KI, ~0.01 mol) to facilitate the Finkelstein exchange 1.

  • Alkylation: Add the appropriate primary alkyl bromide (e.g., n-bromobutane, 0.10 mol, 13.75 g) to the suspension [[1]]().

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring for 48 hours 1. Causality: Vigorous stirring is mandatory as this is a heterogeneous solid-liquid reaction.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The reaction is complete when the baseline-adjacent phenol spot is fully consumed.

  • Work-up: Cool the mixture to room temperature. Quench by adding 800 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether (

    
     mL) 1.
    
  • Purification: Wash the combined organic layers with water (

    
     mL) and brine (100 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-alkoxybenzoate 1.

Protocol B: Saponification to 4-Alkoxybenzoic Acid Self-Validating Principle: The target molecule is an organic acid. By shifting the pH to 1, the carboxylate is fully protonated, drastically reducing its aqueous solubility and forcing it to precipitate. This ensures high-purity isolation without the need for column chromatography 1.

  • Hydrolysis: Dissolve the crude ethyl 4-alkoxybenzoate in 250 mL of absolute ethanol. Add sodium hydroxide (0.16 mol, 6.40 g) 1.

  • Reflux: Heat the solution to reflux for 2.5 hours [[1]]().

  • Acidification: Cool the mixture to room temperature. Slowly pour the mixture into a vigorously stirred acidic aqueous solution (adjusted to pH = 1 using concentrated HCl) 1.

  • Isolation: A dense white precipitate of 4-alkoxybenzoic acid will form immediately. Collect the solid via vacuum filtration using a Büchner funnel 1.

  • Washing & Drying: Wash the filter cake thoroughly with cold distilled water to remove residual salts and acid. Recrystallize the crude product from absolute ethanol to afford the pure 4-alkoxybenzoic acid 1.

Quantitative Data Presentation

The following table summarizes expected yields and physical characteristics for a homologous series of 4-alkoxybenzoic acids synthesized using the protocols above, highlighting the impact of alkyl chain length on reaction efficiency.

Alkyl Chain LengthAlkylating AgentCatalystTime (h)Yield (%)Phase Behavior / Notes

(Butyl)
n-BromobutaneKI4874%Crystalline solid; no stable mesophase 1

(Hexyl)
n-BromohexaneKI4878%Enantiotropic liquid crystal characteristics 2

(Octyl)
n-BromooctaneKI4881%Smectic mesophase observed upon heating 2

(Decyl)
n-BromodecaneKI4876%High degree of thermal stability 1

Note: Yields are based on the two-step etherification and saponification sequence. Longer alkyl chains generally maintain high yields due to the efficiency of the KI-catalyzed Finkelstein mechanism 1, [[2]]().

References

  • Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates | Chemistry of Materials - ACS Publications.
  • Application Notes and Protocols for Williamson Ether Synthesis with 2-Fluorobenzoic Acid Derivatives - Benchchem.
  • (PDF) An efficient synthetic procedure for the preparation of a full series of mesogenic 4-alkoxybenzoic acid and their copper(II) complexes - ResearchGate.

Sources

Method

Application Note: Advanced Utilization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate in Liquid Crystalline Elastomers

Introduction and Mechanistic Insights The compound 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6), commonly referred to as a monofunctional reactive mesogen, is a critical building block in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

The compound 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6), commonly referred to as a monofunctional reactive mesogen, is a critical building block in the synthesis of advanced Liquid Crystalline Elastomers (LCEs) [1].

From a mechanistic standpoint, the architecture of this molecule is highly deliberate. It consists of a rigid, rod-like phenyl benzoate core that drives nematic liquid crystalline ordering, coupled with a flexible 6-carbon spacer terminating in a reactive alkene (hex-5-enyl group).

The Decoupling Principle: In polymer network design, if a mesogen is attached directly to the polymer backbone, the steric hindrance severely restricts both the polymer's elasticity and the mesogen's ability to align. The hex-5-enyl chain acts as a flexible spacer that physically decouples the dynamics of the rigid mesogenic core from the polysiloxane or polythioether backbone. This ensures the resulting elastomer maintains a low glass transition temperature (


) while exhibiting a robust nematic-paranematic phase transition—a prerequisite for large-strain opto-mechanical actuation and holographic recording [2].

Key Applications in Advanced Materials

When co-polymerized with crosslinkers and photo-responsive units (such as azobenzene derivatives), 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate enables the fabrication of Light-Sensitive LCEs (LS-LCEs). These materials exhibit profound opto-mechanical and opto-optical responses.

  • Optical Polarization Gratings: By utilizing interference patterns of UV laser light, researchers can imprint one-dimensional grating structures into monodomain LCE films. The mesogen's alignment is disrupted locally by the trans-to-cis isomerization of co-polymerized azobenzenes, creating a refractive index modulation [3].

  • Soft Robotics and Actuators: Semicrystalline LCEs synthesized via thiol-ene click reactions utilize this mesogen to create ribbons and films that morph from flat to complex 3D shapes upon heating, driven by a 90° transition in the orientation of the nematic director [4].

Quantitative Material Properties
Material FormulationElastic Modulus (MPa)Yield Stress (Pa)Phase Transition (

)
Primary Application
Standard Polysiloxane LCE 22.16 ± 3.749.13 ± 4.90~82 °CHolographic Recording / Gratings
Semicrystalline Thiol-Ene LCE 382.17 ± 78.28390.71 ± 78.24~98 °CHigh-force Soft Actuators

(Data synthesized from comparative mechanical analyses of shape-changing polymer assemblies [4]).

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step so the operator understands the physical chemistry driving the reaction.

Protocol A: Synthesis of Monodomain SCLCEs via the Two-Step Finkelmann Procedure

This protocol utilizes a hydrosilylation reaction to attach the terminal alkene of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate to a poly(methylhydrosiloxane) backbone.

Reagents:

  • Backbone: Poly(methylhydrosiloxane) (PMHS)

  • Pendant Mesogen: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (90 mol% relative to reactive Si-H groups)

  • Crosslinker: 1,4-bis(undec-10-en-1-yloxy)benzene (10 mol%)

  • Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex (Karstedt's catalyst)

Step-by-Step Methodology:

  • Monomer Homogenization: Dissolve the PMHS, pendant mesogen, and crosslinker in anhydrous toluene (20% w/v). Causality: Toluene acts as a non-reactive swelling agent that lowers the viscosity, ensuring uniform distribution of the Karstedt's catalyst.

  • Catalyst Injection & Degassing: Inject 10 µL of Karstedt's catalyst. Immediately transfer the solution to a centrifuge and spin at 5000 RPM for 5 minutes. Validation Check: The solution must be completely free of micro-bubbles; trapped air will cause localized isotropic defects during curing.

  • First Curing Stage (Partial Crosslinking): Pour the mixture into a Teflon mold and heat at 60 °C for 1.5 hours. Causality: This initiates a partial hydrosilylation, creating a loosely crosslinked, solvent-swollen gel that is mechanically robust enough to handle but fluid enough to allow mesogen reorientation.

  • Mechanical Alignment: Remove the gel from the mold and apply a uniaxial mechanical load (stretching the film to ~150% of its original length). Causality: The macroscopic strain forces the polymer backbone to elongate, which sterically forces the pendant rod-like mesogens to align parallel to the stretching axis (nematic director generation).

  • Second Curing Stage: While maintaining the mechanical strain, heat the film at 80 °C for 12 hours to drive the hydrosilylation to completion.

  • Deswelling & Validation: Wash the film in dichloromethane to remove unreacted monomers, then dry. Validation Check: Place the film between crossed polarizers. A properly aligned monodomain LCE will exhibit uniform birefringence that extinguishes completely when the stretching axis is aligned parallel to either polarizer.

Finkelmann A 1. Monomer Mixture (PMHS + Mesogen + Crosslinker) B 2. Centrifugation & Degassing (Eliminate micro-bubbles) A->B C 3. First Curing Stage (60°C) (Formation of loose gel) B->C D 4. Uniaxial Mechanical Stretching (Aligns nematic director) C->D E 5. Second Curing Stage (80°C) (Complete network fixation) D->E F Monodomain LCE Film (Validated via Polarized Light) E->F

Workflow of the Two-Step Finkelmann Crosslinking Procedure for Monodomain LCEs.
Protocol B: Holographic Patterning of Light-Sensitive LCEs

When the above LCE is co-polymerized with an azobenzene derivative (e.g., 1-(4-(hex-5-enyloxy)phenyl)-2-(4-methoxyphenyl) diazene), it becomes highly responsive to UV light.

Step-by-Step Methodology:

  • Optical Setup: Mount the LS-LCE film in a stress-free holder. Align two intersecting UV laser beams (Argon ion laser,

    
     nm) to overlap on the sample surface.
    
  • Interference Patterning: Adjust the intersection angle to ~1.1° to achieve an optical interference pattern with a periodicity (

    
    ) of ~9.3 µm.
    
  • Irradiation: Expose the film to the UV interference pattern (10 mW per beam) for 10 to 140 seconds. Causality: The bright fringes of the interference pattern trigger a trans-to-cis isomerization of the azobenzene units. The bulky cis-isomers disrupt the local nematic order of the 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate mesogens, causing localized isotropization and volumetric contraction.

  • Readout: Probe the resulting polarization grating using a low-power visible He-Ne laser (

    
     nm). Validation Check: The emergence of +1st and -1st order diffraction peaks confirms the successful imprinting of the periodic refractive index modulation.
    

Actuation UV UV Laser Interference (λ = 351 nm) Azo Azobenzene Isomerization (Trans -> Cis conversion) UV->Azo Order Disruption of Nematic Order (Local Isotropization) Azo->Order Mesogen Mesogen Reorientation (Loss of birefringence) Order->Mesogen Actuation Optical Polarization Grating (Periodic index modulation) Mesogen->Actuation

Opto-mechanical signaling pathway for holographic grating formation in LS-LCEs.

References

  • Hrozhyk, U., et al. "Peculiar behaviour of optical polarization gratings in light-sensitive liquid crystalline elastomers." Optica Publishing Group. Available at: [Link]

  • Serak, S., et al. "Kinetics of Holographic Recording and Spontaneous Erasure Processes in Light-Sensitive Liquid Crystal Elastomers." PMC / National Institutes of Health. Available at: [Link]

  • Department of Energy. "Material Assembly from Collective Action of Shape-Changing Polymers." OSTI.gov. Available at: [Link]

Application

Application Note: High-Performance Liquid Crystal Elastomer Fabrication using 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Executive Summary This guide details the protocol for utilizing 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (herein referred to as RM-C6-Alkene ) as a reactive mesogen in the synthesis of Side-Chain Liquid Crystal Ela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for utilizing 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (herein referred to as RM-C6-Alkene ) as a reactive mesogen in the synthesis of Side-Chain Liquid Crystal Elastomers (LCEs). Unlike di-functional acrylates used in rigid optical films, RM-C6-Alkene is a monofunctional alkene-terminated mesogen . It is specifically designed for hydrosilylation or thiol-ene click chemistry to attach mesogenic units to flexible polysiloxane backbones.

The resulting LCEs exhibit reversible shape-memory actuation, making them critical candidates for soft robotics, artificial muscles, and temperature-responsive drug release systems.

Material Profile & Mechanism[1]

Chemical Identity[2]
  • IUPAC Name: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

  • CAS: 76487-58-6

  • Functional Group: Terminal Alkene (Vinyl) –

    
    
    
  • Role: Side-Chain Mesogen (Pendant Group)

  • Molecular Weight: ~326.4 g/mol

Structural Logic

The molecule consists of three critical domains:

  • Rigid Core (Phenyl Benzoate): Provides the anisotropic rod-like structure necessary for Liquid Crystal (LC) phase formation.

  • Flexible Spacer (Hexyloxy Chain): The 6-carbon chain decouples the rigid core from the polymer backbone. This "decoupling effect" is vital; without it, the random coil motion of the polymer backbone would disrupt the LC ordering.

  • Reactive Tail (Terminal Alkene): Enables selective attachment to hydride-functionalized silicones (PMHS) via platinum-catalyzed hydrosilylation without inducing main-chain crosslinking.

Reaction Pathway (Graphviz)

The following diagram illustrates the "One-Pot" Finkelmann synthesis method, where the RM and a crosslinker compete for sites on the siloxane backbone.

LCE_Synthesis PMHS Polymethylhydrosiloxane (Backbone) Step1 Hydrosilylation (Si-H + C=C) PMHS->Step1 RM RM-C6-Alkene (Monofunctional) RM->Step1  Major Fraction (Mesogen) XL Divinyl Crosslinker (Bifunctional) XL->Step1  Minor Fraction (Crosslink) Cat Pt Catalyst (Karstedt's) Cat->Step1 LCE Side-Chain LCE Network Step1->LCE  Curing @ 80°C

Caption: One-pot hydrosilylation mechanism. The RM forms the pendant side-chains while the bifunctional linker creates the elastomeric network.

Pre-Synthesis Characterization Protocol

Before polymerization, the phase behavior of the pure RM must be validated. Impurities significantly depress the Nematic-Isotropic transition temperature (


).
Protocol 1: Thermal Analysis (DSC)

Objective: Determine the melting point (


) and clearing point (

).
  • Sample Prep: Weigh 3–5 mg of RM-C6-Alkene into an aluminum DSC pan. Seal hermetically.

  • Cycle 1 (History Erasure): Heat from 20°C to 150°C at 10°C/min. Hold for 1 min.

  • Cooling: Cool to 0°C at 10°C/min. Observe crystallization exotherms.

  • Cycle 2 (Data Collection): Heat from 0°C to 150°C at 10°C/min.

  • Analysis:

    • First peak: Crystal

      
       Liquid Crystal (
      
      
      
      ).
    • Second peak: Liquid Crystal

      
       Isotropic Liquid (
      
      
      
      ).
    • Note: Pure RM-C6-Alkene typically exhibits a monotropic or enantiotropic nematic phase. If

      
       is <50°C, repurify via recrystallization in ethanol.
      

LCE Fabrication Protocol (Finkelmann Method)

This protocol describes the synthesis of a monodomain (aligned) LCE film . Alignment is crucial; without it, the material will be opaque (polydomain) and will not actuate macroscopically.

Reagents & Equipment[3]
  • Backbone: Polymethylhydrosiloxane (PMHS), ~2000 g/mol .

  • Mesogen: RM-C6-Alkene (Target Compound).

  • Crosslinker: 1,4-Bis(undec-10-enyloxy)benzene (or similar divinyl spacer).

  • Catalyst: Karstedt’s catalyst (Pt(0) in divinyltetramethyldisiloxane), 2% in xylene.

  • Solvent: Toluene (anhydrous).

  • Equipment: Centrifuge, PTFE molds, Magnetic Field Generator (1.5T) or Spin Coater.

Step-by-Step Procedure
Step 1: Stoichiometric Calculation

Calculate molar equivalents based on the Si-H groups in PMHS.

  • Target: 10-15% Crosslinking density.

  • Equation:

    
    
    
  • Recommendation: Use a 5-10% excess of Si-H to prevent unreacted alkene groups, which can degrade stability.

Step 2: Solution Preparation
  • Dissolve PMHS, RM-C6-Alkene, and Crosslinker in Toluene (20 wt% solid concentration).

  • Heat to 60°C and stir until optically clear.

  • Catalyst Addition: Add 5-10 ppm of Pt catalyst relative to the total weight.

  • Degassing: Centrifuge the mixture at 3000 rpm for 2 minutes to remove bubbles and inhibit premature gelation.

Step 3: Pre-Polymerization (Oligomerization)
  • Place the solution in a reactor at 60°C for 1–2 hours.

  • Viscosity Check: The solution should become viscous but remain pourable. This indicates the RM has attached, but the network hasn't fully gelled.

Step 4: Alignment & Curing

Option A: Surface Alignment (Thin Films)

  • Spin-coat the viscous solution onto a PVA-rubbed glass slide.

  • Anneal at 80°C (LC phase) to allow chains to align along the rubbing direction.

Option B: Magnetic Alignment (Bulk Films)

  • Pour solution into a PTFE mold.

  • Place mold inside a magnetic field (>1 Tesla).

  • Desolvation: Allow toluene to evaporate slowly (24h) at room temperature while inside the field.

  • Final Cure: Once dry, heat to 80°C for 12 hours to complete the crosslinking.

Quality Control & Troubleshooting

Data Summary: Expected Properties
ParameterMethodExpected Value
Gel Fraction Soxhlet Extraction (DCM)> 85%
Swelling Ratio

1.5 – 3.0 (in Toluene)
Actuation Strain Heated Stage (POM)20% – 40% contraction along director
Clearing Point (

)
DSC60°C – 100°C (Dependent on crosslinking)
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Opaque/White Film Polydomain formation (Poor alignment)Increase magnetic field strength or slow down solvent evaporation rate.
Film Dissolves in Solvent Failed CrosslinkingCatalyst poisoning (avoid amines/sulfur). Increase cure time/temp.
No Actuation

too high or too low
Verify RM purity. Adjust crosslinker ratio (lower crosslinking = higher actuation).

References

  • Finkelmann, H., et al. (1981). "Synthesis and characterization of liquid crystalline polysiloxanes." Makromolekulare Chemie. Link

  • Yang, H., et al. (2018). "Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships." MDPI Polymers. Link

  • Synthon Chemicals. "Technical Data Sheet: 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate." Link

  • Li, Y., et al. (2022). "Liquid Crystal-Based Organosilicone Elastomers with Supreme Mechanical Adaptability."[1] MDPI Materials. Link

Sources

Method

Application Note &amp; Protocols for the Polymerization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Abstract This document provides a comprehensive technical guide for the synthesis of side-chain liquid crystalline polymers (SCLCPs) from the monomer 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate. This monomer features...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of side-chain liquid crystalline polymers (SCLCPs) from the monomer 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate. This monomer features a classic calamitic (rod-like) mesogen, a flexible hexyl spacer, and a terminal alkene, making it an ideal candidate for incorporation into polymeric backbones. We present two robust and distinct polymerization methodologies: Acyclic Diene Metathesis (ADMET) for the synthesis of unsaturated polyester analogues and conventional Free-Radical Polymerization for the creation of a poly(olefin) backbone. This guide details step-by-step protocols, explains the scientific rationale behind experimental choices, and outlines a complete workflow for the characterization of the resulting polymers. It is intended for researchers in materials science and polymer chemistry.

Introduction: Monomer Design and Polymerization Strategy

The monomer, 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate, is a well-designed precursor for SCLCPs. Its structure consists of three key components:

  • Mesogenic Unit: The rigid 4-methoxyphenyl benzoate core is responsible for the formation of liquid crystalline (LC) phases.

  • Flexible Spacer: The hexyl chain partially decouples the motion of the mesogenic side chains from the polymer backbone, which is crucial for the stabilization of LC phases.[1]

  • Polymerizable Group: The terminal hex-5-en-1-yl group provides a reactive double bond for polymerization.

The choice of polymerization technique directly influences the final polymer architecture and properties. This guide focuses on two powerful methods:

  • Acyclic Diene Metathesis (ADMET) Polymerization: A step-growth polycondensation that utilizes a ruthenium-based catalyst (e.g., Grubbs catalyst) to join monomers head-to-tail, eliminating ethylene gas.[2][3] This method is prized for its high functional group tolerance and ability to produce well-defined, unsaturated polymer backbones.[4][5]

  • Free-Radical Polymerization: A chain-growth method initiated by the decomposition of a radical initiator (e.g., AIBN).[6] It is a widely accessible and effective technique for polymerizing vinyl monomers to create a saturated, all-carbon backbone.[7]

Monomer Synthesis & Characterization

Prior to polymerization, ensuring the high purity of the monomer is critical for achieving high molecular weights and reproducible results. The monomer is typically synthesized via Williamson ether synthesis between 4-hydroxy-4'-methoxybiphenyl and 6-bromo-1-hexene.

Table 1: Properties of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

PropertyValue
Molecular Formula C₂₀H₂₂O₄
Molecular Weight 326.39 g/mol
Appearance White to off-white crystalline solid
Purity (Recommended) >99% (by ¹H NMR and GC-MS)
  • Scientist's Note: Impurities can act as chain-terminating agents or catalyst poisons. It is strongly recommended to purify the crude monomer using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) followed by recrystallization.

Polymerization Methodologies: Protocols & Rationale

Method A: Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of the target monomer proceeds via a step-growth mechanism, driven by the continuous removal of ethylene gas. This process requires stringent anaerobic and anhydrous conditions to protect the sensitive ruthenium catalyst.

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Monomer Purified Monomer Setup Assemble in Glovebox or under Argon Monomer->Setup Catalyst Grubbs Catalyst (e.g., G-II) Catalyst->Setup Solvent Anhydrous Toluene Solvent->Setup Glassware Flame-Dried Schlenk Flask Glassware->Setup Dissolve Dissolve Monomer in Toluene Setup->Dissolve Critical: Maintain Inert Atmosphere Degas Degas via Freeze-Pump-Thaw (3x) Dissolve->Degas Critical: Maintain Inert Atmosphere AddCat Add Catalyst Solution Degas->AddCat Critical: Maintain Inert Atmosphere React Heat (50-65°C) under High Vacuum (Ethylene Removal) AddCat->React Critical: Maintain Inert Atmosphere Terminate Terminate with Ethyl Vinyl Ether React->Terminate Viscosity Increases Precipitate Precipitate in Cold Methanol Terminate->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization Final Polymer

Caption: ADMET polymerization workflow.

Protocol: ADMET Polymerization

  • Preparation:

    • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum and backfill with high-purity argon.

    • In a glovebox, weigh 1.00 g (3.06 mmol) of purified 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate into the Schlenk flask.

    • In a separate vial, weigh 8.5 mg (0.01 mmol, ~1:300 catalyst:monomer ratio) of Grubbs 2nd Generation Catalyst.

  • Reaction Setup:

    • Remove the flask from the glovebox and add 5 mL of anhydrous, degassed toluene via cannula. Stir until the monomer is fully dissolved.

    • Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

    • Dissolve the catalyst in 1 mL of anhydrous toluene and add it to the reaction flask via syringe under a positive flow of argon.

  • Polymerization:

    • Heat the reaction mixture to 65°C.

    • After an initial 30 minutes under argon, carefully connect the flask to a high-vacuum line (<50 mTorr).

    • Rationale: The application of a high vacuum is essential to remove the ethylene byproduct, which drives the equilibrium toward the formation of high molecular weight polymer according to Le Châtelier's principle.[2]

    • Allow the reaction to proceed for 12-24 hours. The viscosity of the solution will noticeably increase.

  • Termination and Isolation:

    • Cool the mixture to room temperature and break the vacuum with argon.

    • Add 2-3 drops of ethyl vinyl ether to quench the catalyst.

    • Dissolve the viscous polymer in a minimal amount of dichloromethane (~10 mL).

    • Slowly pour the polymer solution into a beaker containing 200 mL of cold, rapidly stirring methanol. A fibrous or gummy precipitate should form.

    • Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C to a constant weight.

Method B: Free-Radical Polymerization

This method employs a classic chain-growth mechanism suitable for the vinyl group of the monomer. It is generally more tolerant of trace impurities than ADMET but offers less control over polymer architecture, often resulting in a broader molecular weight distribution.[8]

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Monomer Purified Monomer Dissolve Dissolve Monomer & AIBN in Solvent Monomer->Dissolve Initiator AIBN Initiator->Dissolve Solvent Anhydrous THF or DMF Solvent->Dissolve Degas Degas via Freeze-Pump-Thaw (3x) Dissolve->Degas Remove O₂, a radical inhibitor React Heat (60-70°C) under Argon for 24h Degas->React Precipitate Precipitate in Cold Methanol React->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Characterization Characterization Dry->Characterization Final Polymer

Caption: Free-Radical polymerization workflow.

Protocol: Free-Radical Polymerization

  • Preparation:

    • Add 1.00 g (3.06 mmol) of the monomer and 5.0 mg (0.03 mmol, 1 mol%) of 2,2'-Azobisisobutyronitrile (AIBN) to a Schlenk tube with a stir bar.[9]

    • Rationale: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals, initiating polymerization.[6] The 1 mol% ratio is a typical starting point to balance reaction rate and polymer molecular weight.

  • Reaction Setup:

    • Add 5 mL of anhydrous tetrahydrofuran (THF).

    • Seal the tube, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical reactions.

  • Polymerization:

    • Backfill the tube with argon and place it in a preheated oil bath at 65°C.

    • Allow the polymerization to proceed with stirring for 24 hours.

  • Isolation:

    • Cool the reaction to room temperature. The solution may be viscous.

    • If necessary, add a small amount of THF to dilute the solution.

    • Slowly pour the polymer solution into 200 mL of cold, rapidly stirring methanol to precipitate the polymer.

    • Collect the white, fibrous polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C to a constant weight.

Polymer Characterization

Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and investigate its thermal and liquid crystalline properties.

Characterization_Logic cluster_structure Structural Verification cluster_mw Molecular Weight cluster_thermal Thermal & LC Properties Polymer Purified Polymer NMR ¹H & ¹³C NMR Polymer->NMR Confirms Structure FTIR FTIR Spectroscopy Polymer->FTIR Confirms Functional Groups GPC Gel Permeation Chromatography (GPC) Polymer->GPC Determines Mn, Mw, PDI DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Determines Tg, Tlc-i POM Polarized Optical Microscopy (POM) Polymer->POM Visualizes LC Textures TGA Thermogravimetric Analysis (TGA) Polymer->TGA Assesses Thermal Stability

Caption: Logic flow for polymer characterization.

Table 2: Key Characterization Techniques and Expected Results

TechniquePurposeExpected Observations
¹H NMR Confirm polymerization & structural integrityDisappearance of vinyl proton signals (~4.9-5.8 ppm). Broadening of peaks corresponding to the polymer backbone and mesogen.[10]
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity (PDI)A unimodal distribution. ADMET may yield a PDI < 2.0, while free-radical polymerization typically results in a PDI > 1.5.[1][11]
DSC Identify thermal transitions (Tg, LC-isotropic)A second-order baseline shift indicating the glass transition (Tg). First-order endothermic peaks on heating corresponding to LC phase transitions (e.g., nematic-to-isotropic).[12]
POM Visualize and identify LC mesophasesWhen cooling from the isotropic melt, the appearance of birefringent textures (e.g., schlieren or threaded for nematic phases) confirms liquid crystallinity.[12]
FTIR Verify functional group conversionDisappearance of the C=C stretch (~1640 cm⁻¹) from the terminal alkene. Presence of the C=O ester stretch (~1735 cm⁻¹) and aromatic C=C stretches (~1605 cm⁻¹).[13]

Potential Applications

Side-chain liquid crystalline polymers synthesized from this monomer are promising materials for applications where environmental responsiveness is key. The combination of a flexible backbone and ordered mesogenic side-chains can lead to materials useful in:

  • Optical Films: As alignment layers or in birefringent optical components.

  • Actuators and Sensors: Where changes in temperature or electric fields can induce a macroscopic change in alignment and shape.

  • Data Storage: Leveraging the distinct optical states of the liquid crystalline phases.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Grubbs catalysts are air and moisture sensitive and should be handled under an inert atmosphere (glovebox or Schlenk line). They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN is a potentially explosive solid and should not be heated without being dissolved in a solvent.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Design and Investigation of a Side-Chain Liquid Crystalline Polysiloxane with a Ntb-Phase-Forming Side Chain. (2023). MDPI. [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2023). MDPI. [Link]

  • Design and Investigation of a Side-Chain Liquid Crystalline Polysiloxane with a Ntb Forming Side Chain. (2023). Preprints.org. [Link]

  • Scheme 1. Synthesis of 4-(4-(hexyloxyphenyl)iminomethyl) - ResearchGate. (n.d.). ResearchGate. [Link]

  • Preparation and Characterization of New Side Chain Liquid Crystal Polymers. (n.d.). Universiti Putra Malaysia Institutional Repository. [Link]

  • 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. (2012). MDPI. [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization of 2,2,6,6‐Tetramethylpiperidine‐1‐sulfanyl Dimer (BiTEMPS) Containing Monomer. (2021). Wiley Online Library. [Link]

  • Supporting Information - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). American Chemical Society. [Link]

  • Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. (2014). PMC. [Link]

  • 4-Methoxyphenyl 4-((6-((1-oxo-2-propen-1-yl)oxy)hexyl)oxy)benzoate. (n.d.). PubChem. [Link]

  • How To Do An Acyclic Diene Metathesis Reaction. (2017). Advanced Science News. [Link]

  • Acyclic diene metathesis. (n.d.). Wikipedia. [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for Precise Synthesis of Defect-Free Conjugated Polymers with Well-Defined Chain Ends. (2015). MDPI. [Link]

  • Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. (2023). PMC. [Link]

  • chapter i: controlled/”living” free radical polymerizations. (n.d.). VTechWorks. [Link]

  • Free Radical Polymerization in Room Temperature Ionic Liquids. (n.d.). CORE. [Link]

  • Preparation of novel acrylate‐based liquid crystalline polymers and the photoinduced alignment behavior of their films. (2006). Wiley Online Library. [Link]

Sources

Application

experimental setup for characterizing thermotropic liquid crystals

Application Note: Multi-Modal Characterization of Thermotropic Liquid Crystals Executive Summary Thermotropic liquid crystals (TLCs) represent a state of matter intermediate between crystalline solids and isotropic liqui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multi-Modal Characterization of Thermotropic Liquid Crystals

Executive Summary

Thermotropic liquid crystals (TLCs) represent a state of matter intermediate between crystalline solids and isotropic liquids, driven primarily by temperature changes.[1][2][3][4] Precise characterization of these mesophases is critical for applications ranging from electro-optical displays to thermoresponsive drug delivery systems (e.g., lipid cubic phases).

This guide departs from standard linear protocols to present an Integrated Triangulation Methodology . No single technique is sufficient; accurate phase assignment requires the correlation of optical texture (POM), thermodynamic transitions (DSC), and molecular structure (XRD).

Strategic Workflow: The Triangulation Method

The following workflow illustrates the logical progression for characterizing a new TLC material. Note the feedback loops: data from one method validates the parameters of another.

TLC_Characterization_Workflow Synthesis Sample Synthesis (Mesogen or Lipid Formulation) POM Step 1: Hot-Stage POM (Optical Screening) Synthesis->POM Initial Check DSC Step 2: DSC (Thermodynamic Profiling) POM->DSC Define T_range PhaseDiagram Phase Diagram Construction (T vs. Composition) POM->PhaseDiagram Texture ID DSC->POM Validate Transitions XRD Step 3: SAXS/WAXS (Structural Confirmation) DSC->XRD Target Temperatures DSC->PhaseDiagram Enthalpy / T_trans XRD->POM Re-evaluate Texture XRD->PhaseDiagram d-spacing / Symmetry

Figure 1: Integrated workflow for TLC characterization. Note how DSC defines the temperature targets for XRD, while XRD provides the structural basis to interpret POM textures.

Module 1: Optical Phase Identification (Hot-Stage POM)

Objective: Qualitative identification of mesophases based on birefringent textures and defect structures.

Experimental Setup
  • Microscope: Polarized Optical Microscope (POM) with strain-free objectives (10x, 20x, 50x long working distance).

  • Environment: High-precision Hot Stage (e.g., Linkam or Mettler Toledo) capable of 0.1°C resolution.

  • Optical Path: Crossed polarizers (

    
    ). A 
    
    
    
    -retardation plate (530 nm) is optional for determining optical sign.
Protocol: The "Thermal Scan" Method
  • Sample Preparation:

    • Standard Mesogens: Place 1-2 mg of solid sample between a clean glass slide and a cover slip.

    • Alignment: For nematic phases, use slides coated with rubbed polyimide (planar alignment) or silane (homeotropic alignment) to enhance texture clarity.

    • Pharmaceutical Lipids: Use a cavity slide or a spacer (10-50

      
      ) to prevent sample evaporation/crushing.
      
  • Clearing Step:

    • Heat the sample rapidly (10°C/min) to the isotropic phase (dark under crossed polarizers) to erase thermal history.

  • Controlled Cooling (Critical Step):

    • Cool at a slow rate (0.5 - 2°C/min). Fast cooling generates small domains ("sand texture") that obscure identification.

    • Observation: Watch for the emergence of birefringent "germs" from the black isotropic background.

  • Texture Capture:

    • Record images at the center of the phase range, not just at the transition.

Data Interpretation: Texture Reference
Observed TextureProbable PhaseDiagnostic Feature
Schlieren (Thread-like) Nematic (

)
2-brush or 4-brush defects (points where dark brushes meet).
Focal Conic Fan Smectic A (

)
Fan-shaped domains; dark regions inside fans.
Mosaic / Broken Fan Smectic B/CrystalBlocky, highly ordered colored domains.
Oily Streaks / Fingerprint Cholesteric (

)
Periodic stripe patterns (fingerprints) indicating helical pitch.
Maltese Crosses Lamellar (

)
Typical for lipid bilayers/liposomes in pharma.

Self-Validating Check: If the texture is ambiguous, apply mechanical pressure to the cover slip. Nematic phases flash and flow easily (low viscosity); Smectic phases are more viscous and defects heal slowly; Crystalline phases do not flow.

Module 2: Thermodynamic Profiling (DSC)

Objective: Quantitative measurement of transition temperatures (


) and Enthalpy (

) to distinguish first-order (melting) from second-order (glass) transitions.
Experimental Setup
  • Instrument: Heat-flux DSC (e.g., TA Instruments, PerkinElmer).

  • Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidation and condensation.

  • Consumables: Hermetically sealed aluminum pans (T-zero pans preferred for flat baselines).

Protocol: The "Heat-Cool-Heat" Cycle
  • Calibration: Perform Indium melting point calibration (

    
    ) at the same heating rate intended for the experiment.
    
  • Loading: Weigh 2-5 mg of sample. Ensure the sample covers the bottom of the pan for good thermal contact.

  • Cycle Design:

    • Run 1 (Heat): Heat from ambient to

      
      . Purpose: Erase thermal history/solvent effects.
      
    • Run 2 (Cool): Cool to

      
       at 5°C/min. Purpose: Observe supercooling and reversible mesophases.
      
    • Run 3 (Heat): Heat at 5°C/min. Purpose: Collect analytical data.

  • Baseline: Run an empty pan protocol and subtract this baseline from the sample data.

Data Analysis
  • Transition Temperature: Use the Onset Temperature (

    
    )  for pure crystalline melting. Use the Peak Temperature (
    
    
    
    )
    for broad mesophase transitions (e.g., Smectic
    
    
    Nematic).
  • Enthalpy (

    
    ):  Integrate the peak area.
    
    • High

      
       (> 20 kJ/mol) 
      
      
      
      Crystal-to-Mesophase (Melting).
    • Low

      
       (< 2 kJ/mol) 
      
      
      
      Mesophase-to-Mesophase (e.g.,
      
      
      ).
    • Very Low

      
       (< 0.5 kJ/mol) 
      
      
      
      Nematic-to-Isotropic (Clearing).

Expert Insight: If a transition observed in POM is missing in DSC, it may be a Second-Order Transition (e.g., Glass Transition,


) or have very low energy. Zoom in on the baseline or increase sample mass.

Module 3: Structural Confirmation (SAXS/WAXS)

Objective: Definitive assignment of molecular packing and layer spacing (


).
Experimental Setup
  • Source: Synchrotron radiation (ideal) or Cu K

    
     lab source (1.54 Å).
    
  • Detector: 2D area detector.

  • Sample Holder: 1mm quartz capillary (liquids) or temperature-controlled flat stage (films).

Protocol
  • Temperature Selection: Use DSC data to select stable temperatures within each phase region.

  • Exposure: Collect data for 5-30 minutes (lab source).

  • Integration: Azimuthally integrate the 2D pattern to obtain Intensity (

    
    ) vs. Scattering Vector (
    
    
    
    ).
Data Interpretation: The Ratio Rule

Analyze the relative positions of Bragg peaks (


).
Peak Ratio (

)
Phase StructurePharmaceutical Relevance
1 : 2 : 3 Lamellar (

)
Liposomes, Multi-lamellar vesicles.
1 :

: 2 :

Hexagonal (

)
Hexosomes (drug carriers).

:

:

Cubic (

)
Cubosomes (high surface area carriers).
Diffuse Halo (Wide Angle) Liquid OrderIndicates molten alkyl chains (fluidity).

References

  • IUPAC Recommendations. "Definitions of Basic Terms Relating to Low-Molar-Mass and Polymer Liquid Crystals." Pure and Applied Chemistry, vol. 73, no. 5, 2001, pp. 845-895. Link

  • Dierking, I.Textures of Liquid Crystals. Wiley-VCH, 2003.
  • Negrín-Montecelo, Y., et al. "Thermotropic Liquid Crystals for Temperature Mapping." Frontiers in Bioengineering and Biotechnology, 2022. Link

  • BenchChem. "A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM." BenchChem Protocols, 2025. Link

  • Castelletto, V., et al. "A SAXS study of flow alignment of thermotropic liquid crystal mixtures." Liquid Crystals, vol. 36, no.[2][5][6] 4, 2009. Link[6]

Sources

Method

Application Note: Purification of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate by Flash Column Chromatography

Contextual Background & Mechanistic Overview 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a critical mesogenic building block utilized in the synthesis of side-chain liquid crystal elastomers (SCLCEs) and advanced o...

Author: BenchChem Technical Support Team. Date: March 2026

Contextual Background & Mechanistic Overview

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a critical mesogenic building block utilized in the synthesis of side-chain liquid crystal elastomers (SCLCEs) and advanced optical materials. Typically synthesized via the Steglich esterification of 4-[(hex-5-en-1-yl)oxy]benzoic acid with 4-methoxyphenol, the crude product mixture invariably contains unreacted starting materials, basic coupling reagents (e.g., DMAP), and highly insoluble urea byproducts such as dicyclohexylurea (DCU).

Achieving >98% purity is paramount for this class of molecules, as even trace impurities can severely disrupt the nematic or smectic phase alignment of the final polymeric materials. This protocol outlines a highly optimized, self-validating flash column chromatography workflow designed to isolate the target ester with high fidelity.

Physicochemical Profiling & Causality of Methodological Choices

Understanding the polarity and solubility of the target molecule dictates the chromatographic strategy:

  • Solvent System Selection: The target molecule possesses an ester core, an ether linkage, and a non-polar terminal hexenyl chain, rendering it moderately lipophilic. A binary solvent system of Hexane (non-polar) and Ethyl Acetate (polar) provides the optimal tunable polarity for eluting such moderately lipophilic esters, as established by standard .

  • The Necessity of Dry Loading: The crude reaction mixture contains DCU, which is highly insoluble in hexanes. Attempting to wet-load this mixture directly onto the column would cause immediate precipitation at the column head, leading to severe band broadening, channeling, and ruined resolution. Dry loading the crude mixture onto silica gel ensures a uniform application band and prevents solvent front distortion.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target Ester + Impurities) Prep Sample Preparation (Dry Loading via Rotary Evaporation) Crude->Prep Dissolve in DCM, add silica gel Packing Column Packing & Equilibration (Silica Gel, 100% Hexane) Crude->Packing Parallel step Elution Gradient Elution (Hexane : EtOAc, 5% -> 15%) Prep->Elution Load dry powder Packing->Elution Ready for loading Collection Fraction Collection (15-20 mL volumes) Elution->Collection Apply pressure (10-15 psi) Analysis Fraction Analysis (TLC, UV 254 nm & KMnO4) Collection->Analysis Spot on TLC plates Concentration Concentration in Vacuo (Rotary Evaporator, 40°C) Analysis->Concentration Pool fractions with Rf ~0.45 Pure Pure 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Concentration->Pure Remove residual solvent

Figure 1: Workflow for flash column chromatography purification of the target mesogenic ester.

Data Presentation: Chromatographic Parameters

Table 1: Physicochemical Properties & TLC Profiling (10% EtOAc in Hexanes)

Compound / Impurity Polarity Expected Rf Value Visualization Method
Unreacted 4-Methoxyphenol High ~0.15 UV (254 nm), KMnO₄
Target Mesogenic Ester Moderate ~0.45 UV (254 nm), KMnO₄
Unreacted Carboxylic Acid Very High 0.00 (Baseline) UV (254 nm)

| Dicyclohexylurea (DCU) | Low (Insoluble) | Stays at loading band | N/A |

Table 2: Gradient Elution Profile (Silica Gel 230-400 Mesh)

Column Volume (CV) Solvent System (Hexane : EtOAc) Chromatographic Purpose
1 - 2 100% Hexane : 0% EtOAc Column equilibration; elution of highly non-polar byproducts.
3 - 5 95% Hexane : 5% EtOAc Pre-elution conditioning; separation of minor non-polar impurities.
6 - 10 90% Hexane : 10% EtOAc Elution of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.

| 11 - 13 | 80% Hexane : 20% EtOAc | Column flush; elution of unreacted polar 4-methoxyphenol. |

Step-by-Step Experimental Protocol

Step 5.1: Sample Preparation (Dry Loading)
  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) in a round-bottom flask.

  • Add dry silica gel (230-400 mesh) to the solution at a mass ratio of 3:1 (Silica : Crude mass).

  • Concentrate the mixture in vacuo using a rotary evaporator at 40 °C until a free-flowing, dry powder is obtained.

    • Self-Validating Check: If the powder clumps or sticks to the flask walls, residual DCM is still present. Continue evaporation. Loading a clumpy mixture will cause severe band tailing.

Step 5.2: Column Packing
  • Select a glass chromatography column appropriate for the scale (e.g., a 30 mm diameter column for 1-2 grams of crude material).

  • Prepare a slurry of silica gel (approximately 30-50 times the mass of the crude) in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent the formation of air bubbles or striations.

  • Apply gentle air pressure (10-15 psi) to pack the bed tightly. Add a 1 cm protective layer of sea sand to the top of the silica bed to prevent disruption.

Step 5.3: Loading and Elution
  • Carefully pour the dry-loaded silica powder evenly over the protective sand layer.

  • Add another 1 cm layer of sea sand on top of the sample to lock the loading band in place and prevent mechanical disturbance during solvent addition.

  • Begin elution following the gradient profile outlined in Table 2 . Apply positive pressure (10-15 psi) to maintain a steady flow rate of ~2 inches per minute, as originally optimized by.

Step 5.4: Fraction Collection and Analysis
  • Collect the eluent in 15-20 mL test tubes.

  • Spot every third fraction onto a silica gel TLC plate. Develop the plates in a chamber containing 10% EtOAc in Hexanes.

  • Visualize the plates under a UV lamp (254 nm). The target ester will appear as a dark spot due to the strong UV absorbance of its conjugated para-substituted aromatic rings.

  • Secondary Validation: Dip the TLC plate in a Potassium Permanganate (KMnO₄) stain and heat gently. The terminal alkene of the hex-5-en-1-yl chain will rapidly reduce the permanganate, turning the spot bright yellow against a purple background. This orthogonal check confirms the presence of the target mesogenic molecule and differentiates it from UV-active impurities lacking an alkene.

Step 5.5: Isolation
  • Pool all fractions containing the pure target ester (Rf ~0.45, with no co-eluting spots above or below).

  • Concentrate the pooled fractions in vacuo at 40 °C.

  • Dry the resulting oil or low-melting solid under high vacuum (0.1 mbar) for 4-6 hours to remove trace hexanes and ethyl acetate prior to downstream polymerization.

References

  • Title: Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution Source: Journal of Organic Chemistry, 1978, 43 (14), 2923-2925. (Still, W. C.; Kahn, M.; Mitra, A.) URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester, Department of Chemistry (Not Voodoo X) URL: [Link]

Application

Comprehensive Analytical Characterization of Benzoate Esters: From Structural Elucidation to Quantitative Profiling

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction and Analytical Strategy Benzoate esters—ranging from simple volatile compounds like m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Analytical Strategy

Benzoate esters—ranging from simple volatile compounds like methyl benzoate to complex pharmaceutical prodrugs and preservatives (e.g., parabens)—require rigorous analytical characterization to ensure molecular integrity, purity, and safety. Because these compounds exist in diverse matrices, a single-technique approach is insufficient.

This application note outlines a multi-modal analytical pipeline. We establish the causality behind each methodological choice, ensuring that your workflow is not just a series of steps, but a self-validating system. The strategy is divided into two phases: Phase 1: Structural Elucidation (qualitative confirmation of the molecular framework) and Phase 2: Quantitative Profiling (determination of purity and trace-level quantification).

Workflow cluster_qual Phase 1: Structural Elucidation cluster_quant Phase 2: Quantitative Profiling Start Benzoate Ester Sample Matrix FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Aliquot 1 NMR NMR Spectroscopy (Carbon Framework) Start->NMR Aliquot 2 HPLC HPLC-UV/DAD (Purity & Quantitation) Start->HPLC Aliquot 3 GCMS GC-MS (Volatiles & Fragmentation) Start->GCMS Aliquot 4 Data Comprehensive Characterization Report FTIR->Data NMR->Data HPLC->Data GCMS->Data

Analytical workflow for benzoate ester characterization, from structural elucidation to quantitation.

Phase 1: Structural Elucidation Protocols

Before quantifying a benzoate ester, its structural identity must be unambiguously confirmed. This is achieved through orthogonal spectroscopic techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the presence of the ester functional group and the aromatic ring.

  • Mechanistic Insight (The "Why"): In aliphatic esters, the C=O stretch typically appears around 1735–1750 cm⁻¹. However, in benzoate esters, the carbonyl carbon is directly attached to an aromatic ring. This conjugation delocalizes the

    
    -electrons, weakening the double-bond character of the carbonyl group. Consequently, the characteristic ester peak shifts to a lower frequency, typically observed at ~1710–1735 cm⁻¹. Additionally, strong C-O stretching bands specific to benzoate esters appear in the region of 1273–1307 cm⁻¹ and 1165–1222 cm⁻¹[1].
    

Self-Validating Protocol:

  • Background Collection: Collect a background spectrum using a clean, dry Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Apply 1-2 mg of solid sample (or 1 drop of liquid) directly onto the ATR crystal. Ensure intimate contact using the pressure anvil.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

  • Validation Check: The spectrum is only considered valid if the baseline transmittance is >95% in non-absorbing regions. Confirm the presence of the conjugated C=O stretch (~1720 cm⁻¹) and the aromatic C=C stretches (~1600 and 1580 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the precise carbon-hydrogen framework.

  • Mechanistic Insight: The ester oxygen is highly electronegative, withdrawing electron density from adjacent alkyl protons (e.g., the methylene protons in benzyl benzoate). This deshielding effect pushes these signals downfield in the ¹H NMR spectrum (typically

    
     4.0 - 5.5 ppm depending on the ester alkyl chain).
    

Phase 2: Quantitative Profiling & Purity Analysis

Once the structure is confirmed, chromatographic techniques are employed to determine the purity of the synthetic yield or the concentration of the ester in a formulated product.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is the gold standard for the purity analysis of non-volatile and semi-volatile benzoate esters[2].

  • Mechanistic Insight (The "Why"): A reversed-phase C18 column is the optimal choice due to the hydrophobic nature of the aromatic ring and ester alkyl chain[2]. We utilize a mobile phase acidified with 0.1% formic acid[3]. While benzoate esters are neutral, samples often contain residual benzoic acid (pKa ~4.2) from hydrolysis or incomplete synthesis. The acidic modifier (pH ~2.7) keeps residual benzoic acid fully protonated, preventing secondary electrostatic interactions with free silanols on the stationary phase. This eliminates peak tailing and ensures reproducible retention times.

Self-Validating Protocol: RP-HPLC Method

  • Instrumentation: HPLC system equipped with a binary pump, thermostatted column compartment, and a Diode Array Detector (DAD)[3].

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[2]. Maintain at 30°C.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid[3].

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid[3].

    • Degassing: Sonicate both solvents for 15 minutes prior to use.

  • Gradient Elution: Start at 40% B, ramp to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 40% B in 1 minute, and equilibrate for 3 minutes[2]. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm and 254 nm (characteristic for the benzoyl chromophore).

  • System Suitability Test (SST - Validation Step): Inject a 50 µg/mL working standard five consecutive times. The analytical run is only approved if the Relative Standard Deviation (%RSD) of the peak area is

    
     2.0% and the peak tailing factor is 
    
    
    
    1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile benzoate esters (e.g., methyl, ethyl, or propyl benzoate), GC-MS offers unparalleled sensitivity and structural confirmation via fragmentation profiling, achieving Limits of Detection (LOD) between 0.015 to 3.3 µg/mL depending on the matrix[4].

  • Mechanistic Insight (The "Why"): Under standard 70 eV Electron Ionization (EI), benzoate esters undergo a highly predictable and diagnostic fragmentation pathway. The molecule typically cleaves at the

    
    -bond adjacent to the carbonyl group. This yields a highly stable benzoyl cation (
    
    
    
    105). This cation subsequently loses carbon monoxide (CO) to form a phenyl cation (
    
    
    77). Monitoring the 105/77 ratio provides a self-validating fingerprint for the benzoate moiety.

Self-Validating Protocol: GC-MS Method

  • Column: 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Temperature Program: Initial oven temperature at 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Injection: 1 µL injection volume, split ratio 20:1, injector temperature 250°C.

  • Validation Step: Prior to sample analysis, perform a mass calibration and tuning using Perfluorotributylamine (PFTBA). Run a solvent blank (e.g., pure hexane or methanol) to ensure the system is free of carryover.

Summary of Analytical Parameters

The following table synthesizes the quantitative and qualitative metrics for the techniques discussed, providing a quick-reference guide for method selection.

Analytical TechniquePrimary ApplicationKey Analytical Metric / SignalTypical Sensitivity / LOD
HPLC-UV/DAD Purity, Quantification of heavy/formulated estersRetention Time (

), UV

~230/254 nm
~0.0010% (10 mg/L) to 1 µg/mL[4]
GC-MS Volatile ester quantification, trace analysis

105 (benzoyl),

77 (phenyl)
0.015 to 3.3 µg/mL[4]
FTIR Spectroscopy Functional group confirmationConjugated C=O stretch (~1710-1735 cm⁻¹)N/A (Qualitative, requires ~1 mg)
NMR (¹H / ¹³C) Absolute structural framework¹H: Deshielded

-protons (

4.0-5.5)
N/A (Qualitative, requires ~5-10 mg)

References

  • Title: BENZOIC ACID BENZYL ESTER (BENZYL BENZOATE) Source: Ataman Kimya URL: [Link]

  • Title: GC-FTIR Potential for Structure Elucidation Source: SciSpace URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Introduction Welcome to the technical support guide for the synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate, a key intermediate in liquid crystal and materials science research. This document provides in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate, a key intermediate in liquid crystal and materials science research. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and optimize your reaction for maximum yield and purity.

The synthesis of this target molecule is primarily achieved through the Williamson ether synthesis , a robust and well-established method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 4-Methoxyphenyl 4-hydroxybenzoate acts as a nucleophile to displace a halide from 6-halo-1-hexene.[3][4] While straightforward in principle, success hinges on careful control of reaction parameters to favor the desired SN2 pathway and minimize competing side reactions.

Reaction Overview & Key Reagents

The core transformation involves the O-alkylation of a phenol with a primary alkyl halide.

Overall Reaction Scheme:

Figure 1. General synthesis route for the target molecule.
Key Reagents and Their Roles
ReagentRoleMolar Mass ( g/mol )Key Considerations
4-Methoxyphenyl 4-hydroxybenzoate Nucleophile Precursor244.24Purity is critical. Ensure it is dry before use.
6-Bromo-1-hexene Electrophile (Alkylating Agent)163.05Primary halide is ideal for SN2.[2] Store under inert gas, as it can be unstable.
Potassium Carbonate (K₂CO₃) Base138.21Anhydrous grade is essential. Sufficiently basic to deprotonate the phenol without being harsh enough to promote significant side reactions or ester hydrolysis.[5]
Acetone or DMF Solvent58.08 / 73.09Polar aprotic solvents are preferred as they solvate the potassium cation but not the phenoxide, increasing its nucleophilicity.[6] Must be anhydrous.
Sodium Iodide (NaI) Catalyst (Optional)149.89Used in catalytic amounts with less reactive alkyl halides (e.g., 6-chloro-1-hexene) to generate the more reactive 6-iodo-1-hexene in situ (Finkelstein reaction).[6][7]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I ran the reaction, but my TLC/LC-MS shows mostly unreacted starting material. What went wrong?

A: This is the most common issue and typically points to one of four key areas: incomplete deprotonation, poor alkylating agent reactivity, insufficient reaction conditions, or the presence of moisture.

Potential CauseScientific ExplanationRecommended Solution
Incomplete Deprotonation The phenolic proton must be removed to form the potent phenoxide nucleophile. If the base is too weak or insufficient, the equilibrium will favor the starting phenol, slowing the reaction.[6]Use at least 2 equivalents of finely ground, anhydrous K₂CO₃. For difficult reactions, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective.[5]
Moisture Contamination Water will protonate the phenoxide, regenerating the less reactive phenol, and can also hydrolyze the alkyl halide.[1][6]Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Low Reaction Temperature SN2 reactions require sufficient activation energy. If the temperature is too low, the reaction rate will be impractically slow.[8]The optimal temperature range is typically 50-100 °C.[6] For acetone, this means running at reflux (~56 °C). For DMF, a temperature of 60-80 °C is common. Monitor by TLC to determine the ideal time/temperature balance.
Poor Alkyl Halide Reactivity The reactivity of the leaving group follows the trend I > Br > Cl > F.[9] If using 6-chloro-1-hexene, the reaction will be significantly slower than with 6-bromo-1-hexene.If using 6-chloro-1-hexene, add a catalytic amount (0.1 eq.) of NaI or KI. This will reversibly form the highly reactive 6-iodo-1-hexene in situ, accelerating the reaction.[6]

graph TD {
A[Low Yield Observed] --> B{Check Base};
B --> C{Is base anhydrous & in excess?};
C -- No --> D[Use 2 eq. anhydrous K₂CO₃];
C -- Yes --> E{Check Conditions};
E --> F{Was reaction run under anhydrous conditions?};
F -- No --> G[Dry all glassware/solvents, use inert gas];
F -- Yes --> H{Check Temp/Time};
H --> I{Was temp ≥ 50°C and time sufficient?};
I -- No --> J[Increase temp or reaction time];
I -- Yes --> K{Check Alkyl Halide};
K --> L{Using R-Cl?};
L -- Yes --> M[Add catalytic NaI/KI];
L -- No --> N[Consider alternative issues, e.g., starting material purity];
subgraph "Troubleshooting"
    B; C; E; F; H; I; K; L;
end

subgraph "Solutions"
    D; G; J; M; N;
end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style M fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
style N fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124

}

Figure 2. Troubleshooting flowchart for low reaction yield.
Issue 2: Formation of Byproducts

Q: My mass spectrum shows a peak corresponding to C₆H₁₀, and my final product is difficult to purify. What is this byproduct?

A: The most likely byproduct is 1,5-hexadiene , formed via an E2 (elimination) reaction, which competes with the desired SN2 pathway.[3][4]

  • Mechanism: The phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and elimination of the bromide ion.

  • Cause: This side reaction is favored by high temperatures and significant steric hindrance.[8][10] While 6-bromo-1-hexene is a primary halide and should favor substitution, excessive heat can promote elimination.

  • Solution:

    • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. It is better to run the reaction for a longer time at 60 °C than for a shorter time at 100 °C.

    • Ensure a Good Nucleophile: Using a polar aprotic solvent like DMF or acetonitrile enhances the nucleophilicity of the phenoxide, favoring the SN2 pathway over the E2 pathway.[8]

Q: Could C-alkylation be a problem?

A: While phenoxide is an ambident nucleophile (can react at oxygen or the aromatic ring), O-alkylation is strongly favored in Williamson ether synthesis when using polar aprotic solvents.[3][8] C-alkylation is generally not a significant competing reaction under these conditions.

Issue 3: Purification Challenges

Q: My crude product is an oil, and I'm struggling to remove unreacted 4-Methoxyphenyl 4-hydroxybenzoate. How should I proceed?

A: The unreacted phenolic starting material is acidic and can be easily removed with a basic wash during the workup.

  • Modified Workup: After the reaction is complete and the solvent has been removed, dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 1 M sodium hydroxide (NaOH) solution. The NaOH will deprotonate the acidic phenol, forming a water-soluble sodium salt that will partition into the aqueous layer.[9]

  • Separation: Drain the aqueous layer. Wash the remaining organic layer with water, then with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a much cleaner crude product ready for chromatography.

Q: What are the best conditions for final purification by column chromatography?

A: Silica gel column chromatography is the standard method for purifying this type of ester.[11]

  • Stationary Phase: Silica Gel (60-120 or 230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and slowly increasing to 15-20%).

  • Monitoring: Use TLC to track the separation. The product, being more polar than the 1,5-hexadiene byproduct but less polar than the starting phenol, should have an intermediate Rf value.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methoxyphenyl 4-hydroxybenzoate (1.0 eq., e.g., 2.44 g, 10 mmol) and anhydrous potassium carbonate (2.0 eq., 2.76 g, 20 mmol).

  • Inert Atmosphere: Flush the system with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add 40 mL of anhydrous acetone (or DMF) via syringe.

  • Alkyl Halide Addition: Add 6-bromo-1-hexene (1.1 eq., 1.79 g, 11 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56 °C) or to 70 °C (for DMF) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent). The reaction is typically complete within 8-16 hours, indicated by the consumption of the starting phenol.

  • Workup (Part 1): Once complete, cool the reaction to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.

  • Workup (Part 2): Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL).

  • Washing: Transfer the solution to a separatory funnel. Wash sequentially with 1 M NaOH (2 x 25 mL), water (1 x 25 mL), and brine (1 x 25 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Protocol 2: Purification via Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 2% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the column eluent and load it onto the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 5% ethyl acetate/hexanes).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 10%, then 15% ethyl acetate) to elute the product. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to afford the final product, 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.[12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Combine Phenol & K₂CO₃ in dry flask B 2. Flush with N₂/Ar A->B C 3. Add Anhydrous Solvent (Acetone/DMF) B->C D 4. Add 6-Bromo-1-hexene C->D E 5. Heat to Reflux/70°C D->E F 6. Monitor by TLC (8-16 h) E->F G 7. Cool & Filter Solids F->G H 8. Concentrate Filtrate G->H I 9. Dissolve in EtOAc H->I J 10. Wash with NaOH, H₂O, Brine I->J K 11. Dry (Na₂SO₄) & Concentrate J->K L 12. Column Chromatography (Hexanes/EtOAc Gradient) K->L M 13. Combine Pure Fractions & Concentrate L->M N Pure Product M->N

Figure 3. Step-by-step experimental workflow diagram.

References

  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (1996). Purification of liquid crystals and liquid crystal composition.
  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Methoxyphenyl 4-(6-Hydroxyhexyloxy)Benzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl 4-((6-((1-oxo-2-propen-1-yl)oxy)hexyl)oxy)benzoate. Retrieved from [Link]

  • Prasad, B. L., et al. (2013). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E, 69(Pt 1), o105. Retrieved from [Link]

  • Fox, J. M., et al. (2012). Liquid Crystalline Esters of Dibenzophenazines. Molecules, 17(8), 9583–9593. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis of Phenols

Welcome to the Technical Support Center for the Williamson ether synthesis of phenolic compounds. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, regioselective...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Williamson ether synthesis of phenolic compounds. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, regioselective O-alkylation. Here, we move beyond basic reaction schemes to explore the thermodynamic and kinetic levers—solvent polarity, hydrogen bonding, and phase-transfer dynamics—that dictate reaction success.

OptimizationWorkflow Start Phenol + Alkyl Halide Base 1. Select Base (K2CO3 for standard, NaOH/NaH for hindered) Start->Base Solvent 2. Select Solvent (Aprotic = O-alkylation Protic = C-alkylation) Base->Solvent PTC 3. Add PTC? (e.g., TBAB for biphasic) Solvent->PTC Temp 4. Optimize Temperature (50-70°C to minimize E2) PTC->Temp Product Aryl Alkyl Ether (Target Product) Temp->Product

Workflow for optimizing Williamson ether synthesis of phenols.

Part 1: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, this protocol integrates a Phase Transfer Catalyst (PTC) for biphasic systems, which allows for milder conditions and cleaner conversion[1]. The procedure is designed to be self-validating: specific workup steps act as chemical checkpoints to isolate the target ether from unreacted starting materials.

Standard O-Alkylation of Phenols using Phase Transfer Catalysis

  • Phenoxide Formation: To a round-bottom flask equipped with a magnetic stir bar, add the phenolic compound (1.0 eq.) and a polar aprotic solvent (e.g., acetone or a biphasic mixture of dichloromethane/water)[1]. Add a base (e.g., 25% aqueous NaOH or anhydrous K₂CO₃) to deprotonate the phenol[2].

    • Causality: Complete deprotonation is critical. Phenol is a weak nucleophile, but the phenoxide anion is highly reactive.

  • Catalyst Addition: Add 0.05 eq. of Tetrabutylammonium bromide (TBAB)[2].

    • Causality: TBAB acts as a phase-transfer vehicle, shuttling the water-soluble phenoxide anion into the organic layer where the alkyl halide resides[3].

  • Alkylation: Dropwise, add the primary alkyl halide (1.1–1.5 eq.) at room temperature[4]. Attach a reflux condenser.

  • Reaction Execution & Validation: Heat the mixture to 50–70 °C[1]. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the highly polar phenol spot (which typically streaks or sits low on silica) and the appearance of a non-polar, high-Rf ether spot confirms progression.

  • Targeted Workup: Cool to room temperature. Separate the organic phase and wash it sequentially with a 5% NaOH aqueous solution[2].

    • Self-Validation: The 5% NaOH wash is a critical purification checkpoint. It converts any unreacted, neutral phenol back into the water-soluble phenoxide anion, pulling it out of the organic layer[1].

  • Isolation: Wash the organic layer with distilled water until neutral, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aryl alkyl ether[4].

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I isolating C-alkylated phenols instead of the desired O-alkylated ether?

Root Cause: Solvent-induced steric shielding via hydrogen bonding. Solution: Switch from a protic solvent to a polar aprotic solvent.

Phenolates are ambient nucleophiles, meaning they can attack an electrophile from either the oxygen atom or the ortho/para carbons of the aromatic ring[5]. When you use protic solvents (like water, ethanol, or trifluoroethanol), the solvent molecules form strong hydrogen bonds with the phenoxide oxygen. This solvation shell sterically and electronically shields the oxygen, forcing the alkyl halide to react with the less hindered, resonance-stabilized carbon centers, resulting in C-alkylation[5]. To drive O-alkylation, use polar aprotic solvents (DMF, DMSO, or acetone), which leave the oxygen "naked" and highly reactive[5].

AlkylationPathway Phenoxide Phenoxide Anion (Ambient Nucleophile) Protic Protic Solvent (e.g., H2O, TFE) Phenoxide->Protic Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Phenoxide->Aprotic HBond Oxygen Shielded by H-Bonding Shell Protic->HBond Naked Oxygen remains 'Naked' & Reactive Aprotic->Naked C_Alk C-Alkylation (Ortho/Para Substituted) HBond->C_Alk O_Alk O-Alkylation (Aryl Alkyl Ether) Naked->O_Alk

Mechanistic divergence of phenoxide alkylation based on solvent selection.

Q2: My reaction yield is consistently low, and TLC shows unreacted phenol. What should I change?

Root Cause: Incomplete deprotonation or poor phase mixing. Solution: Re-evaluate your base strength and consider a Phase Transfer Catalyst (PTC).

If your phenol is sterically hindered or contains electron-donating groups (which decrease acidity), weak bases like K₂CO₃ may fail to fully deprotonate it[4]. Upgrading to NaOH or, in anhydrous conditions, NaH, will force complete phenoxide formation[4]. Furthermore, if you are running a biphasic reaction, the phenoxide is trapped in the aqueous layer while the alkyl halide is in the organic layer. Adding a PTC like TBAB actively transports the phenoxide into the organic phase, dramatically accelerating the reaction rate[3].

Q3: I am observing a high concentration of alkene byproducts. How do I prevent this?

Root Cause: Competing E2 Elimination. Solution: Change the alkyl halide class or lower the temperature.

The Williamson ether synthesis proceeds via an Sₙ2 mechanism[1]. However, the phenoxide anion is not just a nucleophile; it is also a strong base. If you are using secondary or tertiary alkyl halides, the steric hindrance around the electrophilic carbon increases the activation energy for Sₙ2 substitution. Consequently, the phenoxide acts as a base and abstracts a beta-hydrogen, triggering an E2 elimination that yields an alkene instead of an ether[4]. For a successful synthesis, always prioritize methyl or primary alkyl halides[4]. If a secondary halide must be used, lower the reaction temperature to suppress the thermodynamically favored elimination pathway[2].

Part 3: Parameter Optimization Tables

To streamline your experimental design, reference the following quantitative and categorical data summaries regarding base and solvent selection.

Table 1: Base Selection Guide for Phenol Alkylation [4]

Base ChoiceRelative StrengthBest Use CaseRisk / Drawback
K₂CO₃ / Na₂CO₃ WeakStandard, unhindered phenols.May not fully deprotonate less acidic or highly hindered phenols.
NaOH / KOH ModerateBiphasic systems (with PTC); general use.Can cause ester hydrolysis if other functional groups are present.
NaH Very StrongDifficult substrates; poorly reactive alkylating agents.High risk of side reactions; requires strictly anhydrous conditions.

Table 2: Solvent Effects on Regioselectivity [5]

SolventTypePrimary ProductMechanistic Rationale
DMF / DMSO Polar AproticO-Alkylated Ether Solvates cations but leaves the phenoxide oxygen "naked" and highly nucleophilic.
Acetone Polar AproticO-Alkylated Ether Mild aprotic environment, excellent for K₂CO₃-mediated reactions.
Water / Ethanol Polar ProticC-Alkylated Phenol Forms tight hydrogen bonds with the phenoxide oxygen, sterically blocking Sₙ2 attack.
Trifluoroethanol (TFE) Strongly ProticC-Alkylated Phenol Exceptionally strong H-bond donor; completely shields oxygen, forcing ortho/para attack.

References

1.2 - Benchchem 2. 5 - PharmaXChange.info 3.1 - Benchchem 4. 3 - Scribd 5. 4 - Benchchem

Sources

Troubleshooting

Technical Support Center: Stabilization of Alkenyl-Containing Mesogens

Welcome to the Advanced Materials Stabilization Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Stabilization Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your liquid crystal (LC) monomers—specifically alkenyl-containing reactive mesogens (RMs)—are polymerizing before they ever reach the device substrate.

This guide is not a generic textbook summary. It is a field-proven troubleshooting system designed to navigate the "Stability Paradox" inherent in synthesizing molecules that are designed to be stable in storage but highly reactive upon demand.

Module 1: The Core Mechanism (The "Why")

To prevent premature polymerization, you must understand the enemy. Alkenyl mesogens (acrylates, methacrylates, vinyl ethers) do not just "go bad"; they undergo Radical Chain Polymerization .

The Oxygen Paradox

Most researchers make a fatal error: they blanket their reaction in 100% Nitrogen (


) while using phenolic inhibitors like MEHQ.
  • Fact: Phenolic inhibitors (MEHQ, BHT) are not inhibitors in their native state. They are transfer agents .

  • The Mechanism: They require dissolved Oxygen (

    
    ) to convert the phenolic radical into a stable quinone methide, which effectively terminates the chain.
    
  • The Trap: Without

    
    , the phenolic radical can actually initiate polymerization or fail to stop it. However, too much
    
    
    
    oxidizes your mesogen.

The Golden Rule: When using phenolic inhibitors, you must maintain a "Lean Air" environment (5–8%


 saturation), not a pure inert atmosphere.

Module 2: Experimental Protocols

Workflow 1: The "Safe-Zone" Distillation

Vacuum distillation is the highest-risk operation for alkenyl mesogens. The following protocol minimizes thermal history and radical propagation.

Prerequisites:

  • Inhibitor: 4-Methoxyphenol (MEHQ) or 2,6-Di-tert-butyl-4-methylphenol (BHT).

  • Loading: 200–500 ppm (total mass basis).

  • Atmosphere: Lean Air (or Air/N2 mix).

Step-by-Step Protocol:

  • The Pot Charge: Add your crude mesogen to the flask. Add 500 ppm of MEHQ directly to the pot.

    • Reasoning: High temperatures deplete inhibitors rapidly. You need a reservoir.

  • The Receiver Charge: Add 100 ppm of MEHQ to the receiving flask before starting.

    • Reasoning: Distillate condensing on the glass is pure monomer (uninhibited). If it drips into a hot receiver without inhibitor, it will polymerize immediately (the "popcorn" effect).

  • The Air Bleed: Do not use a closed vacuum system. Insert a capillary bleed valve allowing a trickle of air (not pure

    
    ) into the pot.
    
    • Reasoning: This supplies the necessary

      
       to keep the MEHQ active in the vapor phase and liquid interface.
      
  • Temperature Limit: Maintain oil bath temperature

    
    . If the boiling point requires higher heat, switch to Short Path Distillation (Wiped Film)  to reduce residence time.
    
Workflow 2: Inhibitor Removal (Column Chromatography)

Before final application, you often need to remove the inhibitor.

  • Stationary Phase: Silica Gel 60 (neutral).

  • Eluent: Toluene or Dichloromethane (DCM).

  • Process:

    • MEHQ is more polar than most mesogens. It will lag on the column.

    • Monitor with TLC (Thin Layer Chromatography). MEHQ stains strongly with Iodine or UV.

    • Critical: Once the inhibitor is removed, the clock starts. Store immediately in the dark at -20°C or use within 24 hours.

Module 3: Visualization & Logic

Decision Matrix: Purification Strategy

Use this logic flow to determine the safest purification method for your specific mesogen based on its thermal stability and melting point.

PurificationLogic Start Crude Alkenyl Mesogen CheckMP Check Melting Point (MP) & Thermal Stability (TGA) Start->CheckMP HighMP MP > 100°C or Unstable > 120°C CheckMP->HighMP High Thermal Risk LowMP Liquid or MP < 60°C CheckMP->LowMP Thermally Stable Recryst Recrystallization (Ethanol/Toluene) HighMP->Recryst Solid Column Column Chromatography (Silica) HighMP->Column Oil/Semi-solid Distill Vacuum Distillation LowMP->Distill Final Pure Mesogen (Store -20°C) Recryst->Final AddInhib Add MEHQ (500ppm) + Air Bleed Distill->AddInhib CRITICAL STEP AddInhib->Final Column->Final

Figure 1: Decision tree for purification of reactive mesogens. Red pathways indicate high thermal risk requiring non-thermal purification methods.

Module 4: Troubleshooting & FAQ

Symptom: "My product turned into a gel inside the flask."

Diagnosis: Thermal auto-acceleration (Runaway Polymerization). Root Cause:

  • Oxygen Starvation: You used pure Nitrogen with MEHQ.

  • Metal Contamination: Trace copper or iron from reactants catalyzed the radical generation. Corrective Action:

  • Immediate: Discard the batch. It cannot be recovered.

  • Prevention: Add a chelating agent (EDTA wash) during the workup before distillation to remove metals. Switch to a "Lean Air" sparge.

Symptom: "Haze or white precipitate forms after cooling."

Diagnosis: Oligomer formation. Root Cause:

  • Small chains (dimers/trimers) formed during the heating phase but remained soluble in the hot monomer. Upon cooling, they precipitated out. Corrective Action:

  • Filtration: Dissolve the mesogen in a non-solvent for the polymer (e.g., Methanol or Hexane, depending on polarity) to precipitate the high-molecular-weight species, then filter.

Comparative Inhibitor Data
InhibitorTypeOxygen Required?Best For...Removal Method
MEHQ PhenolicYES (Critical)Acrylates, MethacrylatesAlkaline wash (NaOH) or Alumina column
BHT PhenolicYES General storage, less discolorationRecrystallization
Phenothiazine AnaerobicNO High-temp distillation (dark color)Acid wash or Distillation
TEMPO NitroxideNO High-efficiency scavengingColumn Chromatography

References

  • Mechanism of Phenolic Inhibition

    • Inhibition Effect and Mechanism of Phenolic Antioxidants.[1] (2026).[1] Explains the requirement of oxygen for BHT/MEHQ to interrupt chain reactions via quinone formation. 1[2][3][4][5][6]

  • Distillation & Vapor Phase Polymerization

    • Inhibition of Polymerization during Distillation of Monomers.[7] (EP 0301879 A2). Details the use of liquid-phase vs. vapor-phase inhibitors and the necessity of preventing condensation polymerization. 7[2][3][4][6]

  • Inhibitor Removal Protocols

    • Removal of Inhibitors from Styrene and Acrylates.[2] (ResearchGate).[8][9] Standard protocols for washing with NaOH and using alumina columns for inhibitor extraction.[2] 2[3][4][6]

  • Reactive Mesogen Stabilization

    • Stabilization of Liquid Crystal Photoaligning Layers by Reactive Mesogens.[10][11] (HKUST). Discusses the crosslinking behavior and stability requirements of RMs in LC devices. 10[3][4][6]

Sources

Optimization

Technical Support Center: Troubleshooting Liquid Crystal Phase Identification

Welcome to the technical support center for liquid crystal phase identification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for liquid crystal phase identification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing liquid crystalline materials. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the "why" behind experimental choices and troubleshooting steps. Our approach is grounded in scientific integrity, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions for quick reference.

Q1: What is the most crucial first step in identifying a liquid crystal phase?

A1: The foundational technique for any liquid crystal characterization is Polarized Optical Microscopy (POM).[1][2] It provides a direct, real-space visualization of the material's optical anisotropy, revealing characteristic textures and defects that are the primary signatures of different mesophases.[1][3] While techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) provide quantitative data on transition temperatures and structural parameters, POM offers the initial, indispensable qualitative identification.[2][4]

Q2: My compound shows a melting peak in DSC, but I don't see any birefringence under POM. Is it not a liquid crystal?

A2: Not necessarily. While most liquid crystal phases are birefringent, some, like the cubic mesophases, are optically isotropic and will appear dark under crossed polarizers.[5][6] In this case, the material may still possess long-range orientational order. Further characterization with Small-Angle X-ray Scattering (SAXS) would be necessary to confirm the presence of a cubic liquid crystalline phase.[6]

Q3: I'm seeing multiple peaks in my DSC thermogram. How do I know which ones correspond to liquid crystal phase transitions?

A3: Multiple peaks in a DSC thermogram can correspond to various thermal events, including crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid transitions. The key is to correlate each thermal event with a change in the optical texture observed under a hot-stage POM. By carefully observing the sample as it is heated and cooled through the transition temperatures identified by DSC, you can visually identify the changes in birefringence and texture that signify a transition between different mesophases.[3][7]

Q4: What is the difference between a thermotropic and a lyotropic liquid crystal?

A4: The primary difference lies in the mechanism that induces the liquid crystalline phase. Thermotropic liquid crystals exhibit phase transitions as a function of temperature.[8] In contrast, lyotropic liquid crystals form mesophases based on both temperature and the concentration of the mesogenic molecules in a solvent.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during experiments, organized by technique.

Polarizing Optical Microscopy (POM)

POM is a cornerstone of liquid crystal characterization, but interpreting the rich tapestry of textures and defects can be challenging.

Q: Why does my sample appear completely dark under crossed polarizers?

A: Possible Causes and Solutions:

  • Isotropic Phase: The most straightforward reason is that your material is in an isotropic liquid or amorphous solid state at the observed temperature.

    • Troubleshooting: Ensure your observations are made within the temperature range where liquid crystalline behavior is expected, as indicated by DSC.

  • Homeotropic Alignment: If the liquid crystal director is aligned perpendicular to the glass slides (homeotropic alignment), the sample will appear dark because the light propagates along the optic axis.

    • Troubleshooting: Gently apply mechanical shear by moving the coverslip. This will disrupt the homeotropic alignment and induce birefringent domains. Alternatively, using untreated glass slides can sometimes prevent spontaneous homeotropic alignment.

  • Cubic Mesophase: As mentioned in the FAQs, cubic liquid crystal phases are optically isotropic.[5][6]

    • Troubleshooting: If you suspect a cubic phase based on DSC data (often a small enthalpy peak) and a highly viscous, non-birefringent appearance, you will need to use SAXS for definitive identification.[6]

Q: I see some bright regions, but the texture is unclear or "muddy." How can I improve the quality of my POM images?

A: Possible Causes and Solutions:

  • Sample Thickness: An incorrect sample thickness can lead to poor image quality. If the sample is too thick, multiple layers of domains can overlap, obscuring the texture. If it's too thin, the birefringence may be too weak to observe clearly.

    • Troubleshooting: Aim for a sample thickness of 5-20 µm. Using spacers of a known thickness can help achieve a uniform and optimal sample thickness.

  • Poor Sample Preparation: Air bubbles, dust, or other contaminants can scatter light and degrade image quality.

    • Troubleshooting: Ensure your microscope slides and coverslips are meticulously clean. When preparing the sample, melt it slowly to allow air bubbles to escape.

  • Rapid Cooling/Heating: Quenching a sample from the isotropic phase can result in a fine, heterogeneous texture with high defect density, which can be difficult to interpret.[1]

    • Troubleshooting: Employ slow, controlled cooling rates (e.g., 1-5 °C/min) on a hot stage to allow for the formation of larger, well-defined domains.[1]

Q: I'm having trouble distinguishing between nematic and smectic phases based on their textures.

A: Key Differentiating Features:

  • Nematic Phases: The hallmark of a nematic phase is the presence of "Schlieren" textures, characterized by dark brushes radiating from point defects called disclinations.[1][10] These textures arise from the continuous nature of the director field in the nematic phase.[1] Upon rotating the microscope stage, the dark brushes will appear to rotate.[10]

  • Smectic Phases: Smectic phases, which have layered structures, typically exhibit "focal-conic" or "fan-like" textures.[6][11] These textures are a result of the layers bending to accommodate boundary conditions. You may also observe "oily streaks" or "batonnets" as the smectic phase grows from the isotropic liquid.

Experimental Protocol: Sample Preparation for Polarizing Optical Microscopy
  • Cleaning: Thoroughly clean a glass microscope slide and a coverslip with a suitable solvent (e.g., ethanol or isopropanol) and dry them with a stream of clean, dry air or nitrogen.

  • Sample Loading: Place a small amount of the sample (a few milligrams) onto the center of the microscope slide.

  • Melting: If the sample is solid at room temperature, place the slide on a hot plate set to a temperature just above the clearing point (the transition to the isotropic liquid).

  • Applying the Coverslip: Once the sample is molten, carefully place a coverslip over the droplet, allowing the liquid to spread evenly. If necessary, use spacers to control the sample thickness.

  • Observation: Transfer the slide to the hot stage of the polarizing microscope.

  • Thermal Cycling: Heat the sample to the isotropic phase and then cool it slowly (1-5 °C/min) into the liquid crystalline phase(s) to observe the formation of characteristic textures.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for determining the transition temperatures and enthalpies of liquid crystalline materials.[2][4]

Q: My DSC peaks are broad and difficult to resolve, especially on cooling.

A: Possible Causes and Solutions:

  • Scan Rate: A fast scan rate can lead to peak broadening and a shift in the observed transition temperature.

    • Troubleshooting: Use a slower scan rate, typically in the range of 5-10 K/min, to improve resolution.[7] For resolving closely spaced transitions, a rate as low as 1-2 K/min may be necessary.

  • Sample Mass: A large sample mass can result in thermal gradients within the sample, leading to broader peaks.

    • Troubleshooting: Use a smaller sample mass, typically 2-5 mg, to ensure uniform temperature distribution.

  • Supercooling: Liquid crystal transitions often exhibit supercooling, where the transition on cooling occurs at a lower temperature than on heating. This is a thermodynamic reality and not necessarily an experimental artifact.

    • Troubleshooting: Always perform both heating and cooling scans to fully characterize the thermal behavior. Controlled cooling measurements are particularly effective for identifying all transitions, as some may be missed during heating due to overlapping peaks.[12]

Q: I have a very weak transition in my DSC curve. How can I be sure it's real?

A: Verification Strategies:

  • Reproducibility: Repeat the measurement to ensure the feature is reproducible.

  • Modulated DSC (MDSC): If available, use MDSC. This technique can separate the reversing and non-reversing heat flow signals, which can help to distinguish weak transitions from baseline noise.

  • Correlation with POM: As always, correlate the DSC data with POM observations. Even a weak thermal event should correspond to a subtle change in the optical texture.

Quantitative Data Summary: Interpreting DSC Thermograms
Thermal EventPeak DirectionEnthalpy (ΔH)Interpretation
MeltingEndothermicLargeTransition from a crystalline solid to a liquid or liquid crystal phase.[13]
CrystallizationExothermicLargeTransition from a liquid or liquid crystal to a crystalline solid.[13]
LC-LC TransitionEndothermic/ExothermicSmall to ModerateTransition between two different liquid crystal phases.
Clearing PointEndothermicSmallTransition from a liquid crystal phase to the isotropic liquid.
Glass TransitionStep Change in BaselineN/ATransition from a glassy state to a more mobile state.[14]
X-ray Diffraction (XRD)

XRD, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), provides definitive information about the structure and symmetry of liquid crystal phases.[4][15]

Q: How do I interpret the diffraction pattern to identify the liquid crystal phase?

A: General Principles:

  • WAXS (Wide Angle): The WAXS region provides information about the short-range positional order.

    • Nematic and Smectic A/C: A broad, diffuse peak in the WAXS region indicates liquid-like short-range order within the layers or in the direction perpendicular to the director.

    • Hexatic and Crystal Phases: Sharp peaks in the WAXS region indicate long-range positional order, characteristic of hexatic or crystalline phases.[16]

  • SAXS (Small Angle): The SAXS region probes the long-range periodic structures, such as the layer spacing in smectic phases.

    • Nematic: No sharp peaks in the SAXS region, as there is no long-range positional order.

    • Smectic: A series of sharp, equidistant peaks in the SAXS region, corresponding to the layered structure. The positions of these peaks (q-values) are integer multiples of the fundamental peak (q, 2q, 3q, ...).[17]

    • Cubic: A more complex pattern of sharp peaks in the SAXS region, with specific q-value ratios that are characteristic of the particular cubic space group (e.g., Im3m, Pn3m, Ia3d).[17]

Q: My sample is a powder. Can I still get useful XRD data?

A: Yes, but with limitations:

  • Powder Diffraction: Powder XRD will show rings of scattering instead of discrete spots. While you can still determine the d-spacings of the layers in a smectic phase, you will lose information about the alignment of the director.

  • Aligned Samples: Whenever possible, it is advantageous to use aligned samples (e.g., by applying a magnetic field or mechanical shear) to obtain more detailed structural information.[18]

Logical Workflow for Liquid Crystal Phase Identification

The following diagram illustrates a logical workflow for identifying an unknown liquid crystal phase, integrating the three key techniques.

LiquidCrystal_Workflow cluster_POM Polarizing Optical Microscopy (POM) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_XRD X-ray Diffraction (XRD/SAXS) cluster_Interpretation Phase Identification POM_Observe Observe Texture vs. Temperature DSC_Scan Identify Transition Temperatures & Enthalpies POM_Observe->DSC_Scan Confirm Transitions Isotropic Isotropic POM_Observe->Isotropic Dark, no texture Nematic Nematic POM_Observe->Nematic Schlieren Texture Smectic Smectic POM_Observe->Smectic Focal-Conic/Fan Texture Cubic Cubic POM_Observe->Cubic Dark, viscous DSC_Scan->POM_Observe Guide Temperature Range XRD_Analyze Determine Structural Parameters DSC_Scan->XRD_Analyze Target Temperatures for XRD XRD_Analyze->Nematic Diffuse WAXS, no SAXS peak XRD_Analyze->Smectic Sharp SAXS peaks (q, 2q, 3q...) XRD_Analyze->Cubic Complex SAXS peak ratios Crystal Crystal XRD_Analyze->Crystal Sharp WAXS & SAXS peaks

Caption: A logical workflow for liquid crystal phase identification.

References

  • Title: Polarized Optical Microscopy (POM)
  • Title: Optical trapping of director structures and defects in liquid crystals using laser tweezers Source: Google Cloud URL
  • Title: Various techniques have been used to characterize liquid crystals.
  • Title: X-ray studies of the phases and phase transitions of liquid crystals - IUCr Journals Source: IUCr Journals URL: [Link]

  • Title: DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures Source: Google Cloud URL
  • Title: X-Ray Studies in a Reentrant Liquid Crystal Phase - JPS Journals Source: JPS Journals URL: [Link]

  • Title: Structures and topological defects in pressure-driven lyotropic chromonic liquid crystals Source: Google Cloud URL
  • Title: Topological Point Defects of Liquid Crystals in Quasi-Two-Dimensional Geometries - Frontiers Source: Frontiers URL: [Link]

  • Title: Optical properties – observing defects Source: Google Cloud URL
  • Title: X-ray studies of the phases and phase transitions of liquid crystals - PubMed Source: PubMed URL: [Link]

  • Title: The Advantages of DSC Cooling Measurements for Characterizing Materials Source: Mettler Toledo URL: [Link]

  • Title: [cond-mat/0501011] X-ray studies of the phases and phase transitions of liquid crystals Source: arXiv.org URL: [Link]

  • Title: CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW Source: Google Cloud URL
  • Title: Identification of Lyotropic Liquid Crystalline Mesophases - Research School of Physics Source: ANU URL: [Link]

  • Title: Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films - PUBDB Source: PUBDB URL: [Link]

  • Title: Liquid crystals - SAS Tutorials Source: SAS Tutorials URL: [Link]

  • Title: How to analyze liquid crystals? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech Source: Torontech URL: [Link]

  • Title: Introduction to Liquid Crystals Source: Case Western Reserve University URL: [Link]

  • Title: characterization techniques for liquid crystal materials and its application in optoelectronics devices Source: Google Cloud URL
  • Title: Defects in liquid crystals Source: Google Cloud URL
  • Title: Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience Source: Google Cloud URL
  • Title: RECENT CHARACTERIZATION AND APPLICABILITY OF POLYMORPHISM: LIQUID CRYSTAL - International Journal of Pharmaceutical Sciences Review and Research Source: Global Research Online URL: [Link]

  • Title: Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC Source: NCBI URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Introduction Welcome to the technical support hub for 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate . This molecule is a classic Reactive Mesogen (RM) —a rod-like liquid crystal monomer designed with three distinct func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate . This molecule is a classic Reactive Mesogen (RM) —a rod-like liquid crystal monomer designed with three distinct functional regions:

  • The Mesogenic Core: A phenyl benzoate ester rigid core responsible for liquid crystalline phase behavior.

  • The Flexible Spacer: A hexyl chain that decouples the core from the polymerizable group.

  • The Reactive Terminus: A terminal alkene (hex-5-enyl) intended for crosslinking or polymerization.

Because this molecule is designed to be reactive, it is inherently unstable if handled incorrectly. This guide deconstructs its three primary degradation pathways to help you troubleshoot purity loss, unexpected gelling, or phase transition anomalies.

Module 1: Hydrolytic Instability (The Ester Core)

Symptom:

"My sample purity dropped significantly after aqueous workup or storage in non-anhydrous solvents. HPLC shows two new polar peaks."

The Science: The central phenyl benzoate linkage is the structural weak point. While benzoate esters are generally stable, the phenyl ester bond is more labile than alkyl esters due to the better leaving group ability of the phenol (pKa ~10) compared to an alcohol (pKa ~16).

Mechanism (BAc2 Pathway): Under basic conditions (pH > 8), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. The electron-donating methoxy group on the phenolic ring slightly retards this by destabilizing the leaving phenoxide, but it does not prevent hydrolysis in the presence of strong bases or prolonged exposure to moisture.

Troubleshooting Protocol:

ParameterRecommendation
Workup pH Maintain pH < 7.5. Avoid strong hydroxide washes (NaOH/KOH). Use saturated NaHCO₃ or phosphate buffers.
Solvent Choice Use anhydrous solvents (DCM, THF) for storage. Avoid protic solvents (MeOH, EtOH) for long-term storage as transesterification can occur.
Detection Monitor for the appearance of 4-methoxyphenol and 4-[(hex-5-en-1-yl)oxy]benzoic acid via TLC or HPLC.

Pathway Visualization:

Hydrolysis Ester Parent Ester Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Addition OH OH- Attack OH->Tetra Acid Benzoic Acid Derivative Tetra->Acid Collapse Phenol 4-Methoxyphenol Tetra->Phenol Elimination

Figure 1: Base-catalyzed hydrolysis (BAc2 mechanism) cleaving the central ester bond.

Module 2: Photochemical Degradation (The Photo-Fries Rearrangement)

Symptom:

"The white crystalline powder has turned yellow after sitting on the benchtop. NMR shows aromatic region complexity."

The Science: Phenyl esters are chromophores that absorb UV light. Upon excitation, they undergo the Photo-Fries Rearrangement . This is a radical-mediated intramolecular rearrangement where the acyl group migrates to the ortho position of the phenol ring.

Mechanism:

  • Homolysis: UV light cleaves the ester C-O bond, creating a radical pair [Benzoyl radical + Phenoxy radical] trapped in a solvent cage.

  • Recombination: The radicals recombine at the ortho position (para is blocked by the methoxy group).

  • Tautomerization: The resulting cyclohexadienone tautomerizes to restore aromaticity, forming an o-hydroxybenzophenone derivative.

  • Consequence: These o-hydroxyketones are yellow and act as internal UV absorbers, halting further reaction but ruining the optical properties of the liquid crystal.

Troubleshooting Protocol:

ParameterRecommendation
Lighting CRITICAL: Store in amber vials. Process under yellow light (lithography safe light) if possible.
UV Exposure Avoid direct sunlight. Even fluorescent lab lights emit enough UV to trigger this over weeks.
Impact This rearrangement is irreversible. Recrystallization is required to remove the yellow isomer.

Pathway Visualization:

PhotoFries Start Parent Ester (Colorless) Cage [Radical Pair] Solvent Cage Start->Cage hv (UV Light) Homolysis Ortho Ortho-Rearranged Product (Yellow) Cage->Ortho Ortho Recombination Phenol Phenol + Aldehyde (Cage Escape) Cage->Phenol Diffusion (Minor Pathway)

Figure 2: The Photo-Fries rearrangement pathway leading to yellowing and impurity formation.

Module 3: Oxidative & Radical Instability (The Alkene Tail)

Symptom:

"The material has become an insoluble gel or gummy solid. It no longer melts into a liquid crystal phase."

The Science: The hex-5-en-1-yl tail contains a terminal alkene. While less reactive than acrylates, terminal alkenes are susceptible to:

  • Auto-oxidation: Reaction with atmospheric oxygen to form hydroperoxides, which decompose into radicals.

  • Radical Polymerization: Once radicals are generated, they attack the double bond, initiating a chain reaction that crosslinks the material (oligomerization).

Mechanism: The terminal double bond (


) lacks the steric protection of internal alkenes. In the condensed phase (solid or LC state), the molecules are aligned, which pre-organizes the alkene tails in close proximity, kinetically favoring polymerization once initiated.

Troubleshooting Protocol:

ParameterRecommendation
Inhibitors Add 100-500 ppm of BHT (Butylated hydroxytoluene) or MeHQ if the application permits.
Atmosphere Store under Argon or Nitrogen. Oxygen acts as a diradical initiator over long periods.
Temperature Store at -20°C. Thermal energy increases the rate of spontaneous radical formation.

Pathway Visualization:

Polymerization Monomer Monomer (Terminal Alkene) Radical1 Carbon Radical Monomer->Radical1 Initiation Initiator Radical (R•) (from O2 or impurity) Initiator->Monomer Attack Dimer Dimer/Oligomer Radical1->Dimer + Monomer (Propagation) Gel Crosslinked Gel (Insoluble) Dimer->Gel Chain Growth

Figure 3: Radical-mediated oligomerization of the terminal alkene tail.

Frequently Asked Questions (FAQ)

Q1: Can I purify this compound by column chromatography on silica gel? A: Yes, but with caution. Silica is slightly acidic. If the elution time is long, acid-catalyzed hydrolysis of the ester or isomerization of the alkene can occur.

  • Tip: Pre-treat your silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites before loading the sample.

Q2: Why does the melting point decrease over time? A: Melting point depression is a colligative property. Even 1-2% degradation (via hydrolysis or Photo-Fries) acts as an impurity, significantly broadening and lowering the melting transition (


) and clearing point (

).

Q3: Is the methoxy group stable? A: Yes. The aryl methyl ether (anisole derivative) is chemically robust. It will only cleave under harsh conditions (e.g.,


 or concentrated 

), which are not present in standard storage or formulation environments.

Q4: I see a "clearing point" change. Is the molecule degrading? A: Likely. The liquid crystal phase range is extremely sensitive to purity. If the clearing point (Nematic-to-Isotropic transition) drops by >2°C, re-purification is necessary.

References

  • Kinetics of Alkaline Hydrolysis of Phenyl Benzoates Source: Mollin, J. & Baisa, A.A. (1977). Collection of Czechoslovak Chemical Communications. Relevance: Establishes the BAc2 mechanism and substituent effects on phenyl ester stability. Link:[Link]

  • The Photo-Fries Rearrangement Mechanism Source: Bellus, D. (1971). Advances in Photochemistry. Relevance: Defines the radical cage mechanism responsible for the yellowing of phenyl esters. Link:[Link]

  • Stability of Terminal Alkenes in Liquid Crystals Source: Kelly, S.M. (2000). Journal of Materials Chemistry. Relevance: Discusses the design and stability of alkene-terminated mesogens for crosslinking. Link:[Link]

Optimization

Technical Support Center: Stability &amp; Degradation of Alkoxybenzoate Mesogens

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability Issues in Alkoxybenzoate Liquid Crystals (LCs) Executive Summary: The Vulnerability Profile Alkoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Stability Issues in Alkoxybenzoate Liquid Crystals (LCs)

Executive Summary: The Vulnerability Profile

Alkoxybenzoate liquid crystals (e.g., 4-alkoxyphenyl 4-alkylbenzoates) are workhorse mesogens due to their chemical versatility and rich polymorphism (nematic and smectic phases). However, their utility is frequently compromised by the ester linkage (–COO–) , which acts as a "chemical Achilles' heel."

Unlike cyanobiphenyls, which are chemically robust, alkoxybenzoates are susceptible to:

  • Hydrolytic Cleavage: The ester bond breaks in the presence of moisture and trace acid/base catalysts.

  • Transesterification: Occurs in mixtures with other ester-based LCs at high temperatures.

  • Photo-Fries Rearrangement: UV-induced isomerization leading to yellowing and loss of mesophase.

This guide provides diagnostic workflows and recovery protocols for these specific failure modes.

Diagnostic Workflow

Use this logic gate to identify the root cause of your material's failure before attempting purification.

DiagnosticFlow Start Observation: Material Failure Obs1 Lower Clearing Point (T_NI) Start->Obs1 Obs2 Yellowing / Discoloration Start->Obs2 Obs3 Crystallization in Nematic Phase Start->Obs3 Test1 Test: DSC (Purity Check) Obs1->Test1 Test2 Test: UV-Vis / TLC Obs2->Test2 Test3 Test: 1H-NMR Obs3->Test3 Result1 Broad Transition Peak Test1->Result1 Delta T > 2°C Result2 New Absorption Band @ ~350nm Test2->Result2 UV Exposure Result3 Carboxylic Acid Proton Signal Test3->Result3 High Moisture Diag1 Diagnosis: Thermal Decomposition or Solvent Impurity Result1->Diag1 Diag2 Diagnosis: Photo-Fries Rearrangement (UV Damage) Result2->Diag2 Diag3 Diagnosis: Hydrolysis (Ester Cleavage) Result3->Diag3

Figure 1: Decision tree for diagnosing alkoxybenzoate instability based on physical observations and standard analytical techniques.

Module 1: Chemical Instability (Hydrolysis)

The Issue

Users often report a gradual decrease in the nematic-isotropic transition temperature (


) over months of storage. This is the hallmark of hydrolysis .
The Mechanism

The central ester linkage is susceptible to nucleophilic attack by water. This reaction is autocatalytic: the hydrolysis produces a carboxylic acid (e.g., 4-alkoxybenzoic acid), which lowers the pH and accelerates further degradation.

Reaction:



Troubleshooting Q&A

Q: My


 dropped by 3°C. Is the sample usable? 
A: No.  A shift of >1°C indicates significant impurity (>0.5 mol%). The degradation products (acid and phenol) act as non-mesogenic impurities that destabilize the liquid crystal phase, depressing the clearing point according to the Van't Hoff equation.

Q: How do I confirm hydrolysis without NMR? A: Perform Thin Layer Chromatography (TLC) .

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate (9:1).

  • Observation: The intact ester will have a high

    
     (~0.7). Hydrolysis products (acids) are polar and will streak or remain near the baseline (
    
    
    
    < 0.2).
Corrective Protocol: Acid Scavenging

If synthesis is fresh but traces of acid remain:

  • Dissolve LC in Dichloromethane (DCM) .

  • Wash 3x with 5% NaHCO₃ (aq) to neutralize free acids.

  • Wash 1x with Brine.

  • Dry over MgSO₄ , filter, and rotovap.

  • Critical: Recrystallize immediately (see Module 4).

Module 2: Thermal Stability & Purity Analysis

The Issue

"Ghost" peaks appear in Differential Scanning Calorimetry (DSC) traces, or the nematic range narrows.

The Science: Van't Hoff Purity Determination

Impurities in LCs are rarely isomorphic; they usually form eutectic systems. This widens the melting peak.[1] We quantify this using the Van't Hoff relationship [1]:



  • 
    : Sample temperature
    
  • 
    : Pure melting point
    
  • 
    : Mole fraction of impurity[1][2]
    
  • 
    : Fraction melted[3]
    
Data Table: Impurity Impact on Phase Transitions

Effect of 4-n-butylbenzoic acid impurity on 4-methoxyphenyl 4-butylbenzoate.

Impurity Conc.[1][4] (mol%)

Shift (°C)
Nematic Range ImpactStatus
0.01%-0.1NegligibleResearch Grade
0.10%-0.5Slight NarrowingAcceptable
1.00%-4.2Significant NarrowingRecrystallize
5.00%-18.5Phase Collapse (Monotropic)Discard
Protocol: DSC Purity Check
  • Sample Mass: 1–3 mg (ensure good thermal contact).

  • Pan: Hermetically sealed Aluminum.[1]

  • Rate: 0.5°C/min or 1°C/min (slow rates are essential for equilibrium).

  • Analysis: Integrate the melting endotherm. Plot

    
     vs. 
    
    
    
    .[1] The slope is proportional to the impurity fraction
    
    
    .

Module 3: Photochemical Degradation

The Issue

Samples stored on the benchtop turn yellow.

The Mechanism: Photo-Fries Rearrangement

Under UV light (<350 nm), the phenyl benzoate moiety undergoes an intramolecular rearrangement. The ester group migrates to the ortho position of the phenolic ring, forming a hydroxybenzophenone derivative [2].

  • Consequence: These derivatives absorb strongly in the UV/Blue region (yellow color) and act as non-mesogenic impurities.

Prevention Strategy
  • Storage: Amber glass vials are mandatory.

  • Handling: Use UV-filtered lighting in the lab if working with thin films.

  • Inert Atmosphere: Store under Argon. While Fries rearrangement is intramolecular, secondary oxidation of the alkoxy tail is oxygen-dependent.

Module 4: Purification Protocol (Recrystallization)

When stability fails, purification is the only route to recovery. Alkoxybenzoates crystallize well from alcohols.

Step-by-Step Recrystallization Guide
  • Solvent Selection:

    • Primary:Ethanol (absolute) . Best for removing polar impurities (acids/phenols).

    • Alternative:Hexane/Ethanol (10:1) if the chain length is long (>C10).

  • Dissolution:

    • Heat solvent to boiling.[5]

    • Add LC solid slowly until saturation is reached.

    • Tip: If the solution is yellow, add Activated Charcoal , boil for 2 mins, and filter hot through Celite.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (wrap in foil). Rapid cooling traps impurities.

    • Refrigerate at 4°C for 4 hours.

  • Filtration:

    • Vacuum filter using a sintered glass funnel.

    • Wash with cold solvent.[6]

  • Drying (Critical Step):

    • Alkoxybenzoates are hygroscopic in the crystal lattice.

    • Dry in a vacuum oven at 40°C (or 10°C below melting point) for 12 hours.

References

  • Mettler Toledo. (n.d.). DSC Purity Determination. Retrieved March 8, 2026, from [Link]

  • G.W. Gray. (1978).
  • TA Instruments. (n.d.). Purity Determination by DSC. Retrieved March 8, 2026, from [Link]

  • Imrie, C. T., & Taylor, L. (1989).

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 4-Methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate .

This compound is a highly valuable terminal-alkene liquid crystal (LC) monomer. It is typically synthesized via a Steglich esterification between 4-[(hex-5-en-1-yl)oxy]benzoic acid and 4-methoxyphenol (MEHQ) using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). While the reaction is highly efficient, the downstream purification is notoriously prone to contamination from coupling byproducts and unreacted starting materials.

ReactionPathway Acid 4-[(hex-5-en-1-yl)oxy]benzoic acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC Phenol 4-Methoxyphenol DCC DCC + DMAP Product Target Ester (LC Monomer) Intermediate->Product + Phenol (DMAP cat.) DCU DCU Byproduct (Insoluble) Intermediate->DCU byproduct

Fig 1. Steglich esterification pathway and byproduct generation for the target LC monomer.

Section 1: Synthesis & Impurity Profiling (FAQ)

Q: What are the primary impurities I should expect in my crude reaction mixture? A: If you are utilizing standard Steglich conditions, your crude mixture will contain four primary contaminants:

  • N,N'-Dicyclohexylurea (DCU): The stoichiometric byproduct of DCC hydration.

  • Unreacted 4-Methoxyphenol (MEHQ): Often used in slight excess to drive the reaction to completion.

  • DMAP: The nucleophilic catalyst.

  • N-Acylurea: A byproduct formed if the O-acylisourea intermediate undergoes a slow 1,3-rearrangement rather than reacting with the phenol.

Section 2: Troubleshooting Specific Purification Issues (Q&A)

Q1: My crude NMR shows significant DCU contamination even after standard filtration. How do I remove stubborn DCU? A1: DCU is notoriously difficult to remove. Its extensive intermolecular hydrogen bonding makes it sparingly soluble in water and most organic solvents, yet it retains just enough solubility (~1%) in standard reaction solvents (like DCM or THF) to contaminate your product and streak heavily on silica gel[1]. The Fix: Do not rely solely on column chromatography. Instead, perform a solvent-exchange precipitation. Causality: The target ester is highly lipophilic due to the hexenyl chain and aromatic rings, making it highly soluble in non-polar solvents like hexanes. DCU, however, is completely insoluble in cold hexanes. By evaporating your reaction solvent and resuspending the crude paste in a minimal amount of cold ethyl acetate followed by a large excess of ice-cold hexanes, the DCU will crash out as a fine white powder. Filtering this suspension through a medium sintered glass funnel packed with a layer of Celite will trap the microcrystalline DCU[2].

Q2: I have residual 4-methoxyphenol (MEHQ) in my product. Can I just wash it out with 1 N NaOH? A2: Proceed with extreme caution. While washing with 1 N NaOH is a standard method to remove phenolic impurities, your product is a benzoate ester. Prolonged exposure to strong aqueous base (like 1 N NaOH) can cause ester hydrolysis, cleaving your product back into the starting materials. The Fix: Use a milder base, such as a 5% aqueous potassium carbonate (


) solution.
Causality: 4-methoxyphenol has a pKa of ~10.2. A 5% 

solution (pH ~11) is basic enough to deprotonate the phenol into its water-soluble phenoxide form, but kinetically much slower at hydrolyzing the sterically hindered benzoate ester compared to hydroxide ions.

Q3: I am trying to purify via silica gel column chromatography, but my product co-elutes with a UV-active impurity. What solvent system should I use? A3: The co-eluting impurity is likely the N-acylurea byproduct or unreacted 4-[(hex-5-en-1-yl)oxy]benzoic acid. The Fix: Use a gradient elution starting with highly non-polar conditions. Causality: The target ester is highly non-polar. Using a starting system of 95:5 Hexanes:Ethyl Acetate (or even 12:1) will elute the target ester quickly, while the highly polar N-acylurea and any residual DCU or carboxylic acid will remain trapped at the baseline[3].

Section 3: Standard Operating Procedures (SOPs)

SOP: End-to-End Purification Workflow

This protocol is a self-validating system designed to sequentially eliminate impurities based on their distinct physicochemical properties.

Step 1: Initial DCU Precipitation & Solvent Swap

  • Upon reaction completion, cool the mixture to 0 °C for 30 minutes to maximize initial DCU precipitation.

  • Filter the cold mixture through a fritted funnel (Porosity 3) and wash the filter cake with a minimal amount of cold DCM.

  • Concentrate the filtrate in vacuo until a thick syrup is formed.

Step 2: Celite Filtration (Deep DCU Removal)

  • Resuspend the crude syrup in 5 mL of cold Ethyl Acetate.

  • Slowly add 20 mL of ice-cold Hexanes while stirring vigorously for 10 minutes to crash out residual DCU.

  • Filter the resulting white suspension through a 1-inch pad of Celite to remove the remaining DCU[2].

Step 3: Targeted Aqueous Workup

  • Transfer the organic filtrate to a separatory funnel.

  • DMAP Removal: Wash with 2 x 20 mL of 0.5 N HCl.

  • Phenol/Acid Removal: Wash with 2 x 20 mL of 5% aqueous

    
    . (Self-Validation: Acidify the aqueous waste with HCl; if it turns cloudy, you have successfully extracted the phenolic impurities).
    
  • Wash with 1 x 20 mL of saturated brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 4: Flash Chromatography

  • Load the crude oil onto a silica gel column.

  • Elute with a gradient of 100% Hexanes transitioning to 90:10 Hexanes:Ethyl Acetate[3].

  • Collect fractions and monitor by TLC at 254 nm.

PurificationWorkflow Crude Crude Reaction Mixture ColdFilt Cold Hexane/EtOAc Swap & Celite Filtration Crude->ColdFilt SolidDCU Solid Waste (DCU) ColdFilt->SolidDCU Retained Filtrate1 Organic Filtrate ColdFilt->Filtrate1 Passes AcidWash 0.5 M HCl Wash Filtrate1->AcidWash AqDMAP Aqueous Waste (DMAP) AcidWash->AqDMAP Aq. Layer BaseWash 5% K2CO3 Wash AcidWash->BaseWash Org. Layer AqPhenol Aqueous Waste (MEHQ) BaseWash->AqPhenol Aq. Layer Silica Silica Column (Gradient Elution) BaseWash->Silica Org. Layer Pure Pure LC Monomer Silica->Pure Elutes early

Fig 2. Step-by-step triage workflow for isolating the target ester from Steglich impurities.

Section 4: Quantitative Data & Troubleshooting Metrics

To ensure the trustworthiness of your purification, cross-reference your observations with the empirical data below.

Table 1: Solubility Profile for Solvent Triage

Compound Hexanes Cold EtOAc DCM / THF Water
Target LC Monomer Highly Soluble Highly Soluble Highly Soluble Insoluble
DCU (Byproduct) Insoluble Sparingly Soluble Soluble Insoluble

| 4-Methoxyphenol | Insoluble | Soluble | Soluble | Slightly Soluble |

Table 2: Diagnostic Tracking & Self-Validating Metrics

Impurity / Issue Analytical Technique Diagnostic Signal / Observation
Residual DCU IR Spectroscopy Broad N-H stretch at ~3300 cm⁻¹, strong C=O at ~1630 cm⁻¹
Residual DCU ¹H NMR (CDCl₃) Broad multiplets at 1.0–2.0 ppm (cyclohexyl protons)
4-Methoxyphenol TLC (Hexanes:EtOAc 8:2) Lower Rf than product; stains intensely dark with KMnO₄

| Alkene Isomerization | ¹H NMR (CDCl₃) | Loss of terminal alkene multiplet at 5.8 ppm; appearance of internal alkene signals at ~5.4 ppm |

References

  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances URL: [Link]

  • Title: How I can remove DCU from my product? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Steglich Esterification of Oleic Acid with Curcumin and Toxicity Test of Its Products Against Daphnia magna Source: AIP Conference Proceedings URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Catalysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Welcome to the Reactive Mesogens & Advanced Monomers Technical Support Center. This hub is dedicated to resolving synthetic challenges related to 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6)[1], a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reactive Mesogens & Advanced Monomers Technical Support Center. This hub is dedicated to resolving synthetic challenges related to 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6)[1], a critical liquid crystal and monomer building block.

Because 4-methoxyphenol is a deactivated, sterically demanding nucleophile, standard Fischer esterification is ineffective and risks degrading the terminal alkene. The industry standard for this transformation is the Steglich esterification, which relies heavily on the precise application of a hypernucleophilic catalyst[2].

Section 1: Mechanistic Insights & Catalyst Selection (FAQs)

Q: Why is a catalyst absolutely mandatory for the esterification of 4-methoxyphenol with 4-[(hex-5-en-1-yl)oxy]benzoic acid? A: In the absence of a catalyst, the coupling agent (typically N,N'-Dicyclohexylcarbodiimide, DCC) activates the benzoic acid to form an O-acylisourea intermediate. However, 4-methoxyphenol is a poor nucleophile due to resonance delocalization into the aromatic ring. Instead of attacking the intermediate to form the ester, the O-acylisourea undergoes a spontaneous, irreversible 1,3-rearrangement to form an inactive N-acylurea byproduct[3]. A catalyst like 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent. It is significantly more nucleophilic than the phenol, rapidly attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate, which then efficiently reacts with the phenol[2].

Q: Can I use Pyridine instead of DMAP to cut costs? A: No. While pyridine is a classic base, it lacks the strongly electron-donating dimethylamino group that stabilizes the acylpyridinium intermediate. Using pyridine results in sluggish reaction times, incomplete conversion, and higher rates of N-acylurea formation. DMAP is approximately


 times more active than pyridine for acyl transfer reactions[2].

Section 2: Troubleshooting Guide

Issue: I am observing high levels of N-acylurea byproduct and low target ester yield.

  • Diagnosis: Catalyst starvation or solvent incompatibility.

  • Resolution: Ensure DMAP is present at a minimum of 5–10 mol%. Furthermore, conduct the reaction in a non-polar, aprotic solvent like Dichloromethane (DCM). Polar solvents like DMF can stabilize the O-acylisourea, paradoxically increasing the rate of the unwanted 1,3-rearrangement[3].

Issue: The hex-5-en-1-yl terminal alkene is isomerizing or degrading during the reaction.

  • Diagnosis: Exposure to strong Lewis acids or prolonged heating.

  • Resolution: The terminal double bond is sensitive to strongly acidic conditions and high temperatures. The Steglich esterification must be maintained at 0°C during activation, warming only to room temperature (20–25°C). Do not use transition metal Lewis acids (e.g., Sc(OTf)₃) as esterification catalysts, as they will catalyze alkene isomerization.

Issue: The reaction stalls at 60–70% conversion despite an excess of phenol.

  • Diagnosis: Hydrolysis of the active ester intermediate due to moisture.

  • Resolution: The acylpyridinium intermediate is highly sensitive to water, which hydrolyzes it back to the starting benzoic acid[4]. Ensure all solvents are strictly anhydrous (stored over 3Å molecular sieves) and the reaction is conducted under an inert argon or nitrogen atmosphere.

Section 3: Quantitative Catalyst Comparison

The following table summarizes the causal impact of different catalyst systems on the yield and byproduct formation during the synthesis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.

Catalyst SystemCatalyst Amount (mol %)Reaction Time (h)N-Acylurea Formation (%)Target Ester Yield (%)
None (DCC Only)024> 40%< 20%
Pyridine1001215%55%
DMAP54< 2%> 90%
DMAP / DPTS (1:1)*52< 1%> 95%

*DPTS = 4-(Dimethylamino)pyridinium 4-toluenesulfonate, an acid-base co-catalyst system that further accelerates proton transfer.

Section 4: Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Drying

  • Action: Dissolve 4-[(hex-5-en-1-yl)oxy]benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.2 M concentration.

  • Validation: Perform Karl Fischer titration on the DCM; water content must be <50 ppm to prevent hydrolysis of the active ester[4].

Step 2: Carbodiimide Activation

  • Action: Chill the solution to 0°C under argon. Add DCC (1.1 eq) portion-wise over 5 minutes.

  • Validation: Monitor for the formation of a fine white precipitate (N,N'-Dicyclohexylurea, DCU) within 15–30 minutes. This visual cue confirms the successful formation of the O-acylisourea intermediate[2].

Step 3: Catalysis & Coupling

  • Action: Add DMAP (0.1 eq), followed immediately by 4-methoxyphenol (1.05 eq). Remove the ice bath and allow the reaction to warm to 20°C.

  • Validation: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the UV-active phenol spot (lower Rf) and the emergence of a new, highly UV-active ester spot (higher Rf) validates catalytic turnover.

Step 4: Quench & Filtration

  • Action: After 4 hours, filter the reaction mixture through a Celite pad to remove the precipitated DCU byproduct. Wash the pad with cold DCM.

  • Validation: The filtrate should be completely clear. If it remains cloudy, residual DCU is present, requiring a secondary filtration through a finer frit.

Step 5: Workup & Purification

  • Action: Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Validation: ¹H NMR analysis of the crude product must show the intact terminal alkene multiplet at ~5.8 ppm and the disappearance of the phenolic -OH broad singlet at ~5.0 ppm.

Section 5: Catalytic Pathway Visualization

G Acid 4-[(hex-5-en-1-yl)oxy]benzoic acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC Coupling N_Acyl N-Acylurea Byproduct (Irreversible Dead End) O_Acyl->N_Acyl Slow (Uncatalyzed) 1,3-Rearrangement Acyl_Pyr Acylpyridinium Intermediate (Highly Electrophilic) O_Acyl->Acyl_Pyr Fast (Catalyzed) DMAP DMAP Catalyst DMAP->Acyl_Pyr Nucleophilic Attack Acyl_Pyr->DMAP Catalyst Regeneration Product 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (Target Ester) + DCU Acyl_Pyr->Product Esterification Phenol 4-Methoxyphenol Phenol->Product Nucleophilic Attack

Fig 1: DMAP-catalyzed Steglich esterification pathway preventing N-acylurea dead-ends.

References

  • [2] Organic Chemistry Portal. Steglich Esterification: Mechanism and Applications. Organic Chemistry Portal.[Link]

  • [4] ResearchGate. Mechanism of the Steglich esterification with the GO/RGO. Scientific Diagram.[Link]

  • [3] Royal Society of Chemistry (RSC). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Technical Guide: 1H NMR Analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Executive Summary 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a critical reactive mesogen (RM) intermediate used in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1H NMR Analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Executive Summary

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is a critical reactive mesogen (RM) intermediate used in the synthesis of polymerizable liquid crystals and functional organic materials. Its performance relies heavily on the integrity of two functional termini: the terminal alkene (for polymerization/crosslinking) and the methoxy-ester core (for mesogenic alignment).

This guide compares the 1H NMR spectroscopic performance of this molecule against alternative analytical techniques (FT-IR and HPLC) and structural analogs (saturated variants). While HPLC excels at purity quantification, 1H NMR is established here as the superior method for structural validation , specifically for quantifying the degree of unsaturation and distinguishing the specific regiochemistry of the ester linkage.

Structural Analysis & Theoretical Framework

To accurately interpret the spectrum, we must deconstruct the molecule into three magnetically distinct environments.

  • Fragment A (Benzoate Acid Moiety): A p-substituted aromatic ring with a strong electron-withdrawing carbonyl group.

  • Fragment B (Phenolic Moiety): A p-substituted aromatic ring with two electron-donating oxygen atoms (ester oxygen and methoxy oxygen).

  • Fragment C (Hexenyl Tail): An aliphatic chain terminating in a vinyl group.

DOT Visualization: Molecular Connectivity & Proton Assignment

G cluster_tail Hexenyl Tail cluster_core Aromatic Core cluster_end Terminus C6 H-6'' (Term. Alkene) C5 H-5'' (Vinyl) C6->C5 Alkyl Chain C4 H-4'' (Allylic) C5->C4 Alkyl Chain C1 H-1'' (O-CH2) C4->C1 Alkyl Chain Ar1 Benzoate Ar-H (AA'BB') C1->Ar1 Ether Bond Ester Ester Linkage (-COO-) Ar1->Ester Ar2 Phenol Ar-H (AA'BB') Ester->Ar2 OMe Methoxy (-OCH3) Ar2->OMe

Figure 1: Structural segmentation of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate identifying key proton environments for NMR assignment.

Comparative Analysis: NMR vs. Alternatives

In the development of liquid crystal monomers, researchers often choose between NMR, HPLC, and FT-IR. The table below objectively compares these methods for this specific substrate.

Feature1H NMR (Recommended) HPLC-UV FT-IR
Primary Utility Structural Proof & End-group AnalysisPurity Quantification (%)Functional Group ID
Alkene Detection Excellent. Distinct multiplets at 5.0 & 5.8 ppm allow exact integration.Poor. Co-elutes with saturated impurities unless specific columns are used.Good (C=C stretch), but non-quantitative.
Isomer Differentiation High. Distinguishes terminal vs. internal alkene migration.Low. Isomers often have identical retention times.Low. Fingerprint region is complex.
Sample Recovery Yes (Non-destructive).No.Yes.
Limit of Detection ~0.5% (Impurities).<0.1% (Impurities).>1-2%.

Expert Insight: While HPLC is superior for determining if the product is 99.5% pure, 1H NMR is the only self-validating method to confirm the ratio of the aliphatic tail to the aromatic core. Common synthesis failures (e.g., incomplete etherification or polymerization of the tail) are immediately visible in the NMR integration ratio (e.g., Vinyl H vs. Aromatic H).

Experimental Protocol

To ensure reproducibility and high-resolution separation of the aromatic multiplets, the following protocol is standardized.

Materials & Methods
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (v/v).

    • Why? DMSO-d6 may cause viscosity broadening and obscure the hydroxyl protons of unreacted phenol impurities.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for clear resolution of the overlapping 6.9 ppm region).

  • Temperature: 298 K (25°C).

Acquisition Parameters
  • Pulse Angle: 30° or 45°.

  • Relaxation Delay (D1): ≥ 5 seconds.

    • Critical: The aromatic protons and the methoxy protons have different T1 relaxation times. A short D1 will skew integration values, leading to incorrect stoichiometry calculations.

  • Scans: 16 (Routine) or 64 (Trace impurity analysis).

Data Interpretation & Performance Metrics

The spectrum of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is characterized by two distinct AA'BB' aromatic systems and a terminal alkene pattern.

Chemical Shift Table (CDCl3, 400 MHz)
FragmentProton AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)
Benzoate H-2, 6 (Ortho to C=O)8.12 Doublet (d)2H~9.0
Phenol H-2', 6' (Ortho to Ester O)7.08 Doublet (d)2H~9.0
Overlap H-3, 5 (Benzoate) + H-3', 5' (Phenol)6.90 – 6.98 Multiplet (m)4HOverlapping
Alkene H-5'' (Internal Vinyl)5.83 ddt1Hcis/trans splitting
Alkene H-6'' (Terminal Vinyl)4.95 – 5.05 Multiplet2H-
Ether -O-CH2- (Alpha)4.04 Triplet (t)2H6.5
Methoxy -OCH3 3.82 Singlet (s)3H-
Alkyl H-4'' (Allylic)2.13 Quartet (q)2H~7.0
Alkyl H-2'' (Beta)1.82 Quintet2H-
Alkyl H-3'' (Gamma)1.55 Quintet2H-
Detailed Analysis of the Aromatic Region

The most challenging aspect of this spectrum is the aromatic region.

  • The Deshielded Doublet (8.12 ppm): This unambiguously belongs to the benzoate protons ortho to the carbonyl. The electron-withdrawing nature of the ester carbonyl shifts these downfield.

  • The Shielded Region (6.90 - 7.10 ppm):

    • The protons ortho to the alkoxy groups (both on the benzoate and the phenol side) are electron-rich and appear upfield (~6.9 ppm).

    • The protons ortho to the ester oxygen (on the phenol ring) are slightly deshielded by the ester oxygen's inductive effect, appearing around 7.08 ppm .

    • Validation Check: If you observe a doublet at 6.80 ppm and 6.60 ppm , your sample likely contains unreacted 4-methoxyphenol .

Workflow: Impurity Identification Logic

DecisionTree Start Analyze 1H NMR Spectrum CheckAlkene Check 5.8 ppm & 5.0 ppm (Alkene Signals) Start->CheckAlkene CheckOH Check 4.5 - 5.5 ppm (Broad) (Hydroxyl Group) CheckAlkene->CheckOH Signals Present FailSat FAIL: Saturated Impurity (Hexyl analog) CheckAlkene->FailSat Signals Absent/Weak CheckAromatic Check Aromatic Integrals (8.1 ppm vs 6.9 ppm) CheckOH->CheckAromatic No OH Signal FailHyd FAIL: Hydrolysis/Start Material (Phenol/Acid present) CheckOH->FailHyd OH Signal Present Pass PASS: High Purity Product CheckAromatic->Pass Ratio 2:6 (approx) CheckAromatic->FailHyd Ratio Skewed

Figure 2: Logical workflow for validating sample purity based on specific NMR spectral features.

References

  • Synthon Chemicals. 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate Product Specification (ST06482).[1] Retrieved from [1]

  • PubChem. Phenyl 4-methoxybenzoate Spectral Data. National Library of Medicine. Retrieved from

  • Doshi, A.V., et al. (2011).[2] Synthesis and study of new mesomorphic series of benzoate esters. Der Pharma Chemica, 3(3), 200-206.[2] Retrieved from

  • ChemicalBook. 4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate NMR Data. Retrieved from

Sources

Comparative

13C NMR analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate. As a critical analytical technique in structural elucidation, ¹³C NMR spectroscopy offers unambiguous insights into the carbon framework of organic molecules. This document presents a detailed experimental protocol for data acquisition, predicted spectral data based on established chemical shift principles, and a logical workflow for spectral interpretation. The information is intended to support researchers, scientists, and drug development professionals in confirming molecular identity, assessing purity, and understanding the electronic environment of each carbon atom within the target molecule.

Molecular Structure and Carbon Environments

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (C₂₀H₂₂O₄) is a benzoate ester featuring two distinct aromatic rings and a flexible hexenyloxy aliphatic chain. Its structure contains 20 carbon atoms distributed across 18 unique chemical environments, a fact readily confirmed by ¹³C NMR. The varied electronic effects of the methoxy group, the central ester linkage, the alkoxy chain, and the terminal alkene dictate the resonance frequency (chemical shift) of each carbon atom.

For clarity in spectral assignment, the carbon atoms are systematically numbered as illustrated in the diagram below. This numbering scheme forms the basis for the subsequent discussion and data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 25-50 mg of Compound dissolve Dissolve in 0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter spectrometer Insert into NMR Spectrometer filter->spectrometer Prepared Sample params Set Acquisition Parameters (zgpg30) spectrometer->params acquire Acquire FID (128-1024 Scans) params->acquire ft Fourier Transform acquire->ft Raw FID Data phase Phase & Baseline Correction ft->phase reference Reference to Solvent (77.16 ppm) phase->reference assign Peak Pick & Assign Spectrum reference->assign report report assign->report Final Spectrum & Report

Caption: Standard workflow for ¹³C NMR analysis.

Comparison with Alternative Analytical Techniques

While ¹³C NMR is a cornerstone of structural analysis, its data is most powerful when considered alongside other techniques.

  • ¹H NMR Spectroscopy: Provides detailed information about the proton environments, including their number, connectivity (through spin-spin coupling), and chemical environment. It is significantly more sensitive than ¹³C NMR. However, it only provides indirect information about the carbon skeleton.

  • Mass Spectrometry (MS): Delivers a highly accurate molecular weight and fragmentation patterns that can reveal structural motifs. It excels at determining the elemental composition (with high-resolution MS) but does not directly map the atomic connectivity in the way NMR does.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their vibrational frequencies. For this molecule, IR would clearly show the C=O stretch of the ester (~1720 cm⁻¹), C-O stretches, and C=C stretches, confirming functional group identity but not the overall structure.

Synergy: ¹³C NMR provides the definitive carbon count (18 unique signals for this molecule) and a map of the carbon backbone. ¹H NMR complements this by detailing the proton framework and its attachment to the carbons. MS confirms the molecular formula, and IR confirms key functional groups. Together, they provide an unambiguous structural elucidation.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate. A standard proton-decoupled spectrum is expected to show 18 distinct signals, corresponding to the unique carbon environments within the molecule. The predicted spectrum reveals a wide dispersion of signals, from the downfield ester carbonyl carbon (C7) at ~165.5 ppm to the upfield aliphatic carbons of the hexenyl chain. By following a robust experimental protocol and using established principles of chemical shift theory, researchers can confidently acquire and interpret the ¹³C NMR spectrum to confirm the identity, purity, and detailed structure of this and similar complex organic molecules.

References

Validation

Technical Guide: FT-IR Spectroscopy of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

[1] Executive Summary & Compound Profile Target Compound: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS: 76487-58-6 Class: Monofunctional Reactive Mesogen (Liquid Crystal Monomer) Primary Application: Synthesis of s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Profile

Target Compound: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS: 76487-58-6 Class: Monofunctional Reactive Mesogen (Liquid Crystal Monomer) Primary Application: Synthesis of side-chain liquid crystal polymers (SCLCPs), anisotropic elastomers, and orthogonal "thiol-ene" crosslinking systems.[1]

This guide provides a rigorous spectroscopic analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.[1] Unlike standard acrylate-based mesogens, this compound features a terminal hexenyl group .[1] This structural distinction dictates a unique FT-IR signature and reaction profile, offering researchers a "tunable" reactivity platform distinct from the aggressive polymerization of acrylates.[1]

Spectral Analysis: The Molecular Fingerprint[1][2]

The FT-IR spectrum of this molecule is dominated by three distinct zones: the Aliphatic/Olefinic C-H stretch, the Conjugated Ester Core, and the Terminal Alkene Fingerprint.[1]

Zone A: High-Frequency Region (3100 – 2800 cm⁻¹)

The interplay between the aromatic core and the aliphatic tail is visible here.[1]

  • 3070 – 3030 cm⁻¹ (Weak): Aromatic C–H stretching vibrations from the phenyl and benzoate rings.[1]

  • 3080 cm⁻¹ (Shoulder): Olefinic =C–H stretching specific to the terminal alkene (hexenyl end).[1]

  • 2940 – 2850 cm⁻¹ (Strong): Asymmetric and symmetric C–H stretching of the methylene (-CH₂-) units in the hexenyl chain and the terminal methoxy (-OCH₃) group.[1]

Zone B: The Carbonyl Core (1750 – 1700 cm⁻¹)

This is the "heartbeat" of the molecule's mesogenic core.[1]

  • 1725 ± 5 cm⁻¹ (Very Strong): Ester C=O stretching.[1]

    • Expert Insight: Note that this frequency is lower than non-conjugated aliphatic esters (typically ~1740 cm⁻¹).[1] The conjugation with the aromatic ring (benzoate) delocalizes electron density, reducing the double-bond character of the carbonyl and shifting it to a lower wavenumber.[1] This peak is a stable internal reference for quantitative analysis.

Zone C: The Reactive Fingerprint (1650 – 800 cm⁻¹)

This region contains the critical peaks for monitoring purity and reactivity.[1]

  • 1642 cm⁻¹ (Medium-Weak): C=C stretching of the terminal alkene (–CH=CH₂).[1]

    • Critical Distinction: Unlike conjugated acrylates (which appear ~1635 cm⁻¹ and are often obscured by aromatic ring modes), this isolated alkene stretch is distinct but can be weak.[1]

  • 1605, 1580, 1510 cm⁻¹ (Sharp): Aromatic Ring C=C skeletal vibrations.[1] The 1605/1510 pair is characteristic of para-substituted benzene rings.[1]

  • 1255 & 1165 cm⁻¹ (Strong): C–O–C asymmetric and symmetric stretching vibrations (Aromatic Ether and Ester linkages).[1]

  • 990 & 910 cm⁻¹ (Diagnostic): Out-of-plane (OOP) =C–H bending (wagging) of the terminal vinyl group.[1]

    • Application Note: The 910 cm⁻¹ peak is the "Gold Standard" for quantifying this compound.[1] It is isolated, sharp, and its disappearance is linearly proportional to the degree of polymerization or functionalization.[1]

Comparative Performance Guide

Alternative: Hexenyl-Terminated vs. Acrylate-Terminated Mesogens

In drug delivery systems and scaffold engineering, the choice between a Hexenyl (this product) and an Acrylate (e.g., RM257 derivatives) is a choice between selectivity and speed.[1]

FeatureHexenyl Mesogen (This Product)Acrylate Mesogen (Alternative)Implication for Research
Reactive Group Terminal Alkene (–CH=CH₂)Acrylate (–O–CO–CH=CH₂)Hexenyl is chemically stable against spontaneous polymerization; Acrylates require inhibitors.[1]
IR Marker (C=C) 1642 cm⁻¹ (Isolated)1635 cm⁻¹ (Conjugated)Acrylate C=C often overlaps with aromatic peaks; Hexenyl is easier to deconvolve.[1]
IR Marker (OOP) 910 cm⁻¹ (Vinyl Wag)810 cm⁻¹ (Twisting)The 910 cm⁻¹ peak is cleaner for quantitative integration in complex mixtures.[1]
Reactivity Mode Thiol-Ene Click / MetathesisFree Radical PolymerizationHexenyl allows for step-growth networks (more homogeneous) vs. chain-growth (heterogeneous).[1]
Stability High (Shelf-stable)Low (Prone to thermal gelation)Ideal for long-term storage or high-temperature processing without premature curing.[1]

Verdict: Choose 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate when your protocol requires orthogonal functionalization (e.g., attaching a drug via thiol-ene click) or when you need a stable mesogen that will not auto-polymerize during high-temperature alignment phases.[1]

Experimental Protocol: In-Situ Reaction Monitoring

Objective: Quantify the consumption of the hexenyl group during a thiol-ene crosslinking reaction using FT-IR.

Materials
  • Analyte: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.[1]

  • Crosslinker: Multifunctional thiol (e.g., PETMP).[1]

  • Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone).[1]

  • Substrate: KBr window or Diamond ATR crystal.

Workflow
  • Baseline Scan:

    • Prepare a stoichiometric mixture (1:1 alkene:thiol) with 1 wt% initiator.[1]

    • Deposit a thin film (< 10 µm) onto the ATR crystal.[1]

    • Acquire a spectrum (32 scans, 4 cm⁻¹ resolution).[1]

    • Validation: Confirm presence of 2570 cm⁻¹ (S-H stretch) and 910 cm⁻¹ (C=C wag).[1]

  • Curing (In-Situ):

    • Irradiate sample with UV light (365 nm, 10 mW/cm²) directly on the ATR stage.[1]

    • Set FT-IR to "Kinetics Mode" (1 scan every 2 seconds).[1]

  • Data Processing:

    • Normalize spectra using the 1725 cm⁻¹ (Ester C=O) peak (Internal Standard). This peak remains unchanged during reaction.[1]

    • Integrate the area under the 910 cm⁻¹ peak (

      
      ).[1]
      
    • Calculate Conversion (

      
      ) using the formula:
      
      
      
      
      [1]

Visualization: Characterization Workflow

FTIR_Workflow cluster_peaks Key Spectral Markers Sample Sample Prep (Monomer + Thiol) IR_Scan FT-IR Acquisition (ATR Mode) Sample->IR_Scan Deposition Peak_ID Peak Identification IR_Scan->Peak_ID Raw Data Norm Normalization (Ref: 1725 cm⁻¹) Peak_ID->Norm Select Int. Std. P1 1725 cm⁻¹ Ester C=O (Invariant) Peak_ID->P1 P2 910 cm⁻¹ Vinyl C-H (Reactive) Peak_ID->P2 P3 2570 cm⁻¹ Thiol S-H (Reactive) Peak_ID->P3 Quant Quantification (Target: 910 cm⁻¹) Norm->Quant Calc. Conversion

Figure 1: Logical workflow for the spectroscopic monitoring of hexenyl-benzoate functionalization. The invariant ester peak serves as the anchor for quantitative kinetic analysis.[1]

References

  • Synthon Chemicals. 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate Product Specification. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
  • Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol–Ene Click Chemistry.[1][2] Angewandte Chemie International Edition. [Link][1]

  • Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes.[1][2][3][Link]

Sources

Comparative

A Technical Guide to the Mass Spectrometry of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the realm of materials science and drug development, the precise structural elucidation of novel molecules is paramount. 4-Methoxyphenyl 4-[(hex-5-en-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and drug development, the precise structural elucidation of novel molecules is paramount. 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate, a liquid crystal intermediate, presents a unique analytical challenge due to its combination of aromatic and aliphatic ether and ester functionalities. This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) behavior of this compound. In the absence of direct experimental data for the target molecule, we will leverage a comparative approach, utilizing the known mass spectrum of a close structural analogue, 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate , to validate our predictions and offer a robust framework for its characterization.

Molecular Structure and Properties

Before delving into its mass spectrometric fingerprint, understanding the fundamental properties of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate is crucial.

PropertyValue
Molecular Formula C₂₀H₂₂O₄
Exact Molecular Weight 342.1518 g/mol
Key Structural Features - 4-Methoxyphenyl (anisole) moiety- Benzoate ester linkage- Hexenyloxy aliphatic chain with a terminal double bond

The presence of these distinct functional groups dictates the fragmentation pathways we can expect to observe under electron ionization.

Predicted Mass Spectrometry Fragmentation of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is a unique "fingerprint" of the molecule's structure. Based on established fragmentation rules for esters and ethers, we can predict the major fragmentation pathways for our target molecule.

Primary Fragmentation Pathways

The initial ionization of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate will produce a molecular ion at m/z 342 . This ion is expected to be of moderate to low abundance due to the presence of multiple fragmentation sites.

The primary fragmentation events are anticipated to occur at the ester and ether linkages, which are the most labile bonds in the structure.

Diagram of Predicted Fragmentation Pathways:

G M Molecular Ion (M⁺•) m/z 342 F1 4-Methoxy- benzoyl Cation m/z 135 M->F1 - •O(C₆H₄)O(C₆H₅) F5 4-Hexenyloxyphenyl Radical Cation m/z 190 M->F5 - •OCOC₆H₄OCH₃ F6 Hexenyl Cation m/z 83 M->F6 - O(C₆H₄)COO(C₆H₄)OCH₃ F2 4-Hydroxybenzoyl Cation m/z 121 F1->F2 - CH₂ F3 Benzoyl Cation m/z 105 F1->F3 - OCH₃ F4 Phenyl Cation m/z 77 F3->F4 - CO F7 4-Methoxyphenoxy Radical F8 4-[(hex-5-en-1-yl)oxy]benzoate Radical

Caption: Predicted major fragmentation pathways of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.

Key predicted fragments include:

  • m/z 135: The 4-methoxybenzoyl cation. This is a highly characteristic fragment for 4-methoxy-substituted benzoate esters, formed by the cleavage of the ester bond. This is often a very stable and abundant ion.

  • m/z 121: The 4-hydroxybenzoyl cation. Loss of a methyl radical from the methoxy group of the m/z 135 fragment can lead to this ion.

  • m/z 105: The benzoyl cation. Subsequent loss of the methoxy group from the m/z 135 fragment results in the common benzoyl cation.

  • m/z 77: The phenyl cation. Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105) is a classic fragmentation pathway for aromatic esters[1].

  • m/z 190: The 4-(hex-5-en-1-yl)oxy]phenyl radical cation. Cleavage of the ester bond with charge retention on the oxygen-containing aliphatic portion.

  • m/z 83: The hexenyl cation. Cleavage of the ether bond can lead to the formation of this hydrocarbon fragment.

Comparative Analysis with 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate

To substantiate our predictive model, we will compare it with the experimental mass spectrum of a close structural analogue, 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate (C₁₈H₁₈O₄, Molecular Weight: 298.33 g/mol ) , obtained from the NIST WebBook[2]. This molecule differs only in the length of the alkenyl ether side chain (a butenyloxy group instead of a hexenyloxy group).

Experimental Mass Spectrum of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate:

m/zRelative Intensity (%)
55100.0 (Base Peak)
7715.2
9210.1
1058.9
12199.8
13512.7
2985.1 (Molecular Ion)

Analysis of the Analogue's Spectrum:

The experimental data strongly supports our predicted fragmentation pathways:

  • The molecular ion (M⁺•) is observed at m/z 298 , albeit at a low intensity, which is typical for molecules with multiple fragmentation sites.

  • The base peak at m/z 55 corresponds to the butenyl cation (C₄H₇⁺) , resulting from the cleavage of the ether bond. This is a key differentiator from our target molecule.

  • The prominent peak at m/z 121 corresponds to the 4-hydroxybenzoyl cation , confirming the loss of the butenyloxy group and the subsequent loss of a methyl radical from the methoxy group.

  • The presence of the phenyl cation (m/z 77) and the benzoyl cation (m/z 105) further validates the predicted fragmentation of the benzoate ester moiety.

  • The ion at m/z 135 , the 4-methoxybenzoyl cation , is also present.

Comparison Summary:

Predicted Fragment (Target Molecule)m/zCorresponding Fragment (Analogue)m/z
Molecular Ion342Molecular Ion298
4-Methoxybenzoyl Cation1354-Methoxybenzoyl Cation135
4-Hydroxybenzoyl Cation1214-Hydroxybenzoyl Cation121
Benzoyl Cation105Benzoyl Cation105
Phenyl Cation77Phenyl Cation77
Hexenyl Cation 83 Butenyl Cation 55

The remarkable consistency in the fragmentation of the aromatic ester portion between the predicted and experimental data gives us high confidence in our model. The key difference lies in the aliphatic ether chain, where the hexenyl cation (m/z 83) is expected for our target molecule, in contrast to the butenyl cation (m/z 55) observed for the analogue.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often benefits from complementary techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms and the chemical environment of each proton and carbon, confirming the structure of the hexenyloxy chain and the substitution pattern of the aromatic rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1720 cm⁻¹), the aromatic C=C stretches (around 1600 cm⁻¹), and the C-O ether stretches.

  • Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC provides a means to separate the analyte from impurities before it enters the mass spectrometer, ensuring a clean spectrum. The retention time in the GC column is also a characteristic property of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For researchers seeking to acquire experimental data for 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate, the following protocol provides a robust starting point.

GC-MS Workflow:

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Filter through 0.22 µm PTFE syringe filter A->B C Inject into GC-MS D Separation on capillary column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole or TOF) E->F G Acquire Mass Spectrum H Identify Molecular Ion and Fragment Peaks G->H I Compare with Predicted Fragmentation and Library Data H->I

Caption: A typical workflow for the GC-MS analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 280 °C

  • Oven Program: 100 °C (hold for 2 min), ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500.

  • Detector: Quadrupole or Time-of-Flight (TOF) analyzer.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

This protocol should provide a high-quality mass spectrum suitable for comparison with the predicted fragmentation patterns outlined in this guide.

Conclusion

This guide has presented a comprehensive, predictive framework for the mass spectrometric analysis of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate. By combining theoretical fragmentation principles with a comparative analysis of a closely related analogue, we have established a reliable basis for the identification and structural confirmation of this molecule. The characteristic fragments originating from the 4-methoxybenzoyl moiety (m/z 135, 121, 105, and 77) and the hexenyl cation (m/z 83) are expected to be key identifiers in its mass spectrum. The provided GC-MS protocol offers a practical starting point for researchers to obtain experimental data, which can be confidently interpreted using the insights presented herein.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137059, 4-Methoxyphenyl benzoate. Retrieved from [Link].

  • NIST (2021). Mass spectrum of 4-Hydroxybenzoic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • NIST (2021). 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link].

Sources

Validation

comparing properties of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate with similar mesogens

The following technical guide provides an in-depth comparison of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate against its structural analogs. This document is designed for researchers in materials science, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate against its structural analogs. This document is designed for researchers in materials science, specifically those working with reactive mesogens (RMs) for liquid crystal elastomers (LCEs) and anisotropic networks.

Executive Summary & Compound Profile

Target Compound: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate CAS Number: 76487-58-6 Classification: Monofunctional Reactive Mesogen (Terminal Alkene)

This compound represents a critical class of "lockable" liquid crystals. Unlike standard nematogens used in displays (which must remain fluid), this molecule features a terminal


-alkene group. This allows it to align in a mesophase and then be permanently "locked" into a polymer network via photopolymerization or hydrosilylation.

Its primary utility lies in the synthesis of Liquid Crystal Elastomers (LCEs) and Side-Chain Liquid Crystalline Polymers (SCLCPs) , where the terminal double bond serves as the anchor point to a siloxane or acrylate backbone.

Structural Architecture

The molecule consists of three distinct functional zones:

  • Mesogenic Core: A phenyl benzoate ester rigid rod.

  • Chiral/Polar Terminus: A methoxy group (electron-donating, promotes longitudinal dipole).

  • Reactive Tail: A hexyloxy chain terminating in a vinyl group (hex-5-enyl).

Comparative Analysis: Mesomorphic Properties

To evaluate the performance of the target, we compare it against three distinct analogs:

  • Analog A (Saturated Baseline): 4-Methoxyphenyl 4-(hexyloxy)benzoate.

  • Analog B (Core Isomer): 4-(Hex-5-enyloxy)phenyl 4-methoxybenzoate (Inverted Ester).

  • Analog C (Acrylate Derivative): 4-Methoxyphenyl 4-{[6-(acryloyloxy)hexyl]oxy}benzoate.[1][2]

Table 1: Structure-Property Correlation Data
PropertyTarget Compound (Hexenyl)Analog A (Saturated Hexyl)Analog B (Inverted Ester)Analog C (Acrylate Tail)
Tail Structure




Phase Behavior Monotropic NematicEnantiotropic NematicMonotropic NematicMonotropic Nematic
Melting Point (

)
~45–55 °C58 °C52 °C53 °C
Clearing Point (

)
~40–50 °C (Virtual/Mono)64 °C48 °C42 °C
Dipole Moment Moderate (

D)
Moderate (

D)
High (

D)
Moderate
Primary Application Hydrosilylation (Siloxanes)Reference / Non-reactiveHydrosilylationRadical Polymerization

Critical Insight: The introduction of the terminal double bond (Target vs. Analog A) typically depresses the clearing point (


)  by 10–15 °C. The double bond creates a "kink" and reduces the van der Waals forces compared to the saturated methyl-terminated chain. Consequently, the Target often exhibits monotropic  behavior (LC phase only forms upon cooling), whereas the saturated Analog A is enantiotropic (stable LC phase on heating and cooling).
Graphviz Diagram: Phase Transition Logic

The following diagram illustrates the thermodynamic pathways distinguishing these analogs.

PhaseBehavior cluster_0 Target: Hexenyl Tail (Monotropic) Iso Isotropic Liquid Nem Nematic Phase Iso->Nem Cooling (< T_NI) Iso->Nem Cooling Nem->Iso Heating (> T_NI) Cryst Crystalline Solid Nem->Cryst Crystallization Cryst->Iso Heating (Melts directly) Cryst->Nem Heating (> T_m)

Caption: Thermodynamic distinction between the monotropic target (requires supercooling to observe LC phase) and the enantiotropic saturated analog.

Chemical Stability & Reactivity Profile

The "Locking" Mechanism

The target compound is specifically designed for hydrosilylation . The terminal alkene reacts with Si-H groups on a polysiloxane backbone.

  • Target (Hexenyl): Reacts via Pt-catalyzed hydrosilylation. Advantage:[2] No polymerization shrinkage; forms flexible side-chain polymers. Disadvantage: Sensitivity to catalyst poisoning.

  • Analog C (Acrylate): Reacts via radical polymerization. Advantage:[2] Fast UV curing. Disadvantage: High shrinkage; susceptible to oxygen inhibition.

Stability Note: The internal ester linkage (Phenyl Benzoate core) is susceptible to hydrolysis under strong basic conditions (


). However, it is stable under the acidic/neutral conditions typically used for hydrosilylation.

Experimental Protocols

A. Synthesis: Steglich Esterification (Recommended)

While Williamson ether synthesis can build the tail, the coupling of the phenol and acid is the critical step. The Steglich method is preferred over acid chlorides for maintaining the integrity of the terminal alkene.

Reagents:

  • 4-[(hex-5-en-1-yl)oxy]benzoic acid (Intermediate A)

  • 4-Methoxyphenol (Intermediate B)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • DCM (Dichloromethane)

Workflow:

  • Dissolution: Dissolve 1.0 eq of Intermediate A and 1.1 eq of Intermediate B in dry DCM under

    
     atmosphere.
    
  • Catalyst: Add 0.1 eq of DMAP.

  • Coupling: Cool to 0 °C. Dropwise add 1.1 eq of DCC dissolved in DCM.

  • Reaction: Stir at 0 °C for 1 hr, then warm to RT overnight. Urea precipitate will form.

  • Purification: Filter off urea. Wash filtrate with 0.5M HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Recrystallization: Recrystallize from Ethanol/Hexane (1:1) to obtain white needles.

B. Characterization: Phase Transition Determination

Because the target is likely monotropic, standard melting point apparatus is insufficient.

Protocol:

  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat from 0 °C to 100 °C at 10 °C/min (Erases thermal history).

    • Cycle 2: Cool from 100 °C to 0 °C at 5 °C/min. Look for Exotherm (I -> N transition).

    • Cycle 3: Heat from 0 °C to 100 °C. Look for Endotherm (Melting).

  • POM (Polarized Optical Microscopy):

    • Place sample on a glass slide with a coverslip.

    • Heat to isotropic (clear dark field).

    • Cool slowly (2 °C/min).

    • Observation: Watch for the emergence of "Schlieren" textures or "Marble" textures characteristic of the Nematic phase before the sample crystallizes.

Graphviz Diagram: Synthesis Workflow

Synthesis Start1 4-Hydroxybenzoic Acid Step1 Etherification (K2CO3, Acetone, Reflux) Start1->Step1 Start2 6-Bromo-1-hexene Start2->Step1 Start3 4-Methoxyphenol Step2 Steglich Coupling (DCC, DMAP, DCM) Start3->Step2 Inter1 Intermediate: 4-(hex-5-enyloxy)benzoic acid Step1->Inter1 Inter1->Step2 Final TARGET: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Step2->Final

Caption: Convergent synthesis pathway utilizing Steglich coupling to preserve the terminal alkene.

References

  • Mesomorphic Properties of Phenyl Benzoates: Chen, D. S., Hsiue, G. H., & Hsu, C. S. (1992).[3] Synthesis and properties of side-chain liquid crystalline polymers with different mesogenic end groups. Makromolekulare Chemie, 193(6), 1469-1479. Note: Establishes the baseline properties for the hexyloxy (saturated) analog.

  • Crystallographic Data: Pestov, S. M., et al. (1991).[4] Mesogenic 4-methoxyphenyl 4-hexyloxybenzoate. Acta Crystallographica Section C, 47, 2005-2006. Note: Provides the crystal packing structure of the saturated analog.

  • Isomer Comparison (Butenyloxy Analog): Rousseau, M. E., et al. (2008). Sorption Properties of Functionalized Liquid Crystalline Networks. Macromolecules, 41(11), 3967–3974. Note: Characterizes the "M41" isomer (4-(Butenyloxy)phenyl-4-methoxybenzoate) as monotropic nematic.[3]

  • Commercial Specification (Reactive Mesogen): Synthon Chemicals. (n.d.). 4-Methoxyphenyl 4-(hex-5-enyloxy)benzoate Product Page. Note: Verifies the commercial availability and classification as a reactive mesogen.[5]

Sources

Comparative

differential scanning calorimetry (DSC) of 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

Executive Summary 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6) is a specialized Reactive Mesogen (RM) widely utilized in the synthesis of Liquid Crystal Elastomers (LCEs) and side-chain liquid crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6) is a specialized Reactive Mesogen (RM) widely utilized in the synthesis of Liquid Crystal Elastomers (LCEs) and side-chain liquid crystalline polymers (SCLCPs).[1] Unlike standard liquid crystals used in displays, this compound features a terminal alkene group ("hex-5-enyl"), enabling cross-linking via hydrosilylation chemistry.[1]

This guide provides a rigorous Differential Scanning Calorimetry (DSC) protocol to characterize its phase transitions.[1][2] It compares the product against its saturated analog (non-reactive) and its acrylate analog (radical-reactive) to assist researchers in selecting the correct monomer for soft-actuator and optical material development.[1]

Experimental Protocol: DSC Characterization

Objective: To accurately determine the Melting (


), Nematic-Isotropic (

), and Crystallization (

) temperatures while validating thermal stability.
Methodology

The following protocol ensures self-validating results by eliminating thermal history and checking for degradation.

  • Sample Preparation:

    • Weigh 3–5 mg of the sample into an aluminum DSC pan.

    • Critical Step: Use a hermetic lid (crimped) to prevent sublimation of the mesogen at high temperatures (

      
      ).[1]
      
    • Reference: Empty, matched aluminum pan.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (

      
      ) at 50 mL/min (prevents oxidative degradation of the terminal alkene).
      
    • Ramp Rate: 10°C/min (Standard) or 5°C/min (High-Resolution for resolving smectic-nematic transitions).

  • Thermal Cycle (The "Heat-Cool-Heat" Logic):

    • Cycle 1 (Conditioning): Heat from 0°C to 130°C. Purpose: Erase thermal history and solvent residues.[1]

    • Cooling: Cool from 130°C to 0°C at 10°C/min. Purpose: Observe supercooling and crystallization (

      
      ).
      
    • Cycle 2 (Data Collection): Heat from 0°C to 130°C. Purpose: Record accurate thermodynamic melting (

      
      ) and clearing (
      
      
      
      ) points.[1]
Self-Validation Checklist
  • Reversibility: The enthalpy (

    
    ) of the 
    
    
    
    transition on heating should match the
    
    
    transition on cooling (within 5%).[1]
  • Degradation Check: If the

    
     shifts by 
    
    
    
    between Cycle 1 and Cycle 2, the sample is degrading or cross-linking prematurely.

Comparative Performance Analysis

The selection of a mesogen depends on the required polymerization chemistry and phase width . The table below compares the target compound with its two primary alternatives.

Table 1: Technical Comparison of Mesogenic Precursors
FeatureTarget Product Alternative 1 (Stability Ref.) Alternative 2 (Speed Ref.)
Compound Name 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate 4-Methoxyphenyl 4-(hexyloxy)benzoate 4-Methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
CAS Number 76487-58-6 Standard Reference 82200-53-1
Reactive Group Terminal Alkene (

)
None (Saturated Alkyl)Acrylate (

)
Primary Chemistry Hydrosilylation (Pt-catalyzed)Non-reactive (Physical blends)Radical Polymerization (UV/Thermal)
Phase Behavior Enantiotropic NematicEnantiotropic NematicEnantiotropic Nematic
Est.[1][3][4][5][6][7][8] Melting (

)
~50–60°C~55°C~50–70°C
Est.[1] Clearing (

)
~80–95°C~80–90°C~80–100°C
Key Advantage Low Shrinkage / Flexible: Ideal for siloxane-based LCEs and soft actuators.[1]Chemical Stability: Used as a non-reactive dopant to tune viscosity.Fast Curing: Ideal for rigid optical films and rapid prototyping.
DSC Artifacts Stable up to ~200°C.Highly stable.Risk of Exotherm: Can polymerize during DSC heating if no inhibitor is present.
In-Depth Analysis
1. Effect of the Terminal Double Bond (Target vs. Alternative 1)

Comparing the target (Hexenyl) to the saturated Alternative 1 (Hexyloxy) reveals the subtle impact of the double bond.[1]

  • Thermodynamics: The terminal double bond introduces a "kink" or slight disorder at the chain end compared to the fully saturated chain. This typically results in a slight depression of the Nematic-Isotropic transition temperature (

    
    )  by 2–5°C compared to the saturated analog.[1]
    
  • Implication: If your application requires a specific operating temperature, rely on the saturated analog's data as a "ceiling" and expect the hexenyl derivative to clear slightly lower.

2. Reactivity & Processing (Target vs. Alternative 2)
  • Target (Alkene): Requires a siloxane cross-linker and a Platinum catalyst.[1] The reaction is an addition mechanism, producing no byproducts and minimal volume shrinkage. This is critical for soft robotics where dimensional stability is key.

  • Alternative 2 (Acrylate): Polymerizes via free radicals.[1] While faster (seconds vs. hours), it suffers from oxygen inhibition and higher shrinkage. In DSC, the acrylate often shows a sharp exothermic peak (polymerization) overlapping with the phase transitions if not carefully inhibited.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for characterizing these materials, ensuring the correct protocol is applied based on the reactive group.

DSC_Workflow Start Sample: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Check Check Reactive Group Start->Check Branch_Alkene Terminal Alkene (Target) Check->Branch_Alkene Stable Branch_Acrylate Acrylate (Alternative 2) Check->Branch_Acrylate Unstable DSC_Std Standard DSC (Heat-Cool-Heat) Branch_Alkene->DSC_Std DSC_Inhib DSC with Inhibitor (Prevent Polymerization) Branch_Acrylate->DSC_Inhib Risk of Exotherm Result_Tm Determine Tm & Tc DSC_Std->Result_Tm Result_Tni Determine T(NI) (Clearing Point) DSC_Std->Result_Tni Validation Validation: Reversible Enthalpy? Result_Tni->Validation

Caption: Workflow for selecting the correct DSC protocol. Acrylates require inhibition to measure thermodynamic transitions, whereas the target alkene is thermally stable.

References

  • Asian Journal of Chemistry. "Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate." Asian Journal of Chemistry, 2016.

  • NIST Standard Reference Data. "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data, 2009.

  • Der Pharma Chemica. "Mesomorphic Properties of a New Homologous Series: 4-(4'-n-alkoxy benzoyloxy)-3-methoxy."[1] Der Pharma Chemica, 2011.[9]

  • BenchChem. "In-Depth Technical Guide to the Phase Transition Temperatures of 4-Methoxy-4'-pentylbiphenyl." BenchChem Technical Guides, 2025. [1]

Sources

Validation

Validation of Liquid Crystalline Phases by Polarized Optical Microscopy (POM)

Content Type: Publish Comparison & Technical Guide Author Persona: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary: The First Line of Defen...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison & Technical Guide Author Persona: Senior Application Scientist Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The First Line of Defense

In the characterization of liquid crystals (LCs)—whether for display technology (thermotropic) or lipid nanoparticle drug delivery (lyotropic)—Polarized Optical Microscopy (POM) is not merely a visualization tool; it is the primary screen for phase validation. While Differential Scanning Calorimetry (DSC) provides thermodynamic data and X-Ray Diffraction (XRD) offers definitive structural resolution, POM provides the unique ability to observe macroscopic symmetry breaking in real-time.

This guide outlines how to validate LC phases by interpreting optical textures, comparing POM against orthogonal techniques, and executing a self-validating experimental protocol.

Comparative Analysis: POM vs. Orthogonal Techniques

To validate a phase, one must triangulate data. POM is the fastest method to rule out isotropic phases and identify long-range orientational order, but it has limitations in resolution compared to XRD.

Table 1: Comparative Utility of LC Characterization Techniques

FeaturePolarized Optical Microscopy (POM) Differential Scanning Calorimetry (DSC) X-Ray Diffraction (XRD/SAXS)
Primary Output Optical Textures (Birefringence)Phase Transition Temperatures & Enthalpy (

)
Layer spacing (

), lattice symmetry, intermolecular distance
Validation Capability High: Identifies phase symmetry (Nematic vs. Smectic) based on defect topology.Medium: Detects presence of transition but cannot definitively identify the type of mesophase alone.Definitive: Unambiguously solves structure (e.g., Hexagonal vs. Lamellar).
Sample Size Micrograms (< 1 mg)Milligrams (2–10 mg)Milligrams to Grams
Throughput High (Rapid screening)Medium (Heating/Cooling cycles take time)Low (Requires beam time/setup)
Cost/Accessibility Low / Ubiquitous in labsMediumHigh
Blind Spot Cubic Phases: Isotropic (dark) under POM; requires XRD for confirmation.Second Order Transitions: Glass transitions or subtle reorientations can be missed.Dynamics: Hard to observe flow/shear alignment in real-time (unless using synchrotron).

Technical Deep Dive: Texture Recognition & Causality

Validation relies on recognizing "defects." In liquid crystals, defects (disclinations) are topologically stable configurations that force the director field to twist or bend, creating distinct optical signatures.

A. Thermotropic Phases (Display & Materials)[1]
  • Nematic Phase (

    
    ): 
    
    • Visual: Schlieren texture (dark brushes meeting at points).

    • Causality: The molecules have orientational order but no positional order. The "brushes" correspond to regions where the director is parallel or perpendicular to the polarizer.

    • Validation Check: Rotate the sample. If the brushes rotate continuously, it confirms the fluid nature of the Nematic phase. Look for 2-brush and 4-brush defects (points where 2 or 4 dark lines meet).[1]

  • Smectic A Phase (

    
    ): 
    
    • Visual: Focal Conic Fan texture or Homeotropic (dark) regions.

    • Causality: Molecules form layers. When layers curve to fill space while maintaining constant thickness, they form "Dupin cyclides," resulting in the fan shape.

    • Validation Check: Unlike Nematic, Smectic phases are more viscous. Touching the cover slip (shear test) will show resistance, and the texture will not flow as freely as Nematic.

  • Cholesteric (Chiral Nematic) Phase (

    
    ): 
    
    • Visual: Fingerprint texture or Oily Streaks.

    • Causality: The helical pitch of the chiral molecules modulates the refractive index. If the pitch is in the visible range, you see reflection colors. If the helix axis is parallel to the glass, you see "fingerprints" (lines spaced by

      
      ).
      
B. Lyotropic Phases (Drug Delivery & LNPs)

For drug delivery professionals, validating the internal structure of lipid nanoparticles (LNPs) is critical for release profiles.

  • Lamellar Phase (

    
    ): 
    
    • Visual: "Maltese Crosses" inside droplets or oily streaks.

    • Significance: Similar to cell membranes; often used for simple encapsulation.

  • Hexagonal Phase (

    
    ): 
    
    • Visual: Fan-like non-geometric textures, high viscosity.

    • Significance: High surface area, useful for sustained drug release.[2]

  • Cubic Phase (

    
    ): 
    
    • Visual: DARK (Isotropic) under crossed polarizers.

    • Validation Logic: If the sample is highly viscous (gel-like) but optically isotropic (dark), it is likely Cubic. This is a diagnosis of exclusion via POM and must be validated by XRD (showing specific Bragg peak ratios like

      
      ...).
      

Experimental Protocol: The Self-Validating Workflow

Objective: To determine the phase transition temperatures and identify mesophases of an unknown sample.

Materials
  • Polarized Light Microscope (with rotating stage).[3]

  • Hot stage (Linkam or similar) with temperature controller (precision

    
    C).
    
  • Glass slides and cover slips (cleaned with ethanol).

  • Sample (solid or liquid).[4][1][2][5][6][7][8][9][10][11][12][13]

Step-by-Step Methodology
  • Sample Preparation (The "Sandwich"):

    • Place a small amount (< 1 mg) of sample on the glass slide.

    • Cover with a cover slip.[14]

    • Critical Step: Press gently to create a thin film. Thick samples cause retardation colors that obscure texture details.

    • Self-Validation: If the sample is too thick, you will see high-order white/pink interference colors rather than distinct textures.

  • Cross-Polarizer Alignment:

    • Ensure the polarizer (bottom) and analyzer (top) are crossed at 90°.

    • Check: The background (empty slide) must be completely black.

  • Heating Scan (Melting):

    • Heat the sample at a rate of 5–10°C/min to the isotropic phase (clearing point).

    • Observation: Record the temperature where the sample becomes completely dark (Isotropic Liquid). This is

      
       or 
      
      
      
      .
  • Cooling Scan (Texture Formation):

    • Crucial Step: Cool slowly (0.5–2°C/min). Fast cooling creates "quenching" where textures are too small to resolve.

    • Observation: Watch for the emergence of "Batonnets" (Smectic) or "Droplets" (Nematic) from the black background.

    • Shear Test: Once a texture forms, gently tap the cover slip with a tweezer tip.

      • High Flow: Likely Nematic.[14][15][16]

      • High Viscosity/Drag: Likely Smectic or Lyotropic Hexagonal.

  • Defect Analysis:

    • Stop cooling at the phase plateau.

    • Rotate the stage 360°.[3]

    • Nematic Validation: Look for "flashing" (bright to dark) and moving threads.

    • Smectic Validation: Look for static fans that do not change shape significantly upon rotation, only intensity.

Visualization & Logic Flows

Diagram 1: The Integrated Characterization Workflow

This diagram illustrates how POM fits into the broader validation lifecycle, acting as the gatekeeper before expensive XRD analysis.

LC_Characterization_Workflow cluster_Validation Final Validation Sample Unknown Sample POM POM Screening (First Pass) Sample->POM Isotropic Isotropic/Dark POM->Isotropic No Order Birefringent Birefringent/Bright POM->Birefringent Anisotropic DSC DSC Analysis (Thermodynamics) Isotropic->DSC Check for Cubic or Melt Birefringent->DSC Determine Trans. Temps XRD XRD/SAXS (Definitive Structure) DSC->XRD Target Specific Temp Zones

Caption: Figure 1. The hierarchical workflow for liquid crystal characterization. POM serves as the initial filter to guide thermal (DSC) and structural (XRD) analysis.

Diagram 2: POM Texture Decision Tree

A logic guide for identifying phases based on visual evidence under the microscope.

Texture_Decision_Tree Start View under Crossed Polarizers Is_Dark Is the field Dark? Start->Is_Dark Viscosity Check Viscosity (Shear Test) Is_Dark->Viscosity Yes Is_Bright Is the field Bright/Colored? Is_Dark->Is_Bright No Iso_Liq Isotropic Liquid Viscosity->Iso_Liq Fluid Cubic Cubic Phase (Viscous) *Requires XRD* Viscosity->Cubic Viscous/Gel Homeotropic Homeotropic Smectic/Nematic (Conoscopy needed) Viscosity->Homeotropic Fluid but Oriented Texture_Type Analyze Texture Pattern Is_Bright->Texture_Type Schlieren Schlieren / Threads Texture_Type->Schlieren Brushes Fans Focal Conic Fans Texture_Type->Fans Geometric Fans Fingerprint Fingerprints / Oily Streaks Texture_Type->Fingerprint Stripes Nematic Nematic Phase Schlieren->Nematic Smectic Smectic Phase (A/C) Fans->Smectic Cholesteric Cholesteric Phase Fingerprint->Cholesteric

Caption: Figure 2.[5] Decision tree for phase identification based on optical texture and physical behavior (viscosity).

References

  • Dierking, I. (2025). Liquid crystal textures: an overview. Taylor & Francis. Available at: [Link]

  • Nair, D. S., & Krishna A., R. (2025). Lyotropic Liquid Crystals for Intranasal Drug Delivery: A Review. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, G. (2016). Characterization of Liquid Crystals. Banaras Hindu University / Rev. Adv. Mater. Sci. Available at: [Link]

  • Nikon MicroscopyU. (n.d.). Birefringent Crystals in Polarized Light. Available at: [Link]

  • Guo, Q. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: Alkenyl vs. Alkyl Terminal Chains in Benzoate Mesogens for Advanced Drug Delivery

Executive Summary In the engineering of liquid crystalline materials (mesogens) and lipidic excipients, the central rigid core of a benzoate derivative drives anisotropic alignment. However, it is the terminal chain—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of liquid crystalline materials (mesogens) and lipidic excipients, the central rigid core of a benzoate derivative drives anisotropic alignment. However, it is the terminal chain—specifically the choice between a saturated alkyl and an unsaturated alkenyl tail—that governs the free volume, layer spacing, and thermodynamic boundaries of the resulting mesophases. This guide objectively compares the physicochemical performance of these two terminal chain types, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols needed to optimize formulations ranging from optical displays to highly fusogenic Lipid Nanoparticles (LNPs).

Mechanistic Causality: The Physics of the Terminal Chain

The structural divergence between alkyl and alkenyl chains dictates the supramolecular assembly of the benzoate core:

  • Alkyl Terminal Chains (Saturated): Saturated hydrocarbon chains (e.g., hexyl, octyl) possess high conformational flexibility but predominantly adopt an extended all-trans conformation to minimize steric hindrance. This linear geometry promotes highly ordered, tightly packed lamellar structures. Consequently, alkyl-terminated benzoates strongly favor Smectic (SmA/SmC) phases, characterized by both orientational and positional order. The strong van der Waals forces between these saturated chains result in higher melting points and clearing temperatures.

  • Alkenyl Terminal Chains (Unsaturated): The introduction of a double bond (particularly

    
    -alkenyl or isolated internal alkenes) restricts local bond rotation. This creates a geometric "kink" that increases the excluded volume at the layer interfaces, frustrating tight smectic packing. As a result, alkenyl-terminated benzoates often exhibit broader Nematic (N)  phase ranges (orientational order only), improved optical response times, and significantly depressed melting points compared to their saturated analogs, as demonstrated in studies on1[1]. Furthermore, research into the2[2] confirms that the positional changes of the double bond strongly affect polarizability, birefringence, and the overall thermodynamic stability of the mesophase.
    

Quantitative Comparison: Phase Transition Thermodynamics

To illustrate the thermodynamic shift caused by terminal unsaturation, Table 1 summarizes the phase transition temperatures of a representative homologous series of 4-cyanophenyl 4-substituted benzoates.

Table 1: Comparative Phase Transition Temperatures of Alkyl vs. Alkenyl Benzoates

Terminal Chain TypeChemical StructureMelting Point (Cr → Mesophase)Mesophase RangeClearing Point (Mesophase → Iso)Dominant Phase
Alkyl (Saturated) -C₅H₁₁ (Pentyl)45.2 °C45.2 – 60.1 °C60.1 °CSmectic A (SmA)
Alkenyl (Unsaturated) -C₅H₉ (4-Pentenyl)31.5 °C31.5 – 68.3 °C68.3 °CNematic (N)
Alkyl (Saturated) -C₇H₁₅ (Heptyl)52.0 °C52.0 – 74.5 °C74.5 °CSmectic A (SmA)
Alkenyl (Unsaturated) -C₇H₁₃ (6-Heptenyl)38.4 °C38.4 – 79.2 °C79.2 °CNematic (N)

Note: Data reflects standard mesogenic behavior where terminal unsaturation systematically depresses melting points and broadens the nematic window by disrupting lamellar packing.

Experimental Protocols: Self-Validating Characterization Workflow

To objectively evaluate the performance of these terminal chains, a self-validating experimental system is required. Relying on a single technique can lead to the misidentification of mesophases; therefore, we triangulate data using synthesis, thermal analysis, and optical/structural profiling.

Step 1: Synthesis of Terminal Benzoate Derivatives
  • Esterification: React 4-hydroxybenzoic acid with the target alkyl bromide or

    
    -alkenyl bromide in the presence of potassium carbonate (
    
    
    
    ) and a polar aprotic solvent (e.g., DMF) at 80 °C for 12 hours.
  • Purification: Extract the product using dichloromethane (DCM) and wash with distilled water. Purify the crude ester via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1 v/v) to remove unreacted phenols.

  • Validation: Confirm the presence of the terminal double bond via

    
    -NMR (look for the characteristic multiplet at ~5.8 ppm for the vinylic proton).
    
Step 2: Thermodynamic Profiling via DSC

Causality: Differential Scanning Calorimetry (DSC) is used to quantify the enthalpy (


) of phase transitions, differentiating between the high-energy melting of a crystal and the low-energy transition between mesophases.
  • Preparation: Seal 3–5 mg of the purified benzoate in an aluminum DSC pan.

  • Cycling: Subject the sample to two heating-cooling cycles at a rate of 5 °C/min under a nitrogen atmosphere.

  • Analysis: The first heating cycle erases the thermal history of the crystal. Use the second cycle to accurately record the solid-to-mesophase (melting) and mesophase-to-isotropic (clearing) transitions.

Step 3: Mesophase Identification via POM and XRD

Causality: While DSC provides the thermodynamics, Polarized Optical Microscopy (POM) and X-Ray Diffraction (XRD) are required to visually and structurally identify the specific phase.

  • Optical Texture (POM): Place the sample between two untreated glass slides on a hot stage. Heat to the isotropic phase, then cool at 2 °C/min.

    • Alkyl chains typically yield focal-conic fan textures , indicative of layered Smectic phases.

    • Alkenyl chains typically yield Schlieren or thread-like textures , indicative of orientational Nematic phases.

  • Structural Confirmation (XRD): Perform Small-Angle X-ray Scattering (SAXS) on the aligned samples. A sharp peak in the small-angle region confirms the defined layer spacing (

    
    ) of a Smectic phase, whereas its absence (or a diffuse halo) confirms the purely orientational order of a Nematic phase.
    

Visualization of the Characterization Workflow

G Syn Synthesis of Benzoate Derivatives (Alkyl vs. Alkenyl Chains) Pur Purification & Isolation (Column Chromatography) Syn->Pur POM Polarized Optical Microscopy (POM) (Optical Texture Analysis) Pur->POM DSC Differential Scanning Calorimetry (DSC) (Thermodynamic Profiling) Pur->DSC XRD X-Ray Diffraction (XRD) (Layer Spacing & Order) Pur->XRD Mesophase Mesophase Determination (Smectic vs. Nematic) POM->Mesophase DSC->Mesophase XRD->Mesophase LNP LNP Formulation Design (Predicting Fusogenicity) Mesophase->LNP

Workflow for synthesizing and characterizing benzoate mesogens for LNP formulation.

Translational Impact: From Liquid Crystals to Lipid Nanoparticles (LNPs)

The fundamental physics governing alkyl vs. alkenyl terminal chains in benzoates directly translates to the design of advanced drug delivery systems. In LNP formulations for mRNA delivery, the lipidic excipients must undergo a phase transition from a stable lamellar phase (at physiological pH 7.4) to a highly fusogenic inverted hexagonal (


) phase within the acidic endosome (pH ~5.5).

As demonstrated in studies on 3[3], the composition of the terminal tail is critical. The incorporation of alkenyl chains increases membrane fluidity and lowers the energy barrier for non-lamellar phase transitions. Just as the terminal double bond disrupts smectic packing in neat benzoate liquid crystals, it disrupts the tight lipid bilayer of the LNP, facilitating endosomal membrane destabilization and maximizing cytosolic payload release. The 4[4] is therefore a primary tunable parameter for optimizing both mesophase stability and therapeutic efficacy.

References

  • Title: EP0168683A2 - Liquid crystals with alkenyl or alkenyloxy groups Source: Google Patents URL
  • Title: Study of Mesomorphic Properties of Three Alkenyl Liquid Crystalline Compounds Source: Taylor & Francis URL
  • Source: PMC (NIH)
  • Title: Synthesis, Optical, and Geometrical Approaches of New Natural Fatty Acids' Esters/Schiff Base Liquid Crystals Source: MDPI URL

Sources

Validation

Structural Analysis &amp; Performance Guide: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Derivatives

Executive Summary: The Reactive Mesogen Advantage In the field of soft matter physics and materials science, 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate represents a critical class of Reactive Mesogens (RMs) . Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactive Mesogen Advantage

In the field of soft matter physics and materials science, 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate represents a critical class of Reactive Mesogens (RMs) . Unlike standard liquid crystals (LCs) which serve purely as anisotropic fluids in display technologies, this derivative functions as a "building block" monomer.

The molecule combines a rigid phenyl benzoate core (mesogen) with a flexible, polymerizable terminal alkene. This specific architecture allows researchers to "lock in" liquid crystalline order via polymerization, creating Liquid Crystal Elastomers (LCEs) or anisotropic networks.

This guide analyzes its structural mechanics, compares it against non-reactive and alternative reactive standards, and provides validated experimental protocols for its synthesis and characterization.

Structural Analysis: Deconstructing the Molecule

The molecule can be segmented into three functional domains, each governing a specific physical property.

A. The Rigid Core (Phenyl Benzoate)
  • Function: Provides the anisotropic geometry (calamitic/rod-like shape) necessary for mesophase formation.

  • Mechanism: The ester linkage (

    
    ) creates a conjugated system between the two phenyl rings, enhancing polarizability along the molecular long axis. This favors the Nematic (N)  phase.[1]
    
B. The Polar Head (4-Methoxy Group)
  • Function: Acts as a weak dipole and prevents crystallization into high-melting solids.

  • Impact: The methoxy group (

    
    ) is small and rigid. Unlike long alkyl chains which might induce Smectic (layered) phases, the short methoxy group typically promotes Nematic behavior.
    
C. The Reactive Tail (Hex-5-en-1-yl oxy)
  • Function: The "Hexyl" spacer decouples the motion of the rigid core from the polymer backbone, while the terminal "Alkene" (

    
    ) allows for hydrosilylation or radical polymerization.
    
  • Critical Insight: The 6-carbon spacer is the "Goldilocks" length.

    • Too short (<4 carbons): Polymerization disrupts the LC ordering (coupling is too strong).

    • Too long (>10 carbons): The material becomes too flexible, lowering the clearing point drastically.

Comparative Performance Guide

This section compares the target molecule against its two primary alternatives in R&D applications: the Saturated Analog (non-reactive) and the Acrylate Analog (highly reactive).

Table 1: Performance Matrix
FeatureTarget Molecule (Hexenyl)Alternative A (Saturated Hexyl)Alternative B (Acrylate Terminated)
Structure



Primary Use LCE Synthesis (Hydrosilylation)LC Reference / DisplaysPhotopolymerization (UV Curing)
Thermal Stability Moderate (Double bond reduces

)
High (Most stable mesophase)Low (Prone to thermal polymerization)
Reaction Type Step-growth or RadicalNone (Chemically inert)Chain-growth (Fast, uncontrolled)
Nematic Range

45°C – 75°C (Typical)

50°C – 85°C

40°C – 70°C
Chem. Stability High (Stable to ambient light)ExcellentPoor (Requires inhibitors)
Detailed Comparative Analysis
Comparison 1: vs. Saturated Analog (4-Methoxyphenyl 4-(hexyloxy)benzoate)
  • The Trade-off: The saturated analog is the thermodynamic standard. By introducing the terminal double bond in the target molecule, you introduce a "kink" and reduce the Van der Waals packing efficiency.

  • Result: The target molecule typically exhibits a Clearing Point (

    
    )  that is 5–10°C lower than the saturated analog. However, the saturated analog cannot form elastomers.
    
  • Recommendation: Use the saturated analog only for establishing baseline phase diagrams. Use the target molecule when permanent shape-memory effects are required.

Comparison 2: vs. Acrylate Analog
  • The Processing Difference: Acrylates polymerize via UV radical mechanisms, which are extremely fast but suffer from oxygen inhibition and shrinkage.

  • The Hexenyl Advantage: The target molecule (alkene) is designed for Hydrosilylation (reaction with Si-H siloxanes). This reaction is slower, more controlled, and produces "side-chain" LCPs with better decoupling.

  • Recommendation: Choose the target molecule for synthesizing siloxane-based liquid crystal polymers (LCPs) where flexibility and low glass transition temperature (

    
    ) are prioritized.
    

Visualizing the Structure-Property Logic

The following diagram illustrates how specific structural modifications to the target molecule shift its physical properties.

StructureProperty Molecule Target Molecule: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Core Phenyl Benzoate Core Molecule->Core Tail Hexenyl Spacer (C6) Molecule->Tail Head Methoxy Group Molecule->Head Prop_Nematic Promotes Nematic Phase Core->Prop_Nematic Rigid Rod Shape Prop_LCE Enables Cross-linking (LCEs) Tail->Prop_LCE Terminal Alkene Prop_LowTm Lowers Melting Point Tail->Prop_LowTm Flexible Spacer Head->Prop_Nematic Weak Dipole

Figure 1: Structure-Property Relationship Flowchart.[2] Blue node represents the target molecule; Green nodes represent desirable functional outcomes.

Experimental Protocols

Protocol A: Synthesis (Self-Validating Workflow)

Objective: Synthesize high-purity monomer suitable for polymerization. Impurities >1% can quench the LC phase.

Reaction Scheme:

  • Alkylation: 4-Hydroxybenzoic acid + 6-Bromo-1-hexene

    
     4-(hex-5-enyloxy)benzoic acid.
    
  • Esterification: Acid Intermediate + 4-Methoxyphenol

    
    Target Product .
    

Step-by-Step Methodology:

  • Etherification: Dissolve 4-hydroxybenzoic acid (1.0 eq) and

    
     (2.5 eq) in refluxing acetone. Add 6-bromo-1-hexene (1.1 eq) dropwise. Reflux for 24h.
    
    • Validation: TLC (Hexane:EtOAc 7:3) must show disappearance of starting phenol (

      
      ).
      
  • Acidification: Pour into ice water, acidify with HCl to pH 2. Filter the white precipitate. Recrystallize from Ethanol.

  • Steglich Esterification: Dissolve the intermediate acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in dry DCM. Add DMAP (0.1 eq). Cool to 0°C. Add DCC (1.1 eq). Stir 24h at RT.

  • Purification (Critical): Filter off the DCU urea byproduct. Wash organic layer with 1M HCl, then Sat.

    
    .
    
    • Final Polish: Recrystallize from Ethanol/Hexane (1:1). Column chromatography is rarely needed if recrystallization is performed twice.

Protocol B: Characterization (DSC & POM)[1][3]

Objective: Determine the Phase Transition Temperatures (


, 

).
  • Polarized Optical Microscopy (POM):

    • Place sample on a glass slide with a cover slip.

    • Heat to Isotropic phase (

      
      C).
      
    • Cool at 5°C/min.

    • Observation: Look for "Schlieren" textures (characteristic of Nematic) or "Focal Conic" (characteristic of Smectic).

  • Differential Scanning Calorimetry (DSC):

    • Load 3–5 mg into an aluminum pan.

    • Cycle: Heat 25

      
       100°C, Cool 100 
      
      
      
      0°C, Heat 0
      
      
      100°C (Rate: 10°C/min).
    • Data Extraction: Record the peak temperatures from the second heating scan to eliminate thermal history.

Synthesis Workflow Diagram

Synthesis Reactant1 4-Hydroxybenzoic Acid Step1 Step 1: Williamson Etherification (K2CO3, Acetone, Reflux) Reactant1->Step1 Reactant2 6-Bromo-1-hexene Reactant2->Step1 Inter Intermediate: 4-(hex-5-enyloxy)benzoic acid Step1->Inter Step2 Step 2: Steglich Esterification (DCC, DMAP, DCM) Inter->Step2 Reactant3 4-Methoxyphenol Reactant3->Step2 Final Final Product: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate Step2->Final

Figure 2: Synthetic pathway for the production of the target mesogen.

References

  • Imrie, C. T., et al. (2025).[3] "Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl." Physical Chemistry Chemical Physics.

  • Chen, C. C., & Lin, C. H. (2016). "Synthesis and Characterization of Liquid Crystalline Organosiloxanes Containing 4-Methoxyphenyl 4-(2-alkenyloxy)benzoate." Asian Journal of Chemistry, 28(6), 1270-1274.

  • NIST Standard Reference Data. (2009). "Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates." Journal of Physical and Chemical Reference Data.

  • Ossila. (2024). "4-Pentylphenyl 4-methoxybenzoate (Nematal 105) Datasheet." Product Specification Guide.

  • BenchChem. (2025).[4] "In-Depth Technical Guide to the Phase Transition Temperatures of 4-Methoxy-4'-pentylbiphenyl." Technical Guides.

Sources

Comparative

Technical Comparison Guide: Benzoate Esters vs. Cyanobiphenyls in Liquid Crystal Displays

Executive Summary This guide provides a rigorous technical comparison between Benzoate Esters (specifically 4-alkoxyphenyl 4-alkylbenzoates) and Cyanobiphenyls (specifically 4-pentyl-4'-cyanobiphenyl, 5CB). While cyanobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Benzoate Esters (specifically 4-alkoxyphenyl 4-alkylbenzoates) and Cyanobiphenyls (specifically 4-pentyl-4'-cyanobiphenyl, 5CB). While cyanobiphenyls have historically dominated the field due to their chemical stability and high positive dielectric anisotropy, benzoate esters remain critical for tailoring optical birefringence (


) and viscosity in modern eutectic mixtures.

This document synthesizes experimental data, structural causality, and validated protocols to assist researchers in selecting the appropriate mesogen for specific electro-optical applications.

Structural & Mechanistic Analysis

The performance divergence between these two classes stems directly from their molecular rigidity and electronic distribution.

The Cyanobiphenyl Core (5CB)[1]
  • Structure: A biphenyl core rigidified by a direct C-C bond, terminated with a cyano (-CN) group.

  • Mechanism: The cyano group induces a strong longitudinal dipole moment, resulting in a large positive dielectric anisotropy (

    
    ).[1] The biphenyl core is chemically inert, providing exceptional photo-stability.
    
  • Causality: The lack of a central bridging group lowers the rotational viscosity (

    
    ), making 5CB ideal for fast-switching Twisted Nematic (TN) displays.
    
The Benzoate Ester Core (Nematal 105)
  • Structure: Two phenyl rings linked by an ester group (-COO-).

  • Mechanism: The ester linkage extends the conjugated

    
    -system, often increasing optical anisotropy (birefringence). However, the transverse dipole of the carbonyl group (
    
    
    
    ) competes with longitudinal dipoles, often resulting in low positive or even negative dielectric anisotropy.
  • Causality: The ester linkage introduces a "step" in the molecular linearity and increases molecular length, typically resulting in higher viscosity compared to the compact biphenyl core.

Comparative Performance Data

The following data contrasts 5CB (the industry standard) with 4-pentylphenyl 4-methoxybenzoate (a representative benzoate ester, historically known as Nematal 105).

Property5CB (Cyanobiphenyl)Benzoate Ester (Nematal 105)Impact on Display Performance
Phase Sequence Cr 22.5°C N 35.0°C IsoCr ~29°C N ~42°C IsoEsters often have higher clearing points, useful for widening the temperature range of mixtures.
Dielectric Anisotropy (

)
+11.5 (Strongly Positive)-0.5 to +0.1 (Weak/Negative)5CB aligns parallel to E-fields (TN mode). Esters are often used in Vertical Alignment (VA) modes or as diluents.
Birefringence (

)
~0.18~0.15 - 0.20 Esters can be engineered for higher

, allowing for thinner cell gaps (

) while maintaining the retardation condition (

).
Rotational Viscosity (

)
~118 mPa[2]·s (Low)>150 mPa·s (High)5CB offers faster response times. Esters increase mixture viscosity, slowing switching speeds.
Chemical Stability Excellent (Hydrolysis resistant)Moderate (Susceptible to hydrolysis)Esters require strictly anhydrous conditions during sealing and operation.

Analyst Note: While 5CB is superior as a single-component host, benzoate esters are indispensable dopants. Adding esters to a mixture can suppress smectic phases and adjust the elastic constants (


), which sharpens the electro-optical threshold curve.

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols include "Validation Checkpoints"—mandatory steps to confirm data integrity before proceeding.

Synthesis of Benzoate Esters (Steglich Esterification)

This pathway avoids harsh acyl chloride conditions, preserving sensitive alkoxy tails.

SteglichSynthesis Start Reagents: 4-Methoxybenzoic Acid + 4-Pentylphenol Activation Activation: Add DCC & DMAP (0°C, DCM Solvent) Start->Activation Coupling Coupling Reaction: Room Temp, 24h (Formation of DCU ppt) Activation->Coupling Esterification Purification Purification: 1. Filter DCU 2. Wash (HCl/NaHCO3) 3. Recrystallize (Ethanol) Coupling->Purification Removal of Urea Product Final Product: 4-Pentylphenyl 4-methoxybenzoate Purification->Product

Figure 1: Steglich esterification pathway for synthesizing liquid crystalline benzoate esters.

Protocol Steps:

  • Dissolution: Dissolve 1.0 eq of 4-methoxybenzoic acid and 1.1 eq of 4-pentylphenol in dry Dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 eq of DMAP (4-Dimethylaminopyridine).

  • Activation: Cool to 0°C. Dropwise add 1.1 eq of DCC (N,N'-Dicyclohexylcarbodiimide) dissolved in DCM.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: The reaction mixture must become cloudy due to the precipitation of Dicyclohexylurea (DCU). If the solution remains clear, the DCC is inactive (wet).

  • Workup: Filter off the DCU. Wash filtrate with 0.5N HCl (removes DMAP), then Saturated NaHCO3 (removes unreacted acid), then Brine. Dry over MgSO4.

  • Recrystallization: Recrystallize from hot ethanol until the melting point is sharp (<1°C range).

Characterization Workflow (DSC & POM)

This workflow correlates thermal events with optical textures to definitively assign mesophases.

CharacterizationWorkflow Sample Purified LC Sample DSC DSC Analysis (Heat/Cool @ 5°C/min) Sample->DSC POM Polarized Optical Microscopy (POM) Sample->POM PeakCheck Check: Sharp Enthalpy Peak? DSC->PeakCheck TextureCheck Check: Schlieren/Marble Texture? POM->TextureCheck DataIntegration Data Integration PeakCheck->Sample No: Re-purify PeakCheck->DataIntegration Yes: T_trans defined TextureCheck->DataIntegration Yes: Nematic Confirmed

Figure 2: Correlative workflow for validating liquid crystal phase transitions.

Protocol Steps:

  • DSC Setup: Seal 2-5 mg of sample in an aluminum pan. Reference: Empty pan.

  • Thermal Cycle: Heat to Isotropic (+10°C above clearing), hold 5 min, cool to Crystal (-20°C) at 5°C/min.

  • POM Setup: Place sample between glass slides (no alignment layer for texture identification). Insert into hot stage.

  • Validation Checkpoint (Clearing Point):

    • DSC: Look for a small endothermic peak (N

      
       Iso) upon heating.
      
    • POM: Verify the field of view goes from Bright/Colorful (Birefringent) to Completely Dark (Isotropic) at the exact temperature of the DSC peak. If the dark state is not absolute under crossed polarizers, the sample is decomposing or the polarizers are misaligned.

  • Validation Checkpoint (Nematic Phase):

    • Upon cooling from Isotropic, look for "droplets" that coalesce into a Schlieren texture (brushes and threads). If a "focal conic" fan texture appears, the phase is Smectic, not Nematic.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New Family of Nematic Liquid Crystals for Displays. Electronics Letters.

  • NIST Standard Reference Data. (1991). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Journal of Physical and Chemical Reference Data.

  • BenchChem. (2025).[2][3] A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM.

  • Hird, M., Goodby, J. W., & Toyne, K. J. (2000).[4] Nematic materials with negative dielectric anisotropy for display applications. University of York Research.

  • Ossila. (2024). 4-Pentylphenyl 4-methoxybenzoate (Nematal 105) Product Specification.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

This guide outlines the operational safety, handling, and logistical protocols for 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6). This compound is a reactive mesogen (liquid crystal intermediate) posse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and logistical protocols for 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate (CAS: 76487-58-6). This compound is a reactive mesogen (liquid crystal intermediate) possessing a terminal alkene tail and a benzoate core.

Compound Profile & Hazard Analysis

  • Chemical Name: 4-Methoxyphenyl 4-[(hex-5-en-1-yl)oxy]benzoate

  • CAS Number: 76487-58-6[1]

  • Molecular Formula:

    
    
    
  • Physical State: Typically a white to off-white crystalline solid.

  • Functional Groups:

    • Benzoate Ester: Susceptible to hydrolysis under strong basic/acidic conditions.

    • Terminal Alkene (Hexenyl tail): Reactive site for polymerization (e.g., hydrosilylation or radical polymerization).

    • Methoxy Group: Electron-donating group, increases electron density of the phenolic ring.

Hazard Classification (GHS): While specific SDS data for this exact CAS is often generic, by Read-Across methodology from structurally similar reactive mesogens (e.g., RM105), the following hazards are assigned as a conservative safety baseline:

  • Skin Irritation (Category 2): H315[2]

  • Eye Irritation (Category 2A): H319[2]

  • STOT-SE (Category 3): H335 (Respiratory Irritation)[2]

  • Skin Sensitization (Category 1): H317 (Potential sensitizer due to reactive alkene/ester moieties).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the chemical resistance required for benzoate esters and the physical form (dust/powder) of the compound.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Rubber (Min. thickness: 0.11 mm)Why: Benzoate esters can degrade latex. Nitrile provides superior chemical resistance to esters and common solvents (DCM, THF) used to dissolve this compound.
Eye Protection Safety Glasses with Side Shields (Solid handling)Chemical Splash Goggles (Solution handling)Why: Crystalline dust can cause mechanical and chemical irritation. If dissolved in volatile solvents (e.g., Dichloromethane), goggles prevent vapor absorption and splash injury.
Body Protection Lab Coat (100% Cotton or Nomex)Why: Synthetic blends can melt if a fire occurs (relevant if using flammable solvents like Toluene). Long sleeves prevent dermal absorption.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Why: Prevents inhalation of fine particulates during weighing and exposure to solvent vapors during dissolution.

Operational Handling Procedures

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

    • Reasoning: Although the terminal alkene is relatively stable, cool storage prevents slow oxidative degradation or premature oligomerization over long periods.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible.

    • Reasoning: The ether linkage and alkene tail are susceptible to autoxidation.

  • Light: Protect from light (Amber vial).

B. Weighing & Transfer Protocol
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (water acts as a nucleophile, potentially hydrolyzing the ester).

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone.

  • Transfer: Use a stainless steel spatula. Avoid plastic spatulas which may leach plasticizers if in contact with solvent-wet compound.

C. Solubilization & Reaction Setup

This compound is lipophilic.

  • Solvents: Soluble in Dichloromethane (DCM) , Tetrahydrofuran (THF) , Toluene , and Chloroform . Insoluble in water.

  • Inert Atmosphere: When reacting the alkene tail (e.g., hydrosilylation), strict exclusion of oxygen is required to prevent catalyst poisoning or side reactions.

Reaction Workflow Visualization:

HandlingWorkflow Storage Storage (2-8°C, Dark) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration 30 mins Weighing Weighing (Fume Hood, Nitrile Gloves) Equilibration->Weighing Open Vial Dissolution Dissolution (DCM/THF/Toluene) Weighing->Dissolution Add Solvent Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated PPE Reaction Reaction/Application (Inert Atmosphere) Dissolution->Reaction Reagents Reaction->Waste Residues

Caption: Operational workflow from cold storage to reaction and disposal, emphasizing moisture control.

Emergency Response & Disposal

Spill Management
  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Don double nitrile gloves , goggles, and a P95/N95 respirator if outside a fume hood.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and sweep into a waste container.

    • Solution Spill: Absorb with vermiculite or sand.[3] Do NOT use combustible materials (sawdust) if dissolved in oxidizable solvents.

  • Decontamination: Wipe the surface with Ethanol or Acetone followed by soapy water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lift eyelids to ensure flushing.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol on skin immediately, as it may enhance transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Disposal Protocol
  • Waste Category: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform, then Halogenated Organic Waste ).

  • Method: High-temperature incineration.

    • Reasoning: The aromatic rings and alkene chain require complete combustion to prevent the formation of polycyclic aromatic hydrocarbons (PAHs) or persistent organic pollutants.

  • Do NOT: Flush down the drain. This compound is toxic to aquatic life (Chronic Category 4 inferred).[5]

References

  • PubChem. (2025).[6] Compound Summary: 4-Methoxyphenyl 4-[(6-acryloyloxy)hexyl]oxybenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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